molecular formula C17H32N2O5 B11829541 (S)-TCO-PEG3-amine

(S)-TCO-PEG3-amine

カタログ番号: B11829541
分子量: 344.4 g/mol
InChIキー: AFIOVAPNQNBQKL-UPHRSURJSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

(S)-TCO-PEG3-amine is a useful research compound. Its molecular formula is C17H32N2O5 and its molecular weight is 344.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C17H32N2O5

分子量

344.4 g/mol

IUPAC名

[(4Z)-cyclooct-4-en-1-yl] N-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]carbamate

InChI

InChI=1S/C17H32N2O5/c18-8-10-21-12-14-23-15-13-22-11-9-19-17(20)24-16-6-4-2-1-3-5-7-16/h1-2,16H,3-15,18H2,(H,19,20)/b2-1-

InChIキー

AFIOVAPNQNBQKL-UPHRSURJSA-N

異性体SMILES

C1C/C=C\CCC(C1)OC(=O)NCCOCCOCCOCCN

正規SMILES

C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCN

製品の起源

United States

Foundational & Exploratory

(S)-TCO-PEG3-amine chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of (S)-TCO-PEG3-amine, a key reagent in the field of bioconjugation and drug development. This document details its role in advanced bioorthogonal chemistry, offers structured data on its properties, and provides exemplary experimental protocols for its use.

Introduction to this compound

This compound is a heterobifunctional linker molecule that plays a pivotal role in "click chemistry," specifically in the inverse-electron-demand Diels-Alder (IEDDA) reaction.[1][2] It features a strained (S)-trans-cyclooctene (TCO) moiety, a hydrophilic tri-polyethylene glycol (PEG3) spacer, and a terminal primary amine.[3][4]

The TCO group is a highly reactive dienophile that engages in exceptionally fast and specific cycloaddition reactions with tetrazine partners.[1] This reaction is notable for its biocompatibility, as it proceeds rapidly under physiological conditions without the need for cytotoxic catalysts like copper.[1][2] The PEG3 spacer enhances aqueous solubility, reduces aggregation, and minimizes steric hindrance, making this linker ideal for modifying biomolecules.[2] The primary amine provides a versatile handle for conjugation to various molecules, such as proteins, peptides, or drug compounds, typically by forming stable amide bonds with activated carboxylic acids.[4][5] These properties make this compound an invaluable tool for creating antibody-drug conjugates (ADCs), developing targeted drug delivery systems, and labeling biomolecules for imaging and diagnostic applications.[3][6]

Chemical Structure and Properties

The this compound molecule consists of three key functional components: the reactive (S)-trans-cyclooctene headgroup, a flexible PEG3 linker, and a primary amine for conjugation.

Chemical Structure:

  • SMILES: O=C(O[C@H]1CCC/C([H])=C/CC1)NCCOCCOCCOCCN[3]

  • InChI Key: (Generated from SMILES, for structural database searching)

Physical and Chemical Properties

The properties of this compound are summarized in the table below, compiled from various chemical suppliers. Note that some variations exist between suppliers.

PropertyValueReference(s)
Molecular Formula C₁₇H₃₂N₂O₅[2][3][4]
Molecular Weight 344.45 g/mol [2][3][4]
Appearance Colorless to slightly yellow oil[2][7]
Purity >95% (typically determined by HPLC)[2][7]
Solubility Soluble in DMSO, DMF, DCM, THF, Acetonitrile, Chloroform[2][7]
Storage Conditions Store at -20°C, desiccated, and protected from light.[2][4]
Shipping Conditions Typically shipped at ambient temperature or on dry ice.[4][7]

Note: The trans-cyclooctene moiety has a limited shelf life as it can isomerize to the unreactive cis-cyclooctene form. Therefore, long-term storage is not recommended.[4]

Core Applications and Reaction Mechanism

The primary application of this compound is to introduce a TCO moiety onto a molecule of interest via its primary amine. This "TCO-functionalized" molecule can then be rapidly and specifically conjugated to another molecule bearing a tetrazine group. This bioorthogonal ligation is central to many advanced bioconjugation strategies.[1][8]

The Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction

The TCO-tetrazine ligation is a powerful click chemistry reaction characterized by its extraordinary speed and selectivity.[9] The reaction proceeds via a two-step mechanism:

  • [4+2] Cycloaddition: The electron-deficient tetrazine (diene) reacts with the strained, electron-rich TCO (dienophile) in an inverse-electron-demand Diels-Alder cycloaddition. This forms an unstable tricyclic intermediate.[10]

  • Retro-Diels-Alder Reaction: The intermediate rapidly undergoes a retro-Diels-Alder reaction, irreversibly eliminating a molecule of nitrogen gas (N₂).[10]

The final product is a stable dihydropyridazine conjugate. The release of nitrogen gas serves as a strong thermodynamic driving force for the reaction, ensuring its irreversibility.[10]

IEDDA_Mechanism TCO TCO-Functionalized Molecule Intermediate Unstable Tricyclic Intermediate TCO->Intermediate + Tetrazine Tetrazine Tetrazine-Functionalized Molecule Conjugate Stable Dihydropyridazine Conjugate N2 Nitrogen Gas (N₂) Intermediate->Conjugate - N₂ (irreversible)

Mechanism of the TCO-Tetrazine Bioorthogonal Ligation.

Experimental Protocols

The primary amine of this compound allows for its conjugation to molecules containing activated carboxyl groups, most commonly found on proteins (aspartic acid, glutamic acid side chains, or C-terminus). The following is a general protocol for labeling a protein with this compound using EDC/NHS chemistry.

Protein Labeling with this compound

This two-step protocol first activates the carboxyl groups on the target protein and then reacts them with the amine group of the TCO linker.

Materials and Reagents:

  • Protein of interest (in an amine-free buffer, e.g., MES or PBS)

  • This compound

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Reaction Buffer: MES buffer (e.g., 100 mM MES, 150 mM NaCl, pH 6.0)

  • Quenching Buffer: (e.g., 1 M Tris-HCl, pH 8.0 or hydroxylamine)

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Spin desalting columns for purification

Procedure:

  • Protein Preparation:

    • Dissolve or buffer exchange the protein into the Reaction Buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris) or carboxylates.

  • Activation of Protein Carboxyl Groups:

    • Prepare fresh stock solutions of EDC and NHS in anhydrous DMSO or cold Reaction Buffer.

    • Add a 50- to 100-fold molar excess of EDC and NHS to the protein solution.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Conjugation with this compound:

    • Immediately prepare a stock solution of this compound in anhydrous DMSO.

    • Add a 20- to 50-fold molar excess of the this compound solution to the activated protein solution.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching and Purification:

    • (Optional) Quench the reaction by adding Quenching Buffer to a final concentration of 20-50 mM and incubate for 15 minutes.

    • Remove excess, unreacted this compound and reaction byproducts using a spin desalting column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).

  • Characterization:

    • Determine the degree of labeling (DOL) using analytical techniques such as mass spectrometry (for mass shift) or by reacting the TCO-labeled protein with a tetrazine-fluorophore and measuring the absorbance.

Experimental_Workflow A 1. Prepare Protein in Amine-Free Buffer (e.g., MES, pH 6.0) B 2. Activate Carboxyl Groups with EDC and NHS (15-30 min, RT) A->B C 3. Add this compound (20-50x molar excess) (2h RT or O/N 4°C) B->C D 4. Quench Reaction (e.g., Tris buffer) C->D E 5. Purify Conjugate (Spin Desalting Column) D->E F 6. Characterize DOL (e.g., Mass Spectrometry) E->F G TCO-Labeled Protein Ready for Tetrazine Ligation F->G Signaling_Pathway cluster_probe Probe Synthesis cluster_cell Cellular Events (BRCA-deficient Cancer Cell) Olaparib Olaparib (PARP Inhibitor) Probe Olaparib-TCO Probe Olaparib->Probe TCO_Amine This compound TCO_Amine->Probe Probe_in Probe Enters Cell Trapped PARP1 Trapped on DNA Probe_in->Trapped Binds to PARP1 SSB Single-Strand DNA Break (SSB) PARP1 PARP1 SSB->PARP1 Recruits PARP1->Trapped Replication DNA Replication Trapped->Replication Visualization Visualization (add Tetrazine-Fluorophore) Trapped->Visualization DSB Double-Strand Break (DSB) Replication->DSB Stalled Fork Apoptosis Apoptosis DSB->Apoptosis Failed Repair (No BRCA1/2)

References

(S)-TCO-PEG3-amine: A Technical Guide for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides an in-depth overview of (S)-TCO-PEG3-amine, a heterobifunctional linker integral to modern bioconjugation strategies. We will explore its core chemical principles, primary research applications, and detailed experimental protocols, supported by quantitative data and workflow visualizations.

Core Concepts and Mechanism of Action

This compound is a powerful chemical tool composed of three key functional components:

  • A trans-cyclooctene (TCO) group: This strained alkene is the reactive moiety that participates in bioorthogonal "click chemistry" reactions.

  • A primary amine (-NH₂) group: This functional group provides a reactive handle for covalent attachment to biomolecules.

  • A hydrophilic triethylene glycol (PEG3) spacer: This flexible linker enhances aqueous solubility, reduces aggregation, and minimizes steric hindrance during conjugation.[1][2][3]

The primary utility of this compound lies in its ability to facilitate a two-step conjugation process. First, its amine group is used to attach the TCO moiety to a molecule of interest (e.g., an antibody, peptide, or nanoparticle) that contains a suitable reactive partner, such as a carboxylic acid or an activated N-hydroxysuccinimide (NHS) ester.[1][2][4]

Once the molecule is "TCO-functionalized," it can be rapidly and specifically conjugated to another molecule bearing a tetrazine group. This second reaction is an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, a type of bioorthogonal click chemistry.[5][6] This reaction is exceptionally fast and chemoselective, meaning it proceeds efficiently in complex biological environments without interfering with native functional groups.[5]

G cluster_0 Step 1: TCO Functionalization cluster_1 Step 2: Bioorthogonal Ligation M1 Biomolecule-COOH (e.g., Protein) M2 Biomolecule-TCO M1->M2 Stable Amide Bond Formation Reagent This compound Reagent->M1 Activator EDC / NHS Activator->M1 Conjugate Biomolecule-Linker-Payload M2->Conjugate iEDDA Click Reaction M3 Tetrazine-Payload (e.g., Drug, Fluorophore) M3->Conjugate N2 N₂ Gas Conjugate->N2 Byproduct

General Bioconjugation Workflow.

Key Applications in Research

The unique properties of this compound make it suitable for a wide range of applications where precise molecular linkage is critical.

  • Antibody-Drug Conjugates (ADCs): In ADC development, this linker can be used to attach a potent cytotoxic drug (payload) to a monoclonal antibody. The antibody directs the payload to a specific target, such as a cancer cell, enhancing therapeutic efficacy while minimizing off-target toxicity.[7][8]

  • PROTAC Development: Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. This compound can serve as a component of the linker connecting the target-binding ligand and the E3 ligase ligand.[6][7]

  • Pre-targeted Imaging and Therapy: This strategy involves administering the TCO-functionalized biomolecule (e.g., an antibody that targets a tumor) first. After it has accumulated at the target site and unbound antibody has cleared from circulation, a much smaller, rapidly clearing tetrazine-labeled imaging agent or radiopharmaceutical is administered. This approach significantly improves the target-to-background signal ratio.[5]

  • Live-Cell Imaging: The biocompatibility of the iEDDA reaction allows for the labeling of specific proteins or cellular components in living cells for advanced microscopy techniques, such as STED nanoscopy.[5][9]

  • Surface Immobilization: Researchers can immobilize peptides, proteins, or other biomolecules onto surfaces like magnetic beads or sensor chips for diagnostic assays or purification processes.[1][2]

G cluster_workflow Pre-Targeted Workflow Example A 1. Administer TCO-Antibody B 2. Antibody Accumulates at Target Site (e.g., Tumor) A->B C 3. Unbound Antibody Clears from Circulation B->C Washout Period D 4. Administer Tetrazine-Payload (e.g., Imaging Agent) C->D E 5. Rapid In Vivo Click Reaction at Target Site D->E Systemic Distribution F 6. High-Contrast Imaging or Localized Therapy E->F

Workflow for Pre-targeted Imaging/Therapy.

Quantitative Data Summary

The following tables summarize key physical, chemical, and kinetic properties of this compound and its associated reaction.

Table 1: Physicochemical Properties

Property Value Source(s)
Molecular Formula C₁₇H₃₂N₂O₅ [5][10]
Molecular Weight ~344.5 g/mol [5][10]
Purity >95% (typically) [1][5][10]
Appearance Colorless to slightly yellow oil [1][3][5]
Solubility DMSO, DMF, DCM, THF, Acetonitrile [5][10]

| Storage Conditions | -20°C, desiccated, avoid light |[5][10] |

Table 2: Reaction Kinetics and Stability

Parameter Value / Observation Conditions Source(s)
Second-Order Rate Constant (k₂) ~2,000 M⁻¹s⁻¹ TCO reaction with tetrazine in 9:1 methanol/water [11]
General Rate Constant Range 10⁴ - 10⁷ M⁻¹s⁻¹ TCO-tetrazine iEDDA reactions [12]
Aqueous Stability ~10.5% loss of reactivity after 4 weeks TCO-modified IgG stored at 4°C [13]

| Aqueous Stability | ~7% loss of reactivity after 4 weeks | TCO-modified IgG stored at -20°C |[13] |

Experimental Protocols

This section provides a generalized, two-step protocol for conjugating a protein (e.g., an antibody) to a payload using this compound.

Protocol: Two-Step Protein-Payload Conjugation

Step 1: TCO-Functionalization of a Protein

This procedure describes the modification of a protein's lysine residues or N-terminus by reacting the primary amine of this compound with a protein pre-functionalized with an NHS ester. Alternatively, the protein's native carboxyl groups can be activated with EDC/NHS to react with the linker's amine.

  • Materials:

    • Protein of interest in a suitable amine-free buffer (e.g., PBS, pH 7.2-8.0).

    • This compound.

    • NHS-ester functionalized molecule OR EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and Sulfo-NHS (N-hydroxysulfosuccinimide).

    • Anhydrous DMSO or DMF.

    • Desalting columns or dialysis equipment for purification.

    • Reaction buffer (e.g., PBS, pH 7.4).

  • Methodology:

    • Protein Preparation: Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer (like PBS).

    • Reagent Preparation: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to create a 10-20 mM stock solution.

    • Activation (if starting from carboxyl groups): If modifying the protein's native carboxyl groups, add a 50-fold molar excess of EDC and a 25-fold molar excess of Sulfo-NHS to the protein solution. Incubate for 15 minutes at room temperature.

    • Conjugation: Add a 10- to 20-fold molar excess of the this compound stock solution to the activated protein solution.

    • Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

    • Purification: Remove excess, unreacted this compound and reaction byproducts by passing the solution through a desalting column or via dialysis against the reaction buffer.

    • Characterization: Confirm the degree of labeling (DOL) using analytical methods such as mass spectrometry (MALDI-TOF or ESI-MS) or by reacting a sample with a tetrazine-fluorophore and measuring absorbance.

Step 2: Bioorthogonal Ligation with a Tetrazine-Payload

This procedure uses the TCO-functionalized protein from Step 1 and reacts it with a tetrazine-modified payload.

  • Materials:

    • Purified TCO-functionalized protein (from Step 1).

    • Tetrazine-functionalized payload (drug, fluorophore, etc.).

    • Reaction buffer (e.g., PBS, pH 7.4).

  • Methodology:

    • Reagent Preparation: Prepare a stock solution of the tetrazine-payload in a compatible solvent (e.g., DMSO or aqueous buffer).

    • Ligation Reaction: Add a 1.5- to 5-fold molar excess of the tetrazine-payload to the solution of TCO-functionalized protein.

    • Incubation: The reaction is typically very fast. Incubate for 30-60 minutes at room temperature.[5][13] For very low concentration samples, incubation time can be extended.

    • Purification (Optional): If necessary, remove any excess tetrazine-payload using size-exclusion chromatography (SEC) or dialysis, depending on the size difference between the final conjugate and the payload.

    • Final Characterization: Analyze the final conjugate using SDS-PAGE, SEC, and mass spectrometry to confirm successful conjugation and purity.

References

(S)-TCO-PEG3-Amine: A Technical Guide to Solubility and Stability for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the solubility and stability characteristics of (S)-TCO-PEG3-amine, a key heterobifunctional linker used in bioconjugation and drug development. Aimed at researchers, scientists, and professionals in the field, this document outlines the core properties, experimental protocols, and critical considerations for the effective use of this reagent.

This compound is a valuable tool in "click chemistry," specifically in the bioorthogonal inverse-electron-demand Diels-Alder (IEDDA) reaction. It features a trans-cyclooctene (TCO) moiety, which reacts with high specificity and kinetics with a tetrazine partner, and a primary amine for conjugation to biomolecules or surfaces. The inclusion of a polyethylene glycol (PEG) spacer enhances its hydrophilic properties.

Core Properties of this compound

The physical and chemical properties of this compound are summarized below. These characteristics are crucial for its handling, storage, and application in experimental settings.

PropertyDescriptionSource(s)
Appearance Colorless to slightly yellow oil[1][2][3]
Molecular Formula C19H36N2O5 or C17H32N2O5 (varies by supplier)[1][4]
Molecular Weight Approximately 344.45 g/mol or 372.5 g/mol (varies by supplier)[1][4]
Purity Typically >95% as determined by HPLC[1][4]

Solubility Characteristics

SolventSolubilityNotes
Dimethyl Sulfoxide (DMSO) SolubleA common solvent for preparing stock solutions.
Dimethylformamide (DMF) SolubleAnother common solvent for preparing stock solutions.
Dichloromethane (DCM) SolubleUseful for reactions and purifications in organic media.
Tetrahydrofuran (THF) SolubleA polar aprotic solvent suitable for various reactions.
Chloroform SolubleA nonpolar organic solvent.
Acetonitrile SolubleA polar aprotic solvent often used in chromatography.[6]
Aqueous Buffers The PEG spacer enhances solubility in aqueous media, though direct quantitative data is limited. The final concentration of organic co-solvents like DMSO or DMF in aqueous reaction buffers should typically not exceed 10% to avoid protein precipitation.[7]

Experimental Protocol: Qualitative Solubility Assessment

This protocol outlines a general method for determining the qualitative solubility of this compound in a given solvent.

Materials:

  • This compound

  • Selected solvents (e.g., DMSO, DMF, DCM, THF, Chloroform, PBS pH 7.4)

  • Vortex mixer

  • Microcentrifuge tubes

Procedure:

  • Add a small, known amount of this compound (e.g., 1 mg) to a clean microcentrifuge tube.

  • Add a small volume of the selected solvent (e.g., 100 µL) to the tube.

  • Vortex the mixture vigorously for 1-2 minutes.

  • Visually inspect the solution for any undissolved material. A clear solution indicates solubility at that concentration.

  • If undissolved material remains, incrementally add more solvent and repeat the vortexing and observation steps until the compound is fully dissolved or it is determined to be insoluble at a practical concentration.

G Solubility Assessment Workflow start Start: Add 1 mg of this compound to tube add_solvent Add 100 µL of solvent start->add_solvent vortex Vortex for 1-2 minutes add_solvent->vortex observe Visually inspect for undissolved material vortex->observe soluble Soluble at current concentration observe->soluble Clear solution insoluble Insoluble or partially soluble observe->insoluble Undissolved material present end End soluble->end add_more_solvent Add more solvent insoluble->add_more_solvent add_more_solvent->vortex

Solubility Assessment Workflow

Stability Characteristics

A critical aspect of using TCO-containing reagents is their stability. The strained trans-cyclooctene ring is susceptible to isomerization to the unreactive cis-cyclooctene (CCO) isomer.[4] This isomerization can be influenced by temperature, light, and the presence of certain chemical species.

ConditionStability Profile
Storage Recommended storage at -20°C under desiccated conditions.[1][4] Long-term storage is not recommended due to potential isomerization.[4] Shipping is often done on dry ice to maintain stability.[1]
Aqueous Solution The TCO functional group is reported to be stable in aqueous buffered media for weeks at 4°C.[5] However, one study on a TCO-modified antibody showed a 10.5% loss of reactivity towards tetrazines after 4 weeks at 4°C in a phosphate buffer at pH 7.5.[7]
Presence of Thiols TCOs can be susceptible to thiol-promoted isomerization.[8] Radical inhibitors may help to suppress this isomerization in the presence of high thiol concentrations.[8]
Temperature Elevated temperatures can promote isomerization. One study on a TCO derivative in DMSO-d6 showed that heating at 90°C for 70 minutes resulted in approximately 20% isomerization to the cis-isomer.[9]
Light TCO compounds can be light-sensitive. Storage in the dark is recommended.[6] Photoisomerization is a method used in the synthesis of TCOs from their cis-isomers, highlighting their sensitivity to UV light.[10][11]

Experimental Protocol: Stability Assessment by HPLC

This protocol provides a general method for assessing the stability of this compound over time in a specific solvent or buffer using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound

  • Solvent or buffer of interest (e.g., PBS pH 7.4)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Acetonitrile (ACN)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Incubator or water bath

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in the desired solvent (e.g., 1 mg/mL in PBS).

  • Time Zero Analysis: Immediately after preparation, inject an aliquot of the solution onto the HPLC system to obtain the initial chromatogram.

  • Incubation: Incubate the stock solution under the desired conditions (e.g., 4°C, 25°C, or 37°C).

  • Time-Point Analysis: At regular intervals (e.g., 1, 6, 24, 48 hours, and 1 week), withdraw an aliquot of the sample and analyze it by HPLC.

  • Chromatographic Conditions (Example):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in ACN

    • Gradient: A linear gradient from 5% to 95% B over 20 minutes.

    • Flow Rate: 1 mL/min

    • Detection: UV at 220 nm

  • Data Analysis:

    • Identify the peak corresponding to intact this compound in the time-zero chromatogram.

    • Monitor the area of this peak over time. A decrease in the peak area indicates degradation.

    • Look for the appearance of new peaks, which may correspond to degradation products, such as the CCO isomer.

G HPLC Stability Assay Workflow start Start: Prepare 1 mg/mL solution of this compound t0_analysis Inject aliquot for Time Zero HPLC analysis start->t0_analysis incubation Incubate solution under desired conditions (e.g., 4°C, 25°C, 37°C) t0_analysis->incubation timepoint_loop At specified time points (1h, 6h, 24h, etc.) incubation->timepoint_loop timepoint_analysis Withdraw aliquot and perform HPLC analysis timepoint_loop->timepoint_analysis Yes end End of Experiment timepoint_loop->end No more time points data_analysis Analyze chromatograms: Monitor peak area of intact compound and appearance of new peaks timepoint_analysis->data_analysis data_analysis->timepoint_loop

HPLC Stability Assay Workflow

Application in Pre-Targeted Cell Imaging

A primary application of this compound is in pre-targeted cell imaging. This strategy involves a two-step labeling process that can reduce background fluorescence and enhance signal-to-noise ratios.

Experimental Protocol: Pre-Targeted Cell Surface Labeling

This protocol describes a general workflow for labeling cell surface glycans using metabolic labeling followed by reaction with this compound and a tetrazine-fluorophore.

Materials:

  • Cells of interest

  • Cell culture medium

  • Azide-modified sugar (e.g., per-O-acetylated N-azidoacetylmannosamine, Ac4ManNAz)

  • This compound

  • Tetrazine-conjugated fluorophore (e.g., Tetrazine-Cy5)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope

Procedure:

  • Metabolic Labeling: Culture cells in the presence of an azide-modified sugar for 1-3 days. The sugar is metabolized and incorporated into cell surface glycans, displaying azide groups on the cell surface.

  • Conjugation of TCO to Azide:

    • Treat the azide-labeled cells with a DBCO-TCO linker. The DBCO group will react with the azide via strain-promoted alkyne-azide cycloaddition (SPAAC) to attach the TCO moiety to the cell surface.

    • Alternatively, the amine group of this compound can be conjugated to a carboxylate-functionalized targeting moiety (e.g., an antibody) which then binds to the cell surface.

  • Wash: Wash the cells with PBS to remove any unreacted linker.

  • Labeling with Tetrazine-Fluorophore: Incubate the TCO-modified cells with a tetrazine-conjugated fluorophore. The IEDDA reaction will occur rapidly, covalently attaching the fluorophore to the cells.

  • Final Wash: Wash the cells with PBS to remove any unbound tetrazine-fluorophore.

  • Imaging: Image the labeled cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

G Pre-Targeted Cell Imaging Workflow start Start: Culture cells with azide-modified sugar tco_conjugation Conjugate cell surface azides with DBCO-TCO linker start->tco_conjugation wash1 Wash cells with PBS tco_conjugation->wash1 tetrazine_labeling Incubate TCO-modified cells with Tetrazine-Fluorophore wash1->tetrazine_labeling wash2 Wash cells with PBS tetrazine_labeling->wash2 imaging Image cells with fluorescence microscope wash2->imaging end End imaging->end

References

An In-depth Technical Guide to the Synthesis and Purification of (S)-TCO-PEG3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of (S)-TCO-PEG3-amine, a key heterobifunctional linker used in bioconjugation and the development of advanced therapeutics such as antibody-drug conjugates (ADCs) and PROTACs. The molecule's structure combines a strained (S)-trans-cyclooctene (TCO) moiety, a hydrophilic triethylene glycol (PEG3) spacer, and a terminal primary amine, offering a versatile tool for "click chemistry" applications.

Overview of this compound

This compound is a valuable reagent in the field of bioorthogonal chemistry. Its primary application lies in the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction with tetrazine-functionalized molecules. This "click" reaction is known for its exceptionally fast kinetics and high specificity, allowing for the efficient conjugation of biomolecules in complex biological environments without the need for cytotoxic catalysts.[1]

Key Structural Features and their Functions:

  • (S)-trans-Cyclooctene (TCO): The strained eight-membered ring with a trans double bond is the reactive handle for the iEDDA reaction. The specific (S)-enantiomer is often desired to ensure stereospecificity in the final conjugate, which can be crucial for biological activity.

  • PEG3 Spacer: The triethylene glycol linker enhances the aqueous solubility of the molecule and the resulting bioconjugate. It also provides a flexible spacer arm, minimizing steric hindrance between the conjugated molecules.

  • Primary Amine: The terminal amine group serves as a versatile nucleophile for conjugation to various electrophilic moieties, such as activated esters (e.g., NHS esters) or carboxylic acids (in the presence of coupling agents), on target molecules like proteins, peptides, or small molecule drugs.

Physicochemical Properties:

PropertyValueReference
Molecular FormulaC₁₇H₃₂N₂O₅[2]
Molecular Weight344.45 g/mol [2]
AppearanceColorless to slightly yellow oil[3]
SolubilitySoluble in DMSO, DMF, DCM[4]
Storage Conditions-20°C, desiccated[2]

Synthetic Pathway

The synthesis of this compound is a multi-step process that requires careful control of stereochemistry. A plausible and efficient synthetic strategy involves three main stages:

  • Enantioselective Synthesis of (S)-trans-cyclooct-4-enol: This is the critical step for establishing the desired stereochemistry of the TCO core.

  • PEGylation of (S)-trans-cyclooct-4-enol: Introduction of the PEG3 linker with a protected amine functionality.

  • Deprotection to Yield this compound: Removal of the protecting group to furnish the final product.

Synthesis_Workflow Overall Synthetic Workflow for this compound Start Starting Material (e.g., 1,5-cyclooctadiene) cis_TCO_OH cis-cyclooct-4-enol Start->cis_TCO_OH Multi-step synthesis S_TCO_OH (S)-trans-cyclooct-4-enol cis_TCO_OH->S_TCO_OH Enantioselective Photoisomerization or Diastereoselective Synthesis Coupling Coupling Reaction S_TCO_OH->Coupling Boc_PEG_amine Boc-NH-PEG3-COOH Boc_PEG_amine->Coupling Boc_TCO_PEG_amine Boc-(S)-TCO-PEG3-amine Coupling->Boc_TCO_PEG_amine Deprotection Boc Deprotection Boc_TCO_PEG_amine->Deprotection Final_Product This compound Deprotection->Final_Product Purification Purification (e.g., HPLC) Final_Product->Purification ADC_Workflow Workflow for ADC Construction and Application cluster_synthesis Synthesis cluster_conjugation Bioconjugation cluster_application In Vitro/In Vivo Application TCO_PEG_amine This compound TCO_Drug TCO-PEG3-Drug TCO_PEG_amine->TCO_Drug Amide Coupling Drug_NHS Drug-NHS Ester Drug_NHS->TCO_Drug ADC Antibody-Drug Conjugate (ADC) TCO_Drug->ADC iEDDA Click Reaction Antibody_Tz Tetrazine-Antibody Antibody_Tz->ADC Cancer_Cell Target Cancer Cell ADC->Cancer_Cell Targeting Binding ADC Binding & Internalization Cancer_Cell->Binding Drug_Release Drug Release Binding->Drug_Release Apoptosis Apoptosis Drug_Release->Apoptosis

References

(S)-TCO-PEG3-amine Reaction with Tetrazine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The inverse-electron-demand Diels-Alder (IEDDA) reaction between trans-cyclooctene (TCO) derivatives and tetrazines is a premier bioorthogonal "click chemistry" ligation. It is distinguished by its exceptionally rapid kinetics, high specificity, and biocompatibility, proceeding without the need for toxic catalysts.[1][2][3] This guide provides a detailed examination of the reaction involving a specific, highly reactive dienophile, (S)-TCO-PEG3-amine, with various tetrazines. It covers the core reaction mechanism, quantitative kinetic data, detailed experimental protocols for bioconjugation, and logical workflows, serving as a vital resource for professionals in chemical biology and drug development.

Core Reaction Mechanism

The ligation between this compound and a tetrazine is a two-step process initiated by an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition.[4][5]

  • [4+2] Cycloaddition: The electron-deficient 1,2,4,5-tetrazine (the diene) rapidly reacts with the highly strained and electron-rich trans-cyclooctene (TCO) of the this compound (the dienophile). This forms an unstable, bicyclic intermediate.[5]

  • Retro-Diels-Alder Elimination: The intermediate undergoes a rapid cycloreversion, irreversibly releasing dinitrogen (N₂) gas.[4][6][7] This step is the thermodynamic driving force for the reaction, resulting in a stable dihydropyridazine conjugate.[4][6]

The reaction is bioorthogonal, meaning the TCO and tetrazine moieties are highly selective for each other and do not interfere with native functional groups like amines or thiols present in complex biological systems.[6][8][9] The PEG3 (polyethylene glycol) linker enhances the hydrophilicity and bioavailability of the TCO moiety, while the amine group provides a versatile handle for further functionalization.[8]

reaction_mechanism cluster_reactants Reactants cluster_products Products TCO This compound Intermediate Bicyclic Intermediate TCO->Intermediate [4+2] Cycloaddition (IEDDA) Tetrazine Tetrazine Derivative Tetrazine->Intermediate Dihydropyridazine Stable Dihydropyridazine Conjugate Intermediate->Dihydropyridazine Retro-Diels-Alder (Irreversible) N2 N₂ (gas) Intermediate->N2

Caption: The IEDDA reaction between this compound and a tetrazine.

Quantitative Data: Reaction Kinetics

The TCO-tetrazine ligation is renowned for its speed, with second-order rate constants (k₂) that are among the fastest known for any bioorthogonal reaction, often ranging from 1,000 to over 1,000,000 M⁻¹s⁻¹.[3][10] This allows for efficient conjugation even at low, micromolar concentrations typical in biological systems.[8][11] The reaction rate is influenced by the electronic and steric properties of the substituents on the tetrazine ring.

TCO DerivativeTetrazine DerivativeSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Conditions
TCO3,6-di-(2-pyridyl)-s-tetrazine2,000 ± 400Not Specified
sTCO-acidTetrazine carbamate23,800 ± 40020°C
(S)-TCO3,6-diphenyl-s-tetrazine2.86 x 10⁵Water
(S)-TCO3,6-di-(2-pyridyl)-s-tetrazine3.3 x 10⁶Water

This table presents a selection of reported kinetic data to illustrate the range of reaction rates. Rates are highly dependent on the specific molecular structures, solvent, and temperature.[12][13]

Experimental Protocols

This section provides a detailed methodology for a common application: the conjugation of a TCO-functionalized protein to a tetrazine-functionalized molecule.

General Protocol for Protein-Small Molecule Ligation

This workflow describes the labeling of a protein (functionalized with TCO) with a small molecule probe (functionalized with a tetrazine).

Materials:

  • TCO-functionalized protein (e.g., an antibody) in an amine-free buffer (e.g., PBS, pH 7.4).

  • Tetrazine-functionalized small molecule or peptide.

  • Anhydrous, high-quality Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF).[14]

  • Spin desalting columns for purification.[8][14]

  • Size-Exclusion Chromatography (SEC) system for high-resolution purification (optional).[14]

Methodology:

  • Reagent Preparation:

    • Prepare the TCO-functionalized protein solution at a concentration of 1-5 mg/mL in PBS, pH 7.4.[8]

    • Immediately before use, prepare a 1-10 mM stock solution of the tetrazine-functionalized small molecule in anhydrous DMSO or DMF.[4]

  • TCO-Tetrazine Ligation:

    • Add 1.05 to 1.5 molar equivalents of the tetrazine-reagent to the TCO-protein solution.[8] Using a slight excess of the tetrazine component can help drive the reaction to completion.[14]

    • Incubate the reaction mixture for 30 to 120 minutes at room temperature (25°C) or at 4°C (may require longer incubation).[8][14] Gentle mixing is recommended.

    • Monitoring (Optional): The reaction can be monitored by the disappearance of the tetrazine's characteristic color and absorbance peak between 510 and 550 nm.[6][14]

  • Purification of the Conjugate:

    • Remove unreacted small molecules and solvent using a spin desalting column equilibrated with the desired storage buffer (e.g., PBS).[4][14]

    • For higher purity, SEC can be employed to separate the final conjugate from any remaining unreacted protein.[14]

  • Characterization and Storage:

    • Confirm conjugation using techniques such as UV-Vis spectroscopy, SDS-PAGE (which should show a molecular weight shift), or mass spectrometry.

    • Store the purified protein conjugate at 4°C. For long-term storage, consider adding a cryoprotectant and storing at -20°C or -80°C.[4]

experimental_workflow start Start prep 1. Reagent Preparation - TCO-Protein in PBS (1-5 mg/mL) - Tetrazine-Molecule in DMSO (1-10 mM) start->prep ligation 2. Ligation Reaction - Add 1.05-1.5 eq. Tetrazine - Incubate 30-120 min at RT or 4°C prep->ligation purify 3. Purification - Spin Desalting Column or SEC - Remove excess small molecule ligation->purify char 4. Characterization & Storage - SDS-PAGE, UV-Vis, Mass Spec - Store at 4°C or -20/-80°C purify->char end End Product: Purified Conjugate char->end

Caption: General experimental workflow for TCO-tetrazine bioconjugation.

Applications in Research and Drug Development

The unparalleled speed and biocompatibility of the TCO-tetrazine reaction have made it a vital tool in numerous advanced applications:

  • Antibody-Drug Conjugates (ADCs): Site-specific conjugation of potent cytotoxic drugs to antibodies.

  • Pretargeted Imaging and Therapy: A two-step approach where a TCO-modified antibody is administered first, followed by a smaller, rapidly clearing tetrazine-labeled radiotracer or drug, reducing off-target toxicity.[9][10][15]

  • Live Cell Imaging: Labeling of specific biomolecules on or inside living cells in real-time without causing cellular disruption.[16]

  • "Click-to-Release" Systems: Designing prodrugs where the TCO-tetrazine reaction triggers the release of a therapeutic agent at a specific site.[3][17]

Conclusion

The reaction between this compound and tetrazines represents the pinnacle of bioorthogonal chemistry in terms of speed and efficiency. Its robust, catalyst-free nature and high specificity make it an indispensable method for creating complex bioconjugates for advanced diagnostics, targeted therapeutics, and fundamental biological research. By understanding the core principles and experimental protocols outlined in this guide, researchers can effectively leverage this powerful chemical tool to advance their scientific objectives.

References

(S)-TCO-PEG3-amine for PROTAC Linker Design: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of (S)-TCO-PEG3-amine as a versatile linker in the design and synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a revolutionary class of therapeutic agents that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins. The linker component of a PROTAC is a critical determinant of its efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex formed between the target protein, the PROTAC, and an E3 ubiquitin ligase.

This compound has emerged as a valuable building block in PROTAC design due to its unique combination of a strained trans-cyclooctene (TCO) group and a polyethylene glycol (PEG) spacer. The TCO moiety enables highly efficient and bioorthogonal "click chemistry" reactions with tetrazine-functionalized molecules, while the PEG3 spacer enhances solubility and provides optimal length and flexibility for the formation of a productive ternary complex.

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of the linker is essential for rational PROTAC design. The following table summarizes the key properties of this compound.

PropertyValueSource(s)
Molecular Formula C₁₇H₃₂N₂O₅[1]
Molecular Weight 344.45 g/mol [1]
Appearance Colorless to slightly yellow oil[1]
Purity >95% (typically >98% by HPLC)[1]
Solubility Soluble in DMSO, DMF, DCM, THF, and Chloroform[1]
Storage Conditions -20°C, desiccated[1]

Rationale for Use in PROTAC Linker Design

The selection of this compound as a PROTAC linker is driven by two key features: the trans-cyclooctene (TCO) group and the polyethylene glycol (PEG) spacer.

The TCO Group for Bioorthogonal Click Chemistry:

The TCO group is a strained alkene that participates in an inverse electron-demand Diels-Alder (iEDDA) reaction with a tetrazine. This "click chemistry" reaction is exceptionally fast and bioorthogonal, meaning it proceeds rapidly under physiological conditions without interfering with native biological processes[2]. This is particularly advantageous for the synthesis of PROTACs, allowing for the efficient and specific conjugation of a TCO-functionalized warhead (targeting the protein of interest) with a tetrazine-functionalized E3 ligase ligand. This approach is central to the "CLIPTAC" (Click-formed Proteolysis Targeting Chimera) strategy, where the two halves of the PROTAC are assembled within the living cell, potentially improving cell permeability and enabling targeted drug activation[3].

The PEG3 Spacer for Enhanced Physicochemical Properties:

The PEG3 spacer in this compound offers several benefits for PROTAC design:

  • Improved Solubility: PEG linkers are known to enhance the aqueous solubility of PROTACs, which is often a challenge for these large, complex molecules[4].

  • Optimal Length and Flexibility: The length of the linker is a critical parameter that dictates the geometry of the ternary complex. The PEG3 spacer provides a flexible chain of optimal length to facilitate the productive interaction between the target protein and the E3 ligase, leading to efficient ubiquitination and degradation[5].

  • Reduced Non-specific Binding: The hydrophilic nature of the PEG linker can help to minimize non-specific hydrophobic interactions, potentially reducing off-target effects.

Experimental Protocols

This section provides detailed methodologies for the synthesis of a BRD4-targeting PROTAC using this compound, as well as for the cellular assays required to evaluate its performance.

PROTAC Synthesis via TCO-Tetrazine Ligation

The following is a representative protocol for the synthesis of a BRD4-targeting PROTAC using the TCO-tetrazine click chemistry approach. This protocol involves three main stages: 1) synthesis of a tetrazine-functionalized pomalidomide (E3 ligase ligand), 2) synthesis of a JQ1-TCO conjugate (warhead-linker), and 3) the final click reaction to form the PROTAC.

1. Synthesis of Pomalidomide-Tetrazine

This protocol describes the synthesis of a tetrazine-functionalized pomalidomide derivative that can be used in the click reaction with the TCO-containing warhead.

  • Materials: Pomalidomide, 4-(aminomethyl)benzonitrile, sodium nitrite, hydrochloric acid, sodium azide, copper(II) sulfate, sodium ascorbate, appropriate solvents (e.g., DMF, water).

  • Step 1: Diazotization of 4-(aminomethyl)benzonitrile. Dissolve 4-(aminomethyl)benzonitrile in an aqueous solution of hydrochloric acid and cool to 0°C. Add a solution of sodium nitrite dropwise while maintaining the temperature at 0°C. Stir for 30 minutes.

  • Step 2: Azide Formation. To the cold diazonium salt solution, add a solution of sodium azide in water dropwise. Stir at 0°C for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 2 hours. Extract the resulting azide with an organic solvent (e.g., ethyl acetate), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Step 3: Tetrazine Formation. The azide from the previous step is then reacted with an appropriate nitrile precursor in the presence of a suitable catalyst to form the tetrazine ring. This can be a complex, multi-step process and various methods have been reported for tetrazine synthesis[6][7].

  • Step 4: Conjugation to Pomalidomide. The tetrazine derivative with a reactive handle (e.g., a carboxylic acid or an amine) is then conjugated to pomalidomide using standard peptide coupling or nucleophilic substitution reactions to yield the final pomalidomide-tetrazine conjugate.

2. Synthesis of JQ1-TCO Conjugate

This protocol describes the synthesis of a JQ1 derivative functionalized with a TCO group via the this compound linker.

  • Materials: (+)-JQ1, this compound, a coupling agent (e.g., HATU), a base (e.g., DIPEA), and a suitable solvent (e.g., DMF).

  • Step 1: JQ1 Carboxylic Acid Derivative. (+)-JQ1 is first converted to a carboxylic acid derivative. This can be achieved by reacting JQ1 with a suitable reagent to introduce a carboxylic acid functionality, often at the tert-butyl ester position.

  • Step 2: Amide Coupling. To a solution of the JQ1 carboxylic acid derivative in DMF, add HATU and DIPEA. Stir for 10 minutes at room temperature. Add a solution of this compound in DMF and stir the reaction mixture at room temperature for 12-24 hours.

  • Step 3: Purification. Monitor the reaction by LC-MS. Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the JQ1-TCO conjugate.

3. TCO-Tetrazine Click Reaction

This final step involves the bioorthogonal reaction between the JQ1-TCO conjugate and the pomalidomide-tetrazine derivative.

  • Materials: JQ1-TCO conjugate, pomalidomide-tetrazine derivative, and a suitable solvent (e.g., DMSO or a mixture of DMSO and PBS).

  • Step 1: Reaction Setup. Dissolve the JQ1-TCO conjugate and a slight molar excess (e.g., 1.1 equivalents) of the pomalidomide-tetrazine derivative in the chosen solvent.

  • Step 2: Reaction. Stir the reaction mixture at room temperature. The reaction is typically very fast and can be complete within 30 minutes to a few hours. Monitor the reaction progress by LC-MS.

  • Step 3: Purification. Upon completion, the final PROTAC can be purified by preparative HPLC to yield the desired product. The identity and purity of the final PROTAC should be confirmed by LC-MS and NMR spectroscopy.

Cellular Assays for PROTAC Evaluation

1. Western Blotting for BRD4 Degradation

This is the primary assay to directly measure the extent and kinetics of target protein degradation[8][9].

  • Cell Culture and Treatment: Seed a human cancer cell line expressing BRD4 (e.g., HeLa, MDA-MB-231, or THP-1) in 6-well plates and allow them to adhere overnight. Treat the cells with a dose-response of the synthesized PROTAC (e.g., 1 nM to 10 µM) or a time-course at a fixed concentration. Include a vehicle control (DMSO).

  • Cell Lysis: After the incubation period, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane. Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with a primary antibody against BRD4 overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin). The following day, wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the BRD4 signal to the loading control and calculate the percentage of degradation relative to the vehicle-treated control.

2. Ternary Complex Formation Assay (NanoBRET™)

This assay measures the formation of the PROTAC-induced ternary complex in living cells.

  • Cell Line Preparation: Use a cell line that co-expresses the target protein (BRD4) fused to a NanoLuc® luciferase and the E3 ligase (e.g., VHL or Cereblon) fused to a HaloTag®.

  • Ligand Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate to allow for labeling of the HaloTag®-fusion protein.

  • PROTAC Treatment: Add a dilution series of the PROTAC to the cells.

  • Substrate Addition and Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and immediately measure the donor (460 nm) and acceptor (618 nm) emission signals using a luminometer.

  • Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal / donor signal). A PROTAC-dependent increase in the NanoBRET™ ratio indicates the formation of the ternary complex.

Quantitative Data on PROTAC Performance

PROTACWarheadE3 Ligase LigandLinker CompositionCell LineDC₅₀ (nM)Dₘₐₓ (%)Source(s)
dBET1 JQ1PomalidomideAlkyl-PEGJurkat~30>95[1]
dBET6 JQ1PomalidomidePEG-basedJurkat~3>95[1]
ARV-825 OTX015PomalidomidePEG-basedMGC803~10>90[9]

Note: DC₅₀ is the concentration of the PROTAC that results in 50% degradation of the target protein. Dₘₐₓ is the maximum percentage of target protein degradation achieved.

The data in the table highlights that even with the same warhead and E3 ligase ligand, variations in the linker can significantly impact the degradation potency of a PROTAC. This underscores the necessity of empirical testing and optimization of the linker for each new target.

Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key concepts in PROTAC design and function.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation PROTAC PROTAC (Warhead-Linker-E3 Ligand) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) (e.g., BRD4) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., Cereblon) E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination of POI Ternary_Complex->Ubiquitination Ubiquitin Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degraded POI (Peptides) Proteasome->Degradation Degradation

Caption: Mechanism of PROTAC-mediated protein degradation.

BRD4_Signaling_Pathway cluster_0 BRD4 Signaling and PROTAC Intervention Histones Acetylated Histones on Chromatin BRD4 BRD4 Histones->BRD4 recruits PTEFb P-TEFb BRD4->PTEFb recruits Degradation BRD4 Degradation BRD4->Degradation RNA_Pol_II RNA Polymerase II PTEFb->RNA_Pol_II phosphorylates Transcription Transcriptional Elongation RNA_Pol_II->Transcription Oncogenes Oncogene Expression (e.g., c-MYC) Transcription->Oncogenes PROTAC BRD4 PROTAC PROTAC->BRD4 targets

Caption: BRD4 signaling pathway and its disruption by a PROTAC.

PROTAC_Workflow cluster_0 PROTAC Synthesis and Evaluation Workflow Synthesis_Warhead 1. Synthesize Warhead-Linker (e.g., JQ1-TCO) Click_Reaction 3. TCO-Tetrazine Click Reaction Synthesis_Warhead->Click_Reaction Synthesis_E3 2. Synthesize E3 Ligand-Tetrazine (e.g., Pomalidomide-Tz) Synthesis_E3->Click_Reaction Purification 4. Purification and Characterization (HPLC, LC-MS, NMR) Click_Reaction->Purification Cellular_Assays 5. Cellular Assays (Western Blot, NanoBRET) Purification->Cellular_Assays Data_Analysis 6. Data Analysis (DC50, Dmax) Cellular_Assays->Data_Analysis

Caption: Experimental workflow for PROTAC synthesis and evaluation.

PROTAC_Components cluster_0 Logical Relationship of PROTAC Components PROTAC Warhead (e.g., JQ1) Linker ((S)-TCO-PEG3) E3 Ligase Ligand (e.g., Pomalidomide) TCO TCO PROTAC:f1->TCO contains Click_Product Diels-Alder Adduct TCO->Click_Product reacts with Tetrazine Tetrazine Tetrazine->Click_Product

Caption: Logical relationship of components in a PROTAC synthesized via TCO-tetrazine ligation.

Conclusion

This compound is a highly valuable and versatile linker for the design and synthesis of PROTACs. Its unique combination of a bioorthogonal TCO group and a solubilizing PEG spacer provides researchers with a powerful tool to construct novel protein degraders. The ability to employ click chemistry for the final conjugation step offers significant advantages in terms of efficiency and modularity, facilitating the rapid assembly of PROTAC libraries for screening and optimization. While the optimal linker is target-dependent and requires empirical validation, the principles and protocols outlined in this guide provide a solid foundation for the rational design and evaluation of next-generation targeted protein degraders.

References

An In-depth Technical Guide to Inverse Electron Demand Diels-Alder (iEDDA) Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The inverse electron demand Diels-Alder (iEDDA) reaction has rapidly become a cornerstone of bioorthogonal chemistry, offering a powerful toolkit for researchers in chemical biology, drug development, and materials science.[1] Its unparalleled kinetics, exceptional specificity, and ability to function within complex biological systems without the need for toxic catalysts have set it apart from other ligation chemistries.[1][2] This guide provides a comprehensive overview of the core principles of iEDDA reactions, quantitative kinetic data, detailed experimental protocols, and their applications in cutting-edge research.

Core Principles: A Paradigm Shift in Cycloaddition

The classical Diels-Alder reaction involves the [4+2] cycloaddition between an electron-rich diene and an electron-poor dienophile.[3] The reaction is driven by the favorable interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile.[3]

The iEDDA reaction, as its name suggests, inverts these electronic requirements.[4] It is a cycloaddition between an electron-poor diene and an electron-rich dienophile.[4] This reversal of polarity means the primary orbital interaction is between the LUMO of the diene and the HOMO of the dienophile.[5] To achieve the fast reaction rates essential for bioorthogonal applications, the energy gap between these frontier orbitals must be minimized.[5]

Key characteristics of the iEDDA reaction include:

  • Exceptional Kinetics: It is one of the fastest known bioorthogonal reactions, with second-order rate constants reaching up to 10^6 M⁻¹s⁻¹.[1][5][6]

  • Biocompatibility: The reaction proceeds efficiently under physiological conditions (aqueous environment, neutral pH, and ambient temperature) without the need for cytotoxic metal catalysts.[7][8]

  • High Selectivity: The participating functional groups, typically tetrazines and strained alkenes, are highly selective for each other and do not cross-react with native biological functionalities.[6][7]

  • Irreversible Reaction: The initial cycloaddition is followed by a retro-Diels-Alder reaction that releases nitrogen gas, forming a stable dihydropyridazine product and driving the reaction to completion.[5][9]

iEDDA_Mechanism Diene Diene Cycloadduct Cycloadduct Diene->Cycloadduct [4+2] Cycloaddition (LUMOdiene - HOMOdieneophile) Dienophile Dienophile Dienophile->Cycloadduct

Key Reagents: Tuning Reactivity and Stability

The versatility of the iEDDA reaction stems from the ability to tune the reactivity of both the diene and dienophile components.

Dienes: The most commonly used dienes in bioorthogonal iEDDA reactions are 1,2,4,5-tetrazines (Tz).[5] Their electron-poor nature is due to the presence of four electronegative nitrogen atoms in the aromatic ring.[10] The reactivity of tetrazines can be modulated by the substituents at the 3 and 6 positions. Electron-withdrawing groups increase the reaction rate, while sterically bulky groups can decrease it.[1]

Dienophiles: A wide range of dienophiles have been developed, with strained alkenes being the most prominent. Ring strain raises the energy of the dienophile's HOMO, bringing it closer to the diene's LUMO and accelerating the reaction.[1]

  • trans-Cyclooctenes (TCOs): TCOs are highly reactive dienophiles due to significant ring strain.[11] They exhibit some of the fastest kinetics in iEDDA reactions.[8] However, they can be susceptible to isomerization to the less reactive cis-isomer.[5]

  • Norbornenes: These are less strained than TCOs and therefore exhibit slower reaction kinetics.[12] However, their stability and ease of synthesis make them valuable for certain applications.[13]

  • Other Dienophiles: Cyclopropenes and other highly strained systems have also been explored to achieve even faster reaction rates.[1]

Quantitative Data: A Comparative Look at Reaction Kinetics

The second-order rate constant (k) is a critical parameter for evaluating the efficiency of a bioorthogonal reaction, especially for in vivo applications where reactant concentrations are low. The following tables summarize the rate constants for various commonly used iEDDA pairs.

Table 1: Second-Order Rate Constants for TCO-Tetrazine Ligations

Diene Dienophile Rate Constant (k) in M⁻¹s⁻¹ Notes
Dipyridyl Tetrazine TCO 2000 (±400) In 9:1 Methanol/Water.[14][15]
Hydrogen-substituted Tetrazines TCO up to 30,000 Can be highly reactive.[14]
Methyl-substituted Tetrazines TCO ~1000 Common starting point.[14]
ATTO-tetrazines TCO up to 1000 For fluorescence applications.[14]
General Range TCO 1 - 1 x 10⁶ Highly dependent on substituents and solvent.[6][14]
s-TCO (d-fused) Dipyridyl Tetrazine 3,300,000 (± 40,000) One of the fastest TCOs, but with reduced stability.[16]

| CC49 Antibody-TCO | [¹¹¹In]In-labeled-Tz | 13,000 (± 80) | In PBS at 37°C, relevant for in vivo studies.[16] |

Table 2: Second-Order Rate Constants for Norbornene-Tetrazine Ligations

Diene Dienophile Rate Constant (k) in M⁻¹s⁻¹ Notes
3,6-dipyridin-2-yl-1,2,4,5-tetrazine Norbornene 1.9 Slow kinetics, limiting some applications.[12]
3,6-dipyridin-2-yl-1,2,4,5-tetrazine exo,exo-5-Norbornene-2,3-dimethanol ~0.35 In pure methanol; water can accelerate the reaction.[13]

| 3,6-dipyridin-2-yl-1,2,4,5-tetrazine | endo,exo-dimethyl-5-norbornene-2,3-dicarboxylate | ~0.02 | Electron-withdrawing groups on the dienophile slow the reaction.[13] |

Applications in Research and Drug Development

The unique features of the iEDDA reaction have led to its widespread adoption in various fields.

  • Bioconjugation and Imaging: iEDDA is extensively used for labeling biomolecules such as proteins, nucleic acids, and lipids.[7] The ability to attach fluorophores or other imaging agents with high specificity allows for real-time tracking of biological processes in living cells and organisms.[1][7]

  • Pretargeted Imaging and Therapy: In this strategy, a modified antibody (e.g., conjugated with TCO) is first administered and allowed to accumulate at a target site, such as a tumor.[17][18] After unbound antibodies are cleared from circulation, a much smaller, rapidly clearing imaging or therapeutic agent (e.g., a radiolabeled tetrazine) is administered.[17][18] This agent then rapidly reacts with the pre-localized antibody via iEDDA, improving the target-to-background signal and reducing off-target toxicity.[18][19][20] This approach is particularly promising for positron emission tomography (PET) imaging and radioimmunotherapy (PRIT).[17][18]

  • Drug Delivery and Prodrug Activation: iEDDA chemistry enables the development of "click-to-release" systems for targeted drug delivery.[7][21] A drug can be caged with a dienophile (like TCO) and linked to a targeting moiety. Upon reaching the target site, a systemically administered tetrazine can react with the dienophile, triggering the release of the active drug with high spatiotemporal control.[7][22] This strategy has been explored for cancer therapy, where prodrugs are activated within the tumor microenvironment.[12][23]

Pretargeting_Strategy cluster_tumor Tumor Site cluster_blood Bloodstream node_step1 {Step 1: Targeting (24-72h)}|Administer TCO-modified Antibody (Ab-TCO). Antibody binds to tumor antigen. Unbound Ab-TCO clears from circulation. node_step2 {Step 2: Ligation (1-4h)}|Administer radiolabeled Tetrazine (¹⁸F-Tz). ¹⁸F-Tz is small and clears rapidly. node_step1->node_step2 Time Delay node_step3 {Step 3: Imaging}|Rapid iEDDA reaction occurs at the tumor site. High local concentration of ¹⁸F. Low background signal. node_step2->node_step3 Bioorthogonal Reaction T1 Tumor Cell AbTCO Ab-TCO AbTCO->T1 Binding FTz ¹⁸F-Tz FTz->T1 iEDDA Ligation

Detailed Experimental Protocols

This section provides a representative protocol for the two-step labeling of a protein with a fluorophore using TCO-tetrazine ligation.

Protocol: Antibody Labeling via TCO-Tetrazine Ligation

Materials:

  • Antibody of interest (e.g., IgG) in a primary amine-free buffer (e.g., PBS, pH 7.4).

  • TCO-PEG-NHS ester (e.g., TCO-PEG4-NHS).

  • Tetrazine-fluorophore conjugate (e.g., Methyltetrazine-Sulfo-Cy5).

  • Anhydrous, amine-free solvent (e.g., DMSO or DMF).

  • 1 M Sodium Bicarbonate (NaHCO₃), pH 8.5.

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).

  • Spin desalting columns (appropriate molecular weight cutoff for the antibody).

  • Phosphate Buffered Saline (PBS), pH 7.4.

Procedure:

Part 1: Activation of Antibody with TCO-NHS Ester

  • Protein Preparation: Adjust the concentration of the antibody to 1-5 mg/mL in PBS. If the storage buffer contains primary amines (like Tris), perform a buffer exchange into PBS using a spin desalting column.[14]

  • Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of TCO-PEG-NHS ester in anhydrous DMSO or DMF.[9]

  • Reaction Setup: To 100 µg of the antibody solution, add 5 µL of 1 M NaHCO₃ to raise the pH, facilitating the reaction with primary amines (lysine residues).[6][14]

  • Ligation: Add a 10- to 20-fold molar excess of the TCO-NHS ester stock solution to the antibody solution.[2]

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.[2][6][14]

  • Quenching (Optional): Add quenching buffer to a final concentration of 50-100 mM and incubate for 5 minutes to consume any unreacted NHS ester.[14]

  • Purification: Remove excess, unreacted TCO-NHS ester and buffer components using a spin desalting column, exchanging the buffer back to PBS, pH 7.4.[2][14] The TCO-activated antibody is now ready.

Part 2: Ligation of TCO-Antibody with Tetrazine-Fluorophore

  • Reaction Setup: To the purified TCO-labeled antibody, add the tetrazine-fluorophore conjugate. A 1.1 to 2.0 molar excess of the tetrazine is recommended to ensure complete labeling of the TCO sites.[2]

  • Incubation: Incubate the reaction at room temperature for 30-60 minutes.[9] Protect the reaction from light if using a photosensitive fluorophore. The reaction progress can be monitored by the disappearance of the characteristic pink/red color of the tetrazine.[5][6]

  • Final Purification: If necessary, remove any unreacted tetrazine-fluorophore using a spin desalting column.[2]

  • Storage: Store the final antibody-fluorophore conjugate at 4°C.[14] The conjugate is now ready for use in downstream applications like immunofluorescence or flow cytometry.

Logical_Factors cluster_dienophile Dienophile Factors cluster_diene Diene (Tetrazine) Factors Rate iEDDA Reaction Rate (k) Strain Increased Ring Strain (e.g., TCO > Norbornene) Strain->Rate Increases Rate EDG Electron-Donating Groups (EDG) EDG->Rate Increases Rate EWG Electron-Withdrawing Groups (EWG) EWG->Rate Increases Rate Sterics_neg Steric Hindrance Sterics_neg->Rate Decreases Rate

Conclusion and Future Outlook

The inverse electron demand Diels-Alder reaction is a robust and versatile tool that has significantly advanced the fields of chemical biology and drug development. Its rapid kinetics and bioorthogonality make it ideal for applications requiring high precision in complex biological settings.[1][12] Ongoing research continues to focus on the development of new diene and dienophile pairs with enhanced stability and even faster kinetics, as well as novel "click-to-release" strategies for therapeutic applications.[12] As our understanding of this powerful reaction grows, so too will its impact on diagnostics, therapy, and our fundamental understanding of biological systems.

References

Methodological & Application

Application Notes and Protocols for (S)-TCO-PEG3-amine Bioconjugation to Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the bioconjugation of proteins using (S)-TCO-PEG3-amine. This method utilizes a two-step process involving the initial activation of protein carboxyl groups followed by the highly efficient and bioorthogonal inverse-electron demand Diels-Alder (IEDDA) cycloaddition between a trans-cyclooctene (TCO) and a tetrazine (Tz) moiety.[1][2][3] This "click chemistry" approach is renowned for its exceptional kinetics, high specificity, and biocompatibility, making it an ideal tool for creating stable protein conjugates for various applications, including antibody-drug conjugates (ADCs), in vivo imaging, and targeted drug delivery.[1][2][4]

The inclusion of a hydrophilic polyethylene glycol (PEG) spacer in the this compound linker enhances water solubility and minimizes steric hindrance, which can improve labeling efficiency and reduce the aggregation of the labeled protein.[5] This protocol is designed as a comprehensive guide, but optimization for specific proteins and applications may be necessary.

Principle of the Reaction

The conjugation strategy involves two key stages:

  • Protein Modification with this compound: The primary amine of this compound is covalently coupled to the carboxyl groups (present on aspartic or glutamic acid residues) of the target protein. This reaction is mediated by 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (sulfo-NHS) chemistry. EDC activates the carboxyl groups to form a highly reactive O-acylisourea intermediate, which then reacts with sulfo-NHS to form a more stable amine-reactive sulfo-NHS ester.[6][7][8] This intermediate readily reacts with the primary amine of this compound to form a stable amide bond, resulting in a TCO-functionalized protein.

  • TCO-Tetrazine Ligation: The TCO-modified protein is then reacted with a tetrazine-functionalized molecule (e.g., a fluorescent dye, a drug molecule, or another protein). This reaction proceeds via a rapid and irreversible [4+2] cycloaddition, forming a stable dihydropyridazine linkage and releasing nitrogen gas as the sole byproduct.[1][9] This bioorthogonal reaction is highly selective and occurs efficiently under mild, physiological conditions without the need for a catalyst.[3]

Quantitative Data Summary

The success and efficiency of the TCO-tetrazine ligation are influenced by the specific structures of the TCO and tetrazine derivatives, as well as the reaction conditions. The following table summarizes key quantitative data from the literature.

ParameterValueConditionsSource(s)
Second-Order Rate Constant (k₂) 1 - 1 x 10⁶ M⁻¹s⁻¹General range for TCO-tetrazine reactions.[1][3]
> 800 M⁻¹s⁻¹General TCO-tetrazine ligation.[2][5]
1100 to 73,000 M⁻¹s⁻¹In buffered aqueous solution at 37 °C.[10]
up to 3.3 x 10⁶ M⁻¹s⁻¹Fastest known TCO-tetrazine reactions.[11]
Reaction pH 4.5 - 5.0For EDC/sulfo-NHS activation of carboxyl groups.[7]
7.2 - 8.5For coupling of sulfo-NHS ester to primary amines.[6]
6.0 - 9.0For TCO-tetrazine ligation.[3]
Reaction Temperature Room TemperatureFor both EDC/sulfo-NHS and TCO-tetrazine reactions.[3][7]
Stoichiometry (Tetrazine:TCO) 1:1 to 1.5:1Recommended molar ratio for protein-protein conjugation.[1]

Experimental Protocols

Materials and Reagents
  • Target protein with accessible carboxyl groups

  • This compound

  • Tetrazine-functionalized molecule of interest

  • EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide hydrochloride)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-5.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M Hydroxylamine, pH 8.5

  • 2-Mercaptoethanol (optional, for quenching EDC)

  • Spin desalting columns or dialysis cassettes for buffer exchange and purification

  • Anhydrous DMSO or DMF for dissolving reagents

Protocol 1: TCO-Functionalization of Proteins via EDC/sulfo-NHS Chemistry

This protocol describes the modification of a protein with this compound by targeting the protein's carboxyl groups.

1. Protein Preparation: a. Dissolve the protein in Activation Buffer at a concentration of 1-5 mg/mL. b. If the protein solution contains amine or carboxylate buffers (e.g., Tris or acetate), perform a buffer exchange into the Activation Buffer using a spin desalting column or dialysis.

2. Reagent Preparation (Prepare immediately before use): a. Equilibrate EDC and sulfo-NHS to room temperature before opening the vials. b. Prepare a 10 mM solution of this compound in anhydrous DMSO or DMF. c. Prepare a 100 mM solution of EDC in Activation Buffer. d. Prepare a 100 mM solution of sulfo-NHS in Activation Buffer.

3. Activation of Protein Carboxyl Groups: a. To the protein solution, add the EDC solution to a final concentration of 2-4 mM and the sulfo-NHS solution to a final concentration of 5-10 mM.[12] b. Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.

4. (Optional) Quenching of EDC: a. To quench the EDC and prevent cross-linking of the TCO-amine to the protein's own amine groups, add 2-mercaptoethanol to a final concentration of 20 mM.[8] Incubate for 10 minutes at room temperature. b. Remove the excess EDC, sulfo-NHS, and quenching agent by buffer exchanging the protein into the Coupling Buffer (pH 7.2-7.5) using a spin desalting column.

5. Conjugation of this compound: a. Add a 10- to 50-fold molar excess of the this compound solution to the activated protein solution. The optimal molar ratio should be determined empirically for each protein. b. Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

6. Quenching and Purification: a. Quench the reaction by adding a quenching solution (e.g., Tris-HCl or hydroxylamine) to a final concentration of 10-50 mM. Incubate for 15 minutes. b. Purify the TCO-labeled protein from excess reagents by size-exclusion chromatography or dialysis.

7. Storage: a. Store the purified TCO-protein conjugate at 4°C or -20°C in a suitable buffer. Avoid buffers containing azides or thiols.

Protocol 2: TCO-Tetrazine Bioorthogonal Ligation

This protocol describes the reaction between the TCO-functionalized protein and a tetrazine-labeled molecule.

1. Reactant Preparation: a. Prepare the TCO-modified protein in a suitable reaction buffer (e.g., PBS, pH 7.4). b. Dissolve the tetrazine-labeled molecule in a compatible solvent (e.g., DMSO) and then dilute it into the reaction buffer.

2. Conjugation Reaction: a. Mix the TCO-labeled protein and the tetrazine-labeled molecule. For optimal results, a slight molar excess of the tetrazine-functionalized molecule (1.1 to 1.5-fold) is recommended.[5] b. Incubate the reaction mixture for 30-120 minutes at room temperature.[5] The reaction progress can be monitored by the disappearance of the tetrazine's characteristic color or by following the decrease in its absorbance at 510-550 nm.[3]

3. Purification (Optional): a. If necessary, the final conjugate can be purified from any excess, unreacted tetrazine reagent using size-exclusion chromatography or dialysis.

4. Storage: a. Store the final protein conjugate at 4°C until further use.

Visualizations

Experimental Workflow

experimental_workflow cluster_step1 Step 1: TCO-Functionalization cluster_step2 Step 2: TCO-Tetrazine Ligation protein_prep Protein Preparation in Activation Buffer activation Activation of Carboxyls (EDC + sulfo-NHS) protein_prep->activation 15-30 min RT tco_addition Addition of This compound activation->tco_addition 2h RT or overnight 4°C purification1 Purification of TCO-Protein tco_addition->purification1 Quench & Purify mix Mix TCO-Protein and Tetrazine-Molecule purification1->mix ligation Incubate for Bioorthogonal Ligation mix->ligation 30-120 min RT purification2 Final Purification (Optional) ligation->purification2 end End purification2->end start Start start->protein_prep

Caption: Overall experimental workflow for the two-step bioconjugation process.

TCO-Tetrazine Ligation Mechanism

ligation_mechanism cluster_reaction Inverse-Electron Demand Diels-Alder Cycloaddition TCO TCO-Protein Intermediate Unstable Tricyclic Intermediate TCO->Intermediate + Tetrazine Tetrazine-Molecule Tetrazine->Intermediate Product Stable Dihydropyridazine Conjugate Intermediate->Product Retro-Diels-Alder (fast) N2 N₂ Gas Intermediate->N2

Caption: Mechanism of the TCO-Tetrazine bioorthogonal ligation.

References

Application Notes and Protocols: (S)-TCO-PEG3-amine for Antibody Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed guide for the utilization of (S)-TCO-PEG3-amine in antibody labeling. The protocols outlined herein are designed for researchers in academia and industry who are engaged in the development of antibody-drug conjugates (ADCs), diagnostic agents, and other targeted therapeutics. The central methodology involves the covalent attachment of the trans-cyclooctene (TCO) moiety to an antibody, rendering it reactive towards a tetrazine-functionalized molecule through a bioorthogonal inverse-electron-demand Diels-Alder (iEDDA) cycloaddition. This "click chemistry" approach offers exceptional specificity and reaction kinetics, enabling the modular construction of precisely defined bioconjugates.[1][2]

This compound is a heterobifunctional linker molecule featuring a primary amine and a TCO group, separated by a hydrophilic polyethylene glycol (PEG) spacer. The primary amine allows for conjugation to the antibody, while the TCO group serves as a handle for the subsequent bioorthogonal reaction. The PEG spacer enhances water solubility and minimizes steric hindrance.[3][4]

The labeling strategy described here focuses on the conjugation of the amine group of this compound to the carboxyl groups (present on glutamic and aspartic acid residues) of the antibody. This is achieved through a two-step process involving the activation of the antibody's carboxyl groups using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[5][6]

Experimental Protocols

Protocol 1: Antibody Preparation

Prior to conjugation, it is crucial to prepare the antibody in a suitable buffer that is free of extraneous amines, which could compete with the desired reaction.

Materials:

  • Antibody of interest

  • Phosphate-Buffered Saline (PBS), pH 7.2-7.4

  • Amine-free buffer (e.g., 0.1 M MES buffer, pH 6.0)

  • Spin desalting columns or dialysis cassettes (e.g., 10 kDa MWCO)

Procedure:

  • If the antibody solution contains amine-containing buffers (e.g., Tris) or stabilizers (e.g., BSA, glycine, sodium azide), it must be purified.[7]

  • Perform a buffer exchange into an amine-free buffer such as 0.1 M MES, pH 6.0, using a spin desalting column or dialysis. Follow the manufacturer's instructions for the chosen purification device.

  • Determine the concentration of the purified antibody using a spectrophotometer at 280 nm (A280) or a protein concentration assay (e.g., BCA assay). The antibody should be at a concentration of 1-5 mg/mL for optimal labeling.[5]

Protocol 2: Antibody Labeling with this compound

This two-step protocol first activates the carboxyl groups on the antibody and then conjugates the this compound.

Materials:

  • Purified antibody in 0.1 M MES buffer, pH 6.0

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)

  • Spin desalting columns or size-exclusion chromatography (SEC) system for purification

Procedure:

Step 1: Activation of Antibody Carboxyl Groups

  • Bring EDC and Sulfo-NHS to room temperature before opening the vials to prevent condensation of moisture.

  • Prepare fresh solutions of EDC and Sulfo-NHS in the activation buffer (0.1 M MES, pH 6.0) immediately before use. For example, prepare a 10 mM EDC solution and a 25 mM Sulfo-NHS solution.

  • In a reaction tube, add the purified antibody.

  • Add the freshly prepared EDC and Sulfo-NHS solutions to the antibody solution. A typical starting point is a final concentration of 2 mM EDC and 5 mM Sulfo-NHS.[6] The optimal concentrations may need to be determined empirically for each antibody.

  • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.[5]

Step 2: Conjugation of this compound

  • Prepare a stock solution of this compound in anhydrous DMSO or DMF.

  • Immediately following the activation step, add the desired molar excess of this compound to the activated antibody solution. A 20 to 50-fold molar excess of the TCO reagent over the antibody is a common starting point.[5]

  • Adjust the pH of the reaction mixture to 7.2-7.5 by adding a small amount of a non-amine buffer like PBS.

  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.[6]

  • Quench the reaction by adding a quenching buffer (e.g., Tris-HCl or glycine) to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.[5]

Step 3: Purification of the TCO-labeled Antibody

  • Remove the excess, unreacted this compound and other reaction components by purifying the TCO-labeled antibody.

  • This can be achieved using spin desalting columns or size-exclusion chromatography (SEC).[8]

Protocol 3: Characterization of TCO-labeled Antibody

It is important to characterize the final product to determine the degree of labeling (DOL) and to ensure that the antibody's integrity and binding affinity are maintained.

Degree of Labeling (DOL) Determination: The DOL, which is the average number of TCO molecules per antibody, can be determined using various methods. If the TCO reagent contains a UV-traceable moiety, the DOL can be calculated from the absorbance spectra of the conjugate.[9] Alternatively, mass spectrometry can be used to determine the mass shift of the antibody after conjugation, from which the DOL can be calculated.[3]

Functional Assessment: The antigen-binding affinity of the TCO-labeled antibody should be compared to that of the unlabeled antibody to ensure that the conjugation process has not compromised its function. This can be assessed using methods such as ELISA or surface plasmon resonance (SPR).[9]

Data Presentation

ParameterRecommended Range/ValueReference
Antibody Preparation
Antibody Concentration1-5 mg/mL[5]
BufferAmine-free (e.g., 0.1 M MES, pH 6.0)[6]
Labeling Reaction
EDC Concentration2 mM (final)[6]
Sulfo-NHS Concentration5 mM (final)[6]
Molar Excess of TCO Reagent20-50 fold[5]
Activation Time15-30 minutes[5]
Conjugation Time2 hours at room temperature or overnight at 4°C[6]
Quenching Agent20-50 mM Tris or Glycine[5]
Purification
MethodSpin Desalting Columns or Size-Exclusion Chromatography (SEC)[8]

Visualizations

Antibody_Labeling_Workflow cluster_prep Antibody Preparation cluster_labeling Labeling Reaction cluster_purification Purification & Characterization Ab Antibody in Storage Buffer Purified_Ab Purified Antibody (1-5 mg/mL in MES buffer) Ab->Purified_Ab Buffer Exchange (Amine-free) Activation Activation of Carboxyl Groups Purified_Ab->Activation Add EDC/ Sulfo-NHS Conjugation Conjugation with This compound Activation->Conjugation Add this compound Adjust pH to 7.2-7.5 Quenching Quenching Conjugation->Quenching Add Tris or Glycine Purification Purification (SEC or Desalting) Quenching->Purification TCO_Ab TCO-labeled Antibody Purification->TCO_Ab Characterization Characterization (DOL, Affinity) TCO_Ab->Characterization

Caption: Workflow for antibody labeling with this compound.

Bioorthogonal_Reaction TCO_Ab TCO-labeled Antibody Conjugate Antibody-Payload Conjugate TCO_Ab->Conjugate iEDDA 'Click' Reaction Tetrazine_Payload Tetrazine-functionalized Payload (e.g., Drug, Fluorophore) Tetrazine_Payload->Conjugate

Caption: Bioorthogonal reaction of a TCO-labeled antibody.

References

Application Notes and Protocols for Cell Labeling with (S)-TCO-PEG3-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(S)-TCO-PEG3-amine is a versatile chemical tool employed in bioconjugation and drug delivery.[1] It features a trans-cyclooctene (TCO) moiety, which is known for its high reactivity in strain-promoted inverse-electron-demand Diels-Alder cycloaddition (SPIEDAC) reactions with tetrazine derivatives. This "click chemistry" is characterized by its rapid kinetics, high specificity, and biocompatibility, as it proceeds efficiently under mild, aqueous conditions without the need for a catalyst.[2][3] The polyethylene glycol (PEG) spacer enhances solubility and stability, while the amine group allows for conjugation to various biomolecules.[1][4] These properties make this compound an ideal reagent for labeling cells for various applications, including imaging, diagnostics, and targeted drug delivery.[1][3][5]

The TCO-tetrazine ligation is one of the fastest bioorthogonal reactions known, with second-order rate constants reported to be in the range of 1 to 1 x 10^6 M⁻¹s⁻¹.[2] This rapid reaction allows for efficient labeling even at low concentrations of reactants.[2][6]

Data Presentation

Table 1: Reaction Kinetics of TCO-Tetrazine Ligation

ReactantsReaction TypeSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Key Characteristics
trans-Cyclooctene (TCO) & Tetrazine (Tz)Inverse-electron-demand Diels-Alder (iEDDA)~800 - 30,000[7]Extremely fast, highly specific, bioorthogonal, and catalyst-free.[7]
Cyclooctyne (e.g., DBCO) & AzideStrain-Promoted Alkyne-Azide Cycloaddition (SPAAC)~1[7]Catalyst-free and bioorthogonal, but significantly slower than iEDDA.[7]
NHS Ester & Primary AmineAmine CouplingVariable, generally slowerWidely used but not bioorthogonal; can react with any accessible primary amine.[7]

Experimental Protocols

This protocol describes the labeling of cells that have been metabolically engineered to display tetrazine groups on their surface. This is a common strategy where cells are cultured with a tetrazine-modified sugar, which is then incorporated into cell surface glycans.

Materials

  • Cells metabolically labeled with tetrazine moieties

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Cell culture medium

  • Bovine Serum Albumin (BSA)

  • Microcentrifuge tubes

  • Orbital shaker or rocker

Protocol for Cell Labeling

  • Cell Preparation:

    • Harvest tetrazine-labeled cells and wash them twice with ice-cold PBS containing 1% BSA.

    • Resuspend the cells in cold PBS with 1% BSA to a concentration of 1 x 10⁶ cells/mL.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Further dilute the stock solution to the desired working concentration (e.g., 100 µM) in PBS immediately before use.

  • Labeling Reaction:

    • Add the diluted this compound solution to the cell suspension. The final concentration of the TCO reagent can be optimized but a starting point of 25-50 µM is recommended.

    • Incubate the cells for 30-60 minutes at room temperature or 4°C with gentle rocking or shaking.

  • Washing:

    • After incubation, pellet the cells by centrifugation (e.g., 300 x g for 5 minutes).

    • Remove the supernatant and wash the cells three times with cold PBS containing 1% BSA to remove any unreacted labeling reagent.

  • Downstream Applications:

    • The TCO-labeled cells are now ready for subsequent steps, such as conjugation with a tetrazine-functionalized imaging agent, drug molecule, or for analysis by flow cytometry.

Mandatory Visualization

experimental_workflow cluster_prep Cell & Reagent Preparation cluster_labeling Labeling cluster_post_labeling Post-Labeling cell_prep Prepare Tetrazine-Labeled Cells incubation Incubate Cells with TCO Reagent cell_prep->incubation Add to reagent_prep Prepare this compound Solution reagent_prep->incubation Add to washing Wash to Remove Excess Reagent incubation->washing Proceed to downstream Downstream Applications washing->downstream Ready for

Caption: Experimental workflow for labeling cells with this compound.

signaling_pathway cluster_cell Cell Surface cluster_reagent Labeling Reagent cell Cell Membrane glycan Glycan with Tetrazine reaction Bioorthogonal Ligation (iEDDA Click Reaction) glycan->reaction tco_amine This compound tco_amine->reaction labeled_cell Labeled Cell Surface Glycan reaction->labeled_cell

Caption: Bioorthogonal ligation of this compound to a tetrazine-modified cell surface glycan.

References

Illuminating Life's Processes: A Guide to Live-Cell Imaging with (S)-TCO-PEG3-amine

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

The ability to visualize and track biological processes in real-time within living cells is a cornerstone of modern cell biology and drug discovery. The inverse-electron-demand Diels-Alder (IEDDA) reaction between a trans-cyclooctene (TCO) and a tetrazine has emerged as a powerful tool for bioorthogonal labeling, offering exceptional kinetics and specificity in complex biological environments. This application note details the use of (S)-TCO-PEG3-amine, a hydrophilic and amine-reactive TCO derivative, for the targeted labeling and imaging of live cells.

This compound serves as a versatile building block for a two-step labeling strategy. The primary amine group allows for its covalent conjugation to biomolecules of interest, such as antibodies or small molecule ligands, that can subsequently target specific cellular components. The TCO moiety then serves as a bioorthogonal handle for rapid and specific reaction with a tetrazine-conjugated fluorophore, enabling precise fluorescent labeling for live-cell imaging. The inclusion of a polyethylene glycol (PEG) spacer enhances the hydrophilicity of the molecule, reducing non-specific binding and improving biocompatibility.

This method provides a robust and flexible approach for a wide range of live-cell imaging applications, from tracking receptor dynamics on the cell surface to visualizing intracellular proteins. The high reaction rates of the TCO-tetrazine ligation allow for labeling with low concentrations of reagents, minimizing potential cellular perturbations. Furthermore, the fluorogenic nature of some tetrazine dyes, where fluorescence is quenched until the reaction with TCO occurs, can significantly improve the signal-to-noise ratio.

Core Principles and Advantages

The live-cell imaging strategy using this compound is based on a two-step process:

  • Targeting Moiety Functionalization: The molecule of interest (e.g., an antibody specific to a cell surface receptor) is first conjugated with this compound. This is typically achieved by activating the carboxyl groups on the antibody and reacting them with the primary amine of the TCO reagent.

  • Bioorthogonal Labeling: The TCO-functionalized targeting molecule is introduced to the live cells. After binding to its target, a cell-permeable or impermeable tetrazine-fluorophore conjugate is added. The IEDDA reaction rapidly and specifically occurs between the TCO and the tetrazine, resulting in covalent labeling of the target with the fluorophore.

Advantages of this approach include:

  • High Specificity: The bioorthogonal nature of the TCO-tetrazine reaction ensures that labeling is restricted to the intended target.

  • Rapid Kinetics: The IEDDA reaction is one of the fastest bioorthogonal reactions, allowing for efficient labeling in short timeframes.

  • Biocompatibility: The reaction proceeds under physiological conditions without the need for toxic catalysts.

  • Flexibility: A variety of targeting molecules and fluorophores can be used, allowing for multiplexed imaging and tailored experimental designs.

  • Improved Signal-to-Noise: The use of fluorogenic tetrazines can minimize background fluorescence.

Quantitative Data

The success of live-cell imaging experiments relies on understanding the reaction kinetics and optimizing reagent concentrations. The following tables provide a summary of key quantitative data for TCO-tetrazine ligations.

Table 1: Second-Order Rate Constants for TCO-Tetrazine Reactions

TCO DerivativeTetrazine DerivativeRate Constant (k₂) (M⁻¹s⁻¹)SolventReference
trans-Cyclooctene3,6-di-(2-pyridyl)-s-tetrazine~2,000Various
TCO-PEG43-methyl-6-phenyl-1,2,4,5-tetrazine1,100 - 73,000Aqueous Buffer (37°C)
TCO-antibody conjugate[¹¹¹In]In-labeled-tetrazine~13,000PBS (37°C)
sTCO (axial)3,6-dipyridyl-s-tetrazine80,000Aqueous Media

Note: Reaction rates can vary depending on the specific TCO isomer, tetrazine substituents, and reaction conditions.

Table 2: Recommended Concentration Ranges for Live-Cell Labeling

ReagentConcentration RangeNotesReference
TCO-conjugated Antibody1 - 10 µg/mLTitration is recommended to determine the optimal concentration for the specific antibody and cell type.
Tetrazine-Fluorophore1 - 10 µMHigher concentrations may increase background. For fluorogenic probes, a slight excess can be used.
This compound (for conjugation)10-20 fold molar excess to antibodyThe optimal ratio should be determined empirically.

Experimental Protocols

The following protocols provide a general framework for using this compound in live-cell imaging. Optimization may be required for specific cell types and targets.

Protocol 1: Conjugation of this compound to an Antibody

This protocol describes the conjugation of the primary amine of this compound to the carboxyl groups of an antibody using EDC/NHS chemistry.

Materials:

  • Antibody of interest in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting column

Procedure:

  • Antibody Preparation: Prepare the antibody solution at a concentration of 1-5 mg/mL in an amine-free buffer like PBS.

  • Activation of Antibody: a. Prepare fresh stock solutions of EDC and NHS in anhydrous DMF or DMSO. b. Add a 10-fold molar excess of EDC and a 20-fold molar excess of NHS to the antibody solution. c. Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Conjugation: a. Prepare a stock solution of this compound in anhydrous DMSO. b. Add a 10- to 20-fold molar excess of the this compound solution to the activated antibody. c. Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purification: a. Remove excess, unreacted this compound and coupling reagents using a desalting column equilibrated with the desired storage buffer (e.g., PBS). b. Determine the concentration and degree of labeling of the TCO-conjugated antibody.

G cluster_activation Antibody Activation cluster_conjugation Conjugation cluster_purification Purification Antibody Antibody Activated_Antibody NHS-ester Activated Antibody Antibody->Activated_Antibody Activate Carboxyl Groups EDC_NHS EDC/NHS EDC_NHS->Activated_Antibody Conjugated_Antibody TCO-Antibody Conjugate Activated_Antibody->Conjugated_Antibody Amide Bond Formation TCO_Amine This compound Conjugated_ Antibody Conjugated_ Antibody TCO_Amine->Conjugated_ Antibody Desalting Desalting Column Conjugated_Antibody->Desalting Purified_Conjugate Purified TCO-Antibody Desalting->Purified_Conjugate

Caption: Workflow for conjugating this compound to an antibody.

Protocol 2: Two-Step Live-Cell Imaging

This protocol describes the labeling of live cells with the TCO-conjugated antibody and a tetrazine-fluorophore.

Materials:

  • Live cells cultured on glass-bottom dishes or coverslips

  • TCO-conjugated antibody (from Protocol 1)

  • Tetrazine-fluorophore conjugate (e.g., Tetrazine-Cy5)

  • Complete cell culture medium

  • Live-cell imaging medium (e.g., phenol red-free medium)

  • Fluorescence microscope with appropriate filter sets and environmental chamber

Procedure:

  • Cell Preparation: Culture cells to the desired confluency on a suitable imaging substrate.

  • Primary Labeling (TCO introduction): a. Dilute the TCO-conjugated antibody to the desired final concentration (e.g., 1-10 µg/mL) in complete cell culture medium. b. Remove the culture medium from the cells and add the antibody solution. c. Incubate for 30-60 minutes at 37°C in a CO₂ incubator. d. Wash the cells three times with pre-warmed live-cell imaging medium to remove unbound antibody.

  • Secondary Labeling (Tetrazine Reaction): a. Prepare a working solution of the tetrazine-fluorophore (e.g., 1-10 µM) in live-cell imaging medium. b. Add the tetrazine-fluorophore solution to the cells. c. Incubate for 15-30 minutes at 37°C, protected from light. d. Wash the cells two to three times with pre-warmed live-cell imaging medium to remove unbound tetrazine-fluorophore.

  • Live-Cell Imaging: a. Add fresh, pre-warmed live-cell imaging medium to the cells. b. Mount the imaging dish on the microscope stage within an environmental chamber (37°C, 5% CO₂). c. Acquire images using the appropriate fluorescence channels.

G cluster_workflow Live-Cell Imaging Workflow Start Start Culture_Cells Culture Cells on Imaging Dish Start->Culture_Cells Add_TCO_Ab Incubate with TCO-Antibody Culture_Cells->Add_TCO_Ab Step 1: Primary Labeling Wash1 Wash Add_TCO_Ab->Wash1 Add_Tz_Dye Incubate with Tetrazine-Fluorophore Wash1->Add_Tz_Dye Step 2: Secondary Labeling Wash2 Wash Add_Tz_Dye->Wash2 Image Live-Cell Imaging Wash2->Image End End Image->End

Caption: Two-step workflow for live-cell imaging.

Signaling Pathway and Logical Relationship

The underlying principle of this technique is the highly specific and rapid bioorthogonal reaction between TCO and tetrazine. This reaction is an inverse-electron-demand Diels-Alder cycloaddition.

G TCO_Amine This compound TCO_Antibody TCO-Functionalized Antibody TCO_Amine->TCO_Antibody Conjugation Antibody Targeting Antibody Antibody->TCO_Antibody Cell_Target Cellular Target (e.g., Receptor) TCO_Antibody->Cell_Target Target Binding Labeled_Target Fluorescently Labeled Target Cell_Target->Labeled_Target Bioorthogonal Reaction Tetrazine_Dye Tetrazine-Fluorophore Tetrazine_Dye->Labeled_Target

Caption: Logical relationship of the two-step labeling strategy.

Troubleshooting

Low Signal:

  • Inefficient Conjugation: Verify the degree of labeling of your antibody. Optimize the molar excess of this compound during conjugation.

  • Low Target Expression: Ensure your cells express the target of interest at a sufficient level.

  • Suboptimal Reagent Concentrations: Titrate the concentrations of both the TCO-conjugated antibody and the tetrazine-fluorophore.

High Background:

  • Non-specific Antibody Binding: Include a blocking step (e.g., with BSA) before adding the primary antibody. Increase the number and duration of wash steps.

  • Excess Tetrazine-Fluorophore: Reduce the concentration of the tetrazine-fluorophore and increase the number of wash steps after the secondary labeling.

  • Cell Autofluorescence: Use a phenol red-free imaging medium and select a fluorophore with emission in a spectral range that minimizes autofluorescence.

By following these guidelines and protocols, researchers can effectively utilize this compound for high-fidelity live-cell imaging, enabling new insights into the dynamic world of cellular biology.

Application Notes and Protocols for (S)-TCO-PEG3-amine Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-TCO-PEG3-amine is a versatile heterobifunctional linker that plays a crucial role in bioconjugation, particularly in the fields of drug delivery, medical imaging, and diagnostics.[1][2][3] This molecule features a trans-cyclooctene (TCO) group, which is highly reactive towards tetrazine-modified molecules via the bioorthogonal inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, a type of "click chemistry".[2][4][5] This reaction is known for its exceptional speed, high specificity, and biocompatibility, as it proceeds efficiently under physiological conditions without the need for a catalyst.[2][5] Additionally, the molecule possesses a primary amine, allowing for its covalent attachment to a wide range of biomolecules, such as proteins, antibodies, and peptides, through reactions with activated esters (e.g., NHS esters) or carboxylic acids.[4][6] The inclusion of a hydrophilic polyethylene glycol (PEG3) spacer enhances water solubility and minimizes steric hindrance during conjugation.[2][7][8]

These application notes provide a comprehensive step-by-step guide for the successful conjugation of this compound to biomolecules and its subsequent use in TCO-tetrazine ligation.

Principle of the Reaction

The conjugation strategy involves a two-stage process. First, the primary amine of this compound is covalently linked to a molecule of interest. This is typically achieved by reacting it with an N-hydroxysuccinimide (NHS) ester-functionalized molecule or by forming an amide bond with a carboxylic acid group on the target molecule using carbodiimide chemistry (e.g., EDC and NHS).

In the second stage, the TCO group on the newly formed conjugate is reacted with a tetrazine-modified molecule. This bioorthogonal TCO-tetrazine ligation is a [4+2] cycloaddition that is extremely fast and forms a stable dihydropyridazine linkage, releasing nitrogen gas as the only byproduct.[9]

Data Presentation

Table 1: Recommended Reaction Conditions for this compound Conjugation to NHS Esters
ParameterRecommended ValueNotes
Molar Excess of this compound 5-10 foldA molar excess of the amine-containing linker over the NHS ester is recommended to drive the reaction to completion.
Solvent Anhydrous DMSO or DMFEnsure the solvent is anhydrous to prevent hydrolysis of the NHS ester.
Reaction Buffer Amine-free buffer (e.g., PBS, HEPES)Buffers containing primary amines (e.g., Tris, glycine) will compete with the desired reaction.
pH 7.0 - 9.0Slightly basic conditions are optimal for the reaction between primary amines and NHS esters.
Reaction Time 1 - 2 hoursThe reaction is typically complete within this timeframe at room temperature.
Temperature Room TemperatureGentle mixing is recommended.
Table 2: Recommended Reaction Conditions for this compound Conjugation to Carboxylic Acids (EDC/NHS Chemistry)
ParameterRecommended ValueNotes
Molar Excess of EDC/NHS 1.2-2 fold over carboxylic acidTo efficiently activate the carboxyl groups.
Molar Excess of this compound 1.5-2 fold over carboxylic acidTo ensure efficient capture of the activated carboxyl groups.
Activation Buffer MES buffer, pH 4.5-6.0Optimal pH for the activation of carboxyl groups by EDC.
Conjugation Buffer PBS or other non-amine buffer, pH 7.2-7.5Optimal pH for the reaction of the NHS-activated molecule with the amine.
Reaction Time (Activation) 15 - 60 minutesFor the activation of the carboxyl groups with EDC and NHS.
Reaction Time (Conjugation) 2 - 12 hoursFor the reaction of the activated carboxyl group with this compound.
Temperature Room Temperature
Table 3: Recommended Reaction Conditions for TCO-Tetrazine Ligation
ParameterRecommended ValueNotes
Molar Ratio of TCO to Tetrazine 1:1 to 1:1.5A slight molar excess of the tetrazine-containing molecule can be used.
Solvent Aqueous buffer (e.g., PBS, pH 6.0-9.0)The reaction is highly efficient in aqueous media.
Protein Concentration 1 - 5 mg/mLFor protein-protein conjugations.
Reaction Time 30 - 60 minutesThe reaction is typically very fast.
Temperature Room Temperature or 4°CThe reaction proceeds efficiently at both temperatures.

Experimental Protocols

Protocol 1: Conjugation of this compound to an NHS Ester-Modified Molecule

This protocol describes the reaction of this compound with a molecule that has been pre-functionalized with an N-hydroxysuccinimide (NHS) ester.

Materials:

  • This compound

  • NHS ester-modified molecule of interest

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Spin desalting columns or dialysis equipment for purification

Procedure:

  • Reagent Preparation:

    • Allow the this compound and the NHS ester-modified molecule to come to room temperature before opening to prevent moisture condensation.

    • Prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 10 mM).

    • Prepare a solution of the NHS ester-modified molecule in an appropriate amine-free buffer.

  • Conjugation Reaction:

    • Add a 5- to 10-fold molar excess of the this compound solution to the solution of the NHS ester-modified molecule.

    • Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

  • Quenching the Reaction (Optional):

    • To quench any unreacted NHS ester, add the quenching buffer to a final concentration of 50-100 mM.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Remove the excess this compound and other small molecules using a spin desalting column or by dialysis against an appropriate buffer.

  • Characterization:

    • Characterize the resulting TCO-labeled molecule using appropriate techniques such as mass spectrometry or HPLC to confirm successful conjugation.

Protocol 2: Conjugation of this compound to a Carboxylic Acid-Containing Molecule using EDC/NHS Chemistry

This protocol describes the conjugation of this compound to a molecule containing a carboxylic acid group.

Materials:

  • This compound

  • Carboxylic acid-containing molecule of interest

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)

  • Conjugation Buffer (e.g., PBS, pH 7.2-7.5)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0 or hydroxylamine)

  • Spin desalting columns or dialysis equipment for purification

Procedure:

  • Reagent Preparation:

    • Equilibrate EDC, NHS (or Sulfo-NHS), and this compound to room temperature before opening.

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water).

    • Dissolve the carboxylic acid-containing molecule in the Activation Buffer.

  • Activation of Carboxylic Acid:

    • Prepare fresh solutions of EDC and NHS (or Sulfo-NHS) in the Activation Buffer.

    • Add EDC and NHS to the solution of the carboxylic acid-containing molecule. A 1.2- to 2-fold molar excess of EDC and NHS over the carboxylic acid is a good starting point.

    • Incubate for 15-60 minutes at room temperature to activate the carboxyl groups.

  • Conjugation Reaction:

    • Adjust the pH of the reaction mixture to 7.2-7.5 by adding the Conjugation Buffer.

    • Immediately add a 1.5- to 2-fold molar excess of the this compound solution to the activated molecule.

    • Incubate for 2-12 hours at room temperature with gentle mixing.

  • Quenching the Reaction:

    • Quench the reaction by adding the Quenching Buffer to stop the reaction.

  • Purification:

    • Purify the TCO-conjugated molecule from excess reagents using a spin desalting column or dialysis.

  • Characterization:

    • Confirm the successful conjugation and purity of the product using appropriate analytical methods.

Protocol 3: TCO-Tetrazine Ligation

This protocol describes the "click" reaction between the TCO-modified molecule and a tetrazine-labeled molecule.

Materials:

  • TCO-modified molecule (from Protocol 1 or 2)

  • Tetrazine-labeled molecule

  • Reaction Buffer (e.g., PBS, pH 6.0-9.0)

  • Purification equipment (e.g., size-exclusion chromatography), if necessary

Procedure:

  • Reagent Preparation:

    • Prepare solutions of the TCO-modified molecule and the tetrazine-labeled molecule in the Reaction Buffer.

  • Ligation Reaction:

    • Mix the TCO-modified molecule and the tetrazine-labeled molecule in the desired molar ratio (typically 1:1 to 1:1.5).

    • Incubate the reaction for 30-60 minutes at room temperature. The progress of the reaction can sometimes be monitored by the disappearance of the characteristic pink/red color of the tetrazine.

  • Purification (Optional):

    • If necessary, the final conjugate can be purified from any excess tetrazine reagent by size-exclusion chromatography or dialysis.

  • Analysis:

    • Analyze the final conjugate using methods such as SDS-PAGE (for proteins) or mass spectrometry to confirm the successful ligation.

Mandatory Visualization

experimental_workflow cluster_stage1 Stage 1: TCO-PEG3-amine Conjugation cluster_methodA Method A: NHS Ester Chemistry cluster_methodB Method B: EDC/NHS Chemistry cluster_stage2 Stage 2: TCO-Tetrazine Ligation mol_nhs Molecule of Interest (NHS Ester-functionalized) reaction_A Amine-NHS Ester Reaction (pH 7.0-9.0, 1-2h, RT) mol_nhs->reaction_A tco_amine_A This compound tco_amine_A->reaction_A tco_labeled_mol TCO-Labeled Molecule reaction_A->tco_labeled_mol mol_cooh Molecule of Interest (-COOH) activation Carboxyl Activation (pH 4.5-6.0, 15-60 min, RT) mol_cooh->activation edc_nhs EDC, NHS edc_nhs->activation activated_mol Activated Molecule (NHS Ester) activation->activated_mol reaction_B Amide Bond Formation (pH 7.2-7.5, 2-12h, RT) activated_mol->reaction_B tco_amine_B This compound tco_amine_B->reaction_B reaction_B->tco_labeled_mol ligation iEDDA Click Reaction (pH 6.0-9.0, 30-60 min, RT) tco_labeled_mol->ligation tetrazine_mol Tetrazine-Labeled Molecule tetrazine_mol->ligation final_conjugate Final Conjugate ligation->final_conjugate

Caption: Experimental workflow for the two-stage conjugation using this compound.

signaling_pathway_application cluster_cell Cellular Environment cluster_detection Detection Strategy receptor Cell Surface Receptor pathway_start Signaling Cascade Initiation receptor->pathway_start ligand TCO-Labeled Ligand ligand->receptor Binding tetrazine_probe Tetrazine-Fluorophore Probe ligand->tetrazine_probe TCO-Tetrazine Ligation (Bioorthogonal Labeling) protein1 Kinase A pathway_start->protein1 Phosphorylation protein2 Transcription Factor B protein1->protein2 Activation nucleus Nucleus protein2->nucleus Translocation gene_expression Gene Expression nucleus->gene_expression detection Fluorescence Imaging tetrazine_probe->detection

Caption: Application of TCO-conjugates in studying a hypothetical signaling pathway.

References

Application Notes and Protocols for (S)-TCO-PEG3-amine in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic payload. The linker connecting the antibody and the payload is a critical component influencing the ADC's stability, pharmacokinetics, and efficacy. (S)-TCO-PEG3-amine is a heterobifunctional linker that leverages bioorthogonal click chemistry for the precise and efficient construction of ADCs.

This document provides detailed application notes and protocols for the use of this compound in ADC development. The key features of this linker include:

  • Trans-Cyclooctene (TCO): A strained alkene that reacts with exceptional speed and selectivity with a tetrazine-modified antibody via the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition. This "click chemistry" reaction is bioorthogonal, meaning it proceeds efficiently in complex biological media without interfering with native cellular processes.[1]

  • Polyethylene Glycol (PEG3): A three-unit PEG spacer enhances the linker's hydrophilicity, which can improve the solubility and reduce aggregation of the final ADC. The PEG moiety can also create a hydrophilic shell around the payload, potentially improving the ADC's pharmacokinetic profile.

  • Amine (NH2) Group: A primary amine provides a versatile handle for the covalent attachment of a wide range of cytotoxic payloads that have a corresponding reactive group, such as a carboxylic acid or an activated ester.

The use of this compound allows for the creation of homogenous ADCs with a controlled drug-to-antibody ratio (DAR), a critical factor in optimizing the therapeutic window.

Mechanism of Action of a TCO-Linked ADC

The therapeutic effect of an ADC constructed with this compound is achieved through a multi-step process:

  • Circulation and Targeting: The ADC circulates in the bloodstream. The stable linker ensures the cytotoxic payload remains attached to the antibody, minimizing premature release and off-target toxicity.[1] The monoclonal antibody component of the ADC specifically binds to a target antigen that is overexpressed on the surface of cancer cells.

  • Internalization: Upon binding to the target antigen, the ADC-antigen complex is internalized by the cancer cell, typically through endocytosis.

  • Lysosomal Trafficking and Payload Release: The internalized ADC is trafficked to the lysosomes, which are acidic organelles containing a variety of degradative enzymes. Depending on the design of the bond between the payload and the amine of the linker (e.g., if a cleavable peptide is included), the payload is released in its active form within the cancer cell.

  • Induction of Cell Death: The released cytotoxic payload then interacts with its intracellular target, such as microtubules or DNA, leading to cell cycle arrest and ultimately, apoptosis (programmed cell death).

Signaling Pathway for ADC-Mediated Cell Death

The specific signaling pathway leading to apoptosis is dependent on the cytotoxic payload used. Two common payloads are Monomethyl Auristatin E (MMAE), a microtubule inhibitor, and Pyrrolobenzodiazepine (PBD) dimers, which are DNA cross-linking agents.

ADC_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_MMAE MMAE Pathway cluster_PBD PBD Dimer Pathway ADC ADC Receptor Tumor Antigen Receptor ADC->Receptor Binding Internalization Internalization (Endocytosis) Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Payload_Release Payload Release Lysosome->Payload_Release Payload Active Payload (e.g., MMAE or PBD) Payload_Release->Payload Tubulin Tubulin Payload->Tubulin Inhibition DNA DNA Payload->DNA Alkylation Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubule_Disruption->G2M_Arrest Apoptosis_MMAE Apoptosis G2M_Arrest->Apoptosis_MMAE DNA_Crosslinking DNA Interstrand Cross-linking DNA->DNA_Crosslinking DNA_Damage_Response DNA Damage Response DNA_Crosslinking->DNA_Damage_Response Apoptosis_PBD Apoptosis DNA_Damage_Response->Apoptosis_PBD ADC_Development_Workflow cluster_prep Component Preparation cluster_conjugation ADC Conjugation cluster_characterization Purification & Characterization mAb Monoclonal Antibody (mAb) mAb_Tz Tetrazine-modified mAb (mAb-Tz) mAb->mAb_Tz Modification Tz_NHS Tetrazine-NHS Ester Tz_NHS->mAb_Tz TCO_amine This compound TCO_Payload TCO-PEG3-Payload Conjugate TCO_amine->TCO_Payload Amide Coupling Payload Cytotoxic Payload (with COOH or NHS) Payload->TCO_Payload ADC_reaction IEDDA Click Chemistry Reaction mAb_Tz->ADC_reaction TCO_Payload->ADC_reaction Purification Purification (e.g., SEC) ADC_reaction->Purification ADC_final Purified ADC Purification->ADC_final Characterization Characterization (DAR, Purity, etc.) ADC_final->Characterization Logical_Relationships cluster_components Components cluster_properties ADC Properties cluster_outcomes Therapeutic Outcomes Antibody Antibody Specificity Efficacy High In Vivo Efficacy Antibody->Efficacy Linker This compound Linker Stability & Bioorthogonality Stability High Plasma Stability Linker->Stability Homogeneity Homogeneity Linker->Homogeneity Payload Payload Potency Payload->Efficacy DAR Optimal DAR DAR->Efficacy Safety Improved Safety Profile (Reduced Off-Target Toxicity) DAR->Safety Stability->Safety Homogeneity->Safety Therapeutic_Window Wide Therapeutic Window Efficacy->Therapeutic_Window Safety->Therapeutic_Window

References

Application Notes and Protocols for Amine-Reactive Labeling with (S)-TCO-PEG3-amine Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols and guidelines for researchers, scientists, and drug development professionals on the use of trans-cyclooctene (TCO) derivatives for amine-reactive labeling. The focus is on leveraging the highly efficient and bioorthogonal inverse-electron demand Diels-Alder cycloaddition (iEDDA) reaction between a TCO moiety and a tetrazine (Tz).[1][2][3]

While the specific reagent (S)-TCO-PEG3-amine is a heterobifunctional linker containing a TCO group and a primary amine, direct amine-reactive labeling of proteins (targeting primary amines like lysine residues) is most commonly achieved using an N-hydroxysuccinimide (NHS) ester derivative of TCO, such as TCO-PEG3-NHS ester.[1][4][5] The amine group on this compound can be used to conjugate it to carboxyl groups (e.g., on small molecules or proteins) using carbodiimide chemistry (e.g., EDC, DCC).[6][7][8] However, for labeling primary amines on biomolecules, the NHS ester chemistry is the standard approach.

This document will therefore focus on the widely adopted method of using TCO-NHS esters for modifying proteins and other amine-containing molecules, followed by the bioorthogonal ligation with a tetrazine-functionalized molecule.

Principle of TCO-Tetrazine Ligation

The TCO-tetrazine reaction is a cornerstone of "click chemistry" due to its exceptional kinetics, high specificity, and biocompatibility.[1][3][9] It is a bioorthogonal reaction, meaning it proceeds efficiently in complex biological environments without interfering with native biochemical processes.[9][10] The reaction involves a [4+2] cycloaddition between the electron-deficient tetrazine and the strained trans-cyclooctene, forming a stable covalent bond.[2][11] This catalyst-free reaction is significantly faster than other bioorthogonal reactions like strain-promoted alkyne-azide cycloaddition (SPAAC).[12]

The inclusion of a polyethylene glycol (PEG) spacer, such as in TCO-PEG3-amine or TCO-PEG3-NHS ester, enhances water solubility, improves labeling efficiency, and reduces steric hindrance during conjugation.[1][4][6][10]

Quantitative Data Summary

The efficiency and kinetics of TCO-tetrazine ligations are critical for successful bioconjugation. The following tables summarize key quantitative data.

Table 1: Comparison of Bioorthogonal Reaction Kinetics

Reaction ChemistryDienophile/ElectrophileDiene/NucleophileSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Key Characteristics
Inverse-Electron-Demand Diels-Alder (iEDDA) trans-Cyclooctene (TCO) Tetrazine (Tz) ~800 - 30,000 [12]Extremely fast, highly specific, bioorthogonal, catalyst-free. [12][13]
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)Cyclooctyne (e.g., DBCO)Azide~1[12]Catalyst-free, bioorthogonal, but significantly slower than iEDDA.[12]
NHS Ester-Amine CouplingNHS EsterPrimary AmineVariable, generally slowerWidely used, but not bioorthogonal; can react with any accessible primary amine.[12]
Maleimide-Thiol CouplingMaleimideThiol~1000Specific for thiols, but can undergo hydrolysis and exchange reactions.[12]

Table 2: Typical Reaction Parameters for TCO-Labeling and Ligation

ParameterValueNotes
TCO-NHS Ester Labeling
Protein Concentration1 - 10 mg/mL[14]Higher concentrations can improve reaction efficiency.[15]
TCO-NHS Ester Molar Excess10 - 20 fold[12][14]The optimal ratio may need to be determined empirically for each specific protein.[14]
Reaction BufferAmine-free buffer (e.g., PBS, 100 mM sodium phosphate, 150 mM NaCl)Avoid buffers containing primary amines like Tris or glycine as they compete with the reaction.[1][14]
Reaction pH7.0 - 9.0[1]A slightly basic pH (7.5-8.5) is optimal for NHS ester reactions with primary amines.[15]
Incubation Time30 - 60 minutes[12][14]
Incubation TemperatureRoom Temperature[1][12]
TCO-Tetrazine Ligation
Molar Ratio (TCO:Tetrazine)1:1 to 1:1.5[1][16]A slight excess of the tetrazine-functionalized molecule is often recommended.[16]
Reaction BufferAqueous buffers (e.g., PBS)The reaction is robust and proceeds efficiently in a variety of aqueous buffers.[16]
Reaction pH6.0 - 9.0[16][17]
Incubation Time30 - 120 minutes[1][18]Can be extended overnight at 4°C if necessary.[16]
Incubation TemperatureRoom Temperature or 4°C[1][16][18]

Experimental Protocols

Protocol 1: Amine-Reactive Labeling of Proteins with TCO-NHS Ester

This protocol describes the modification of a protein with a TCO group by targeting primary amines (e.g., lysine residues) using a TCO-PEG-NHS ester.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • TCO-PEG3-NHS ester (or other TCO-PEG-NHS ester)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)[14]

  • Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5[1]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0[1][14]

  • Spin desalting columns or dialysis equipment for purification[1][14]

Procedure:

  • Protein Preparation:

    • Dissolve or buffer exchange the protein into the amine-free Reaction Buffer at a concentration of 1-5 mg/mL.[1][12]

    • If the protein solution contains amine-containing buffers (e.g., Tris, glycine), it must be purified by buffer exchange.[1][14]

  • TCO-NHS Ester Stock Solution Preparation:

    • Immediately before use, allow the TCO-PEG-NHS ester vial to equilibrate to room temperature before opening to prevent moisture condensation.[1]

    • Prepare a 10 mM stock solution of the TCO-PEG-NHS ester in anhydrous DMSO or DMF.[1][14]

  • Labeling Reaction:

    • Add a 10- to 20-fold molar excess of the TCO-NHS ester stock solution to the protein solution.[1][14]

    • Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.[12][14]

  • Quenching the Reaction:

    • Stop the reaction by adding Quenching Buffer to a final concentration of 50-100 mM.[1]

    • Incubate for 5-10 minutes at room temperature to quench any unreacted TCO-NHS ester.[1][14]

  • Purification:

    • Remove excess, unreacted TCO-NHS ester and reaction byproducts using a spin desalting column or by dialysis against a suitable storage buffer (e.g., PBS).[1][14]

  • Characterization (Optional):

    • Determine the degree of labeling (DOL) using mass spectrometry (MALDI-TOF or ESI-MS) by comparing the mass of the labeled protein to the unlabeled protein.[14]

Protocol 2: TCO-Tetrazine Bioorthogonal Ligation

This protocol describes the conjugation of the TCO-labeled protein from Protocol 1 with a tetrazine-functionalized molecule (e.g., a fluorescent dye, biotin, or another protein).

Materials:

  • TCO-labeled protein (from Protocol 1)

  • Tetrazine-functionalized molecule of interest

  • Reaction Buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reactant Preparation:

    • Prepare the TCO-labeled protein and the tetrazine-labeled molecule in the Reaction Buffer.

  • Ligation Reaction:

    • Mix the TCO-labeled protein and the tetrazine-labeled molecule in the desired molar ratio. A 1.05 to 1.5-fold molar excess of the tetrazine-containing molecule is often recommended to ensure complete consumption of the TCO-labeled protein.[1][16]

    • Incubate the reaction mixture for 30-120 minutes at room temperature.[1][18] The reaction can also be performed at 4°C, which may require a longer incubation time.[16][18]

  • Monitoring the Reaction (Optional):

    • The progress of the reaction can be monitored by the disappearance of the tetrazine's characteristic absorbance peak between 510 and 550 nm.[17][18]

  • Purification (if necessary):

    • The final conjugate can be purified from any unreacted starting materials using size-exclusion chromatography or other appropriate chromatographic techniques if required.[1][18]

  • Storage:

    • Store the final conjugate at 4°C until ready for use.[18]

Visualizations

TCO_Labeling_Workflow cluster_0 Protocol 1: TCO-NHS Ester Labeling cluster_1 Protocol 2: TCO-Tetrazine Ligation P_prep Protein Preparation (1-5 mg/mL in amine-free buffer) TCO_prep Prepare 10 mM TCO-NHS Ester Stock in DMSO/DMF Reaction Labeling Reaction (10-20x molar excess TCO-NHS, RT, 30-60 min) P_prep->Reaction TCO_prep->Reaction Quench Quench Reaction (50-100 mM Tris, RT, 5-10 min) Reaction->Quench Purify1 Purification (Desalting Column / Dialysis) Quench->Purify1 TCO_Protein TCO-Labeled Protein Purify1->TCO_Protein Ligation Ligation Reaction (Mix TCO-Protein and Tz-Molecule, RT, 30-120 min) TCO_Protein->Ligation Tz_Molecule Tetrazine-Molecule Tz_Molecule->Ligation Purify2 Purification (Optional) (e.g., SEC) Ligation->Purify2 Final_Conjugate Final Conjugate Purify2->Final_Conjugate

Caption: Experimental workflow for protein labeling and conjugation.

Reaction_Schemes cluster_amine_labeling Amine-Reactive Labeling cluster_click_reaction TCO-Tetrazine Ligation Protein Protein-NH₂ TCO_NHS + TCO-PEG₃-NHS Labeled_Protein Protein-NH-CO-PEG₃-TCO TCO_NHS->Labeled_Protein pH 7.5-8.5 NHS_LG + NHS Labeled_Protein2 Protein-TCO Tetrazine + R-Tetrazine Conjugate Protein-Conjugate-R Tetrazine->Conjugate Bioorthogonal N2 + N₂

References

Application Notes and Protocols for (S)-TCO-PEG3-amine in Nanoparticle Surface Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-TCO-PEG3-amine is a heterobifunctional linker molecule integral to the advancement of nanoparticle-based therapeutics and diagnostics.[1][2] This linker possesses a strained (S)-trans-cyclooctene (TCO) group and a primary amine, connected by a hydrophilic polyethylene glycol (PEG) spacer.[2][3] The TCO moiety facilitates highly efficient and specific bioorthogonal "click" reactions with tetrazine-functionalized molecules, a cornerstone of modern bioconjugation strategies.[2][4] The terminal amine group allows for covalent attachment to nanoparticles with carboxylated surfaces, commonly achieved through robust EDC/NHS chemistry.[3][5][6]

The incorporation of a PEG3 spacer enhances the water solubility of the resulting nanoparticles and minimizes steric hindrance, which can improve conjugation efficiency.[3][7] Functionaliizing nanoparticles with this compound imparts "stealth" properties, reducing non-specific protein binding and prolonging circulation times in vivo.[5] This surface modification is a critical step in the development of targeted drug delivery systems, advanced imaging agents, and other nanomedicines.[1][7]

Applications

The unique properties of this compound make it a versatile tool for a range of applications in nanomedicine:

  • Targeted Drug Delivery: Nanoparticles functionalized with TCO groups can be used in pre-targeted drug delivery strategies. In this approach, the TCO-modified nanoparticle is first administered to accumulate at the target site. Subsequently, a tetrazine-labeled therapeutic agent is introduced, which then selectively reacts with the nanoparticles at the target location, minimizing off-target toxicity.

  • Bioorthogonal Imaging: For in vivo imaging applications such as PET or SPECT, TCO-functionalized nanoparticles can be pre-targeted to a specific tissue or cell type.[8][9] A radiolabeled tetrazine probe is then administered, which rapidly ligates with the TCO groups, allowing for high-contrast imaging of the target area.[8][9]

  • Bioconjugation: The TCO group serves as a versatile handle for attaching a wide array of tetrazine-modified biomolecules, including antibodies, peptides, and nucleic acids, to the nanoparticle surface. This enables the creation of highly specific and multifunctional nanocarriers.[1]

Experimental Protocols

Protocol 1: Surface Modification of Carboxylated Nanoparticles with this compound

This protocol details the covalent conjugation of this compound to nanoparticles with available carboxyl groups on their surface (e.g., iron oxide or polymeric nanoparticles) using EDC/NHS chemistry.

Materials:

  • Carboxylated nanoparticles

  • This compound

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 50 mM MES buffer, pH 6.0

  • Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine, pH 8.5

  • Washing Buffer: PBS with 0.05% Tween-20

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Deionized water

Procedure:

  • Nanoparticle Preparation:

    • Resuspend the carboxylated nanoparticles in deionized water.

    • Wash the nanoparticles twice with Activation Buffer by centrifugation (e.g., 10,000 x g for 15 minutes) or magnetic separation to remove any storage buffers or preservatives.

    • After the final wash, resuspend the nanoparticles in Activation Buffer to a desired concentration (e.g., 1-10 mg/mL).

  • Activation of Carboxyl Groups:

    • Immediately before use, prepare fresh solutions of EDC and NHS (or Sulfo-NHS) in Activation Buffer. A typical concentration is 10 mg/mL for each.

    • To the nanoparticle suspension from step 1, add EDC and NHS solution. The molar ratio of EDC/NHS to the available carboxyl groups on the nanoparticles should be optimized, but a starting point of a 10-fold molar excess is recommended.

    • Incubate the mixture for 15-30 minutes at room temperature with gentle mixing to activate the carboxyl groups, forming NHS esters.

  • Washing of Activated Nanoparticles:

    • Remove the excess EDC and NHS by washing the nanoparticles twice with Coupling Buffer. Use centrifugation or magnetic separation as appropriate. This step is crucial to prevent the polymerization of this compound.

  • Conjugation with this compound:

    • Prepare a stock solution of this compound in anhydrous DMF or DMSO.

    • Dilute the this compound stock solution in Coupling Buffer to the desired final concentration. A 5 to 20-fold molar excess relative to the nanoparticle carboxyl groups is a good starting point for optimization.

    • Add the this compound solution to the washed, activated nanoparticles.

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle rotation.

  • Quenching and Final Washing:

    • Quench any unreacted NHS esters by adding the Quenching Solution to the nanoparticle suspension and incubating for 30 minutes at room temperature.

    • Wash the TCO-functionalized nanoparticles three times with Washing Buffer to remove unreacted this compound and byproducts.

    • After the final wash, resuspend the purified this compound modified nanoparticles in a suitable storage buffer (e.g., PBS, pH 7.4).

Characterization of Modified Nanoparticles

Thorough characterization of the nanoparticles before and after surface modification is essential to ensure successful conjugation and to understand their physicochemical properties.

ParameterMethodUnmodified Nanoparticles (Typical)This compound Modified Nanoparticles (Expected Change)
Hydrodynamic Diameter Dynamic Light Scattering (DLS)Varies by nanoparticle type (e.g., 50-100 nm)Increase in size due to the PEG linker (e.g., 5-15 nm increase)
Polydispersity Index (PDI) Dynamic Light Scattering (DLS)< 0.2Should remain low, indicating a monodisperse sample
Zeta Potential Laser Doppler VelocimetryNegative (due to carboxyl groups, e.g., -30 mV)Shift towards neutral (less negative) as carboxyl groups are consumed
Surface TCO Density Reaction with a fluorescent tetrazine probe followed by fluorescence spectroscopyNot ApplicableQuantifiable fluorescence signal, allowing for calculation of TCO groups per nanoparticle
Morphology Transmission Electron Microscopy (TEM)Dependent on core materialNo significant change in core morphology expected

Diagrams

experimental_workflow cluster_prep Nanoparticle Preparation cluster_activation Activation cluster_conjugation Conjugation cluster_purification Purification & Storage NP_initial Carboxylated Nanoparticles Wash_1 Wash with Activation Buffer NP_initial->Wash_1 Activate Add EDC/NHS (15-30 min, RT) Wash_1->Activate Wash_2 Wash with Coupling Buffer Activate->Wash_2 Conjugate Incubate (2-4h, RT or O/N, 4°C) Wash_2->Conjugate TCO_amine This compound TCO_amine->Conjugate Quench Quench Reaction (30 min, RT) Conjugate->Quench Wash_3 Wash 3x with Washing Buffer Quench->Wash_3 Final_NP TCO-Modified Nanoparticles Wash_3->Final_NP

Caption: Experimental workflow for nanoparticle surface modification.

pretargeting_mechanism cluster_systemic Systemic Circulation cluster_target Target Site (e.g., Tumor) TCO_NP This compound Modified Nanoparticle TCO Accumulated_NP Accumulated Nanoparticle TCO TCO_NP->Accumulated_NP 1. Injection & Accumulation (EPR effect) Tetrazine_Drug Tetrazine-Drug Conjugate Tetrazine Ligation Bioorthogonal Ligation (Click Reaction) Tetrazine_Drug->Ligation 2. Injection of Tetrazine-Drug Accumulated_NP:f0->Ligation Activated_Drug Activated Drug at Target Site Ligation->Activated_Drug 3. Drug Activation

Caption: Pre-targeted drug delivery using TCO-modified nanoparticles.

References

Application Notes and Protocols for TCO-Tetrazine Ligation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The trans-cyclooctene (TCO)-tetrazine ligation is a premier bioorthogonal reaction, enabling the rapid and specific covalent bonding of molecules in complex biological environments.[1] This reaction is founded on an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition between a strained TCO and an electron-deficient tetrazine.[1][2] The process is characterized by exceptionally fast kinetics, high specificity, and biocompatibility, as it proceeds efficiently without the need for a cytotoxic catalyst, such as copper.[3][4] The reaction forms a stable dihydropyridazine bond and releases nitrogen gas as the sole byproduct, which drives the reaction to completion.[5][6] These features make the TCO-tetrazine ligation an invaluable tool for a wide range of applications, including protein-protein conjugation, cell labeling, in vivo imaging, and the development of antibody-drug conjugates (ADCs).[4][7]

Reaction Mechanism

The ligation proceeds via a [4+2] cycloaddition where the tetrazine acts as the electron-deficient diene and the TCO serves as the electron-rich dienophile.[2][6] This is followed by a retro-Diels-Alder reaction that eliminates nitrogen gas.[2]

G cluster_reaction TCO-Tetrazine Ligation Mechanism TCO TCO (Dienophile) Transition [4+2] Cycloaddition (IEDDA) TCO->Transition + Tetrazine Tetrazine (Diene) Tetrazine->Transition Intermediate Unstable Intermediate Transition->Intermediate Rate-determining step Product Stable Dihydropyridazine Conjugate Intermediate->Product Retro-Diels-Alder (N₂ release) N2 N₂ Gas Intermediate->N2

Caption: TCO-Tetrazine inverse-electron-demand Diels-Alder (IEDDA) reaction mechanism.

Quantitative Data and Reaction Conditions

The rate of the TCO-tetrazine ligation is highly dependent on the specific structures of the reactants and the experimental conditions. The following tables summarize key quantitative data.

Table 1: Second-Order Rate Constants (k₂) for Various TCO-Tetrazine Pairs

Tetrazine DerivativeTCO DerivativeSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Conditions
3,6-di-(2-pyridyl)-s-tetrazineTCO~2,000[3][6][8]9:1 Methanol/Water
3-phenyl-6-(pyridin-2-yl)-1,2,4,5-tetrazineTCO26,000[8]PBS, 37°C
Methyl-substituted tetrazineTCO-PEG₄463[8][9]PBS, 37°C
3,6-dipyridyl-s-tetrazined-TCO366,000 ± 15,000[10][11]Water, 25°C
Water-soluble s-TCOWater-soluble 3,6-dipyridyl-s-tetrazine3,300,000 ± 40,000[10][11]Water, 25°C
General RangeVarious1 to >1 x 10⁶[5][12]Various

Table 2: Summary of General Experimental Conditions

ParameterRecommended ConditionsNotes
Stoichiometry 1.05 to 1.5-fold molar excess of one reactant (typically tetrazine).[3][7]The optimal ratio should be determined empirically for each specific system.[3]
pH 6.0 - 9.0.[3][5]The reaction is robust across this range. For NHS ester conjugations, amine-free buffers (e.g., PBS) are crucial.[3][7]
Temperature Room temperature (~25°C) is common.[3] Can be performed at 4°C, or up to 40°C.[3][7]Lower temperatures may require longer incubation times, while higher temperatures can accelerate the reaction.[3][7]
Solvent Aqueous buffers (e.g., PBS).[3] Organic solvents like DMSO or DMF can be used to dissolve reagents.[7][13]The final concentration of organic solvents should be kept low (<5-10%) to prevent denaturation of biomolecules.[8]
Reaction Time 30 - 60 minutes at room temperature is often sufficient.[3]Can range from 5 minutes to 2 hours depending on temperature, concentration, and reactant reactivity.[3][7][8]

Experimental Protocols

The following protocols provide detailed methodologies for common applications of TCO-tetrazine ligation.

Protocol 1: General Protein-Protein Conjugation

This protocol describes the conjugation of a TCO-modified protein to a tetrazine-modified protein.

G A Prepare TCO-labeled Protein A in PBS C Determine Reactant Concentrations A->C B Prepare Tetrazine-labeled Protein B in PBS B->C D Mix Protein A and Protein B (e.g., 1:1.1 molar ratio) C->D E Incubate at Room Temp for 30-60 min D->E F Monitor Reaction (Optional) (e.g., by absorbance at 520 nm) E->F G Purify Conjugate (e.g., Size-Exclusion Chromatography) E->G If monitoring is skipped F->G H Store Conjugate at 4°C G->H

Caption: Workflow for TCO-Tetrazine protein-protein conjugation.

Materials:

  • TCO-labeled Protein A in an amine-free buffer (e.g., PBS, pH 7.4).

  • Tetrazine-labeled Protein B in an amine-free buffer (e.g., PBS, pH 7.4).

Procedure:

  • Reactant Preparation: Ensure both protein solutions are in a compatible reaction buffer such as PBS at pH 7.4.[3]

  • Reactant Calculation: Determine the volumes of each protein solution needed to achieve the desired molar ratio. A slight excess (1.05-1.5 molar equivalents) of the tetrazine-functionalized protein is often recommended.[1][7]

  • Conjugation: Mix the TCO-labeled protein with the tetrazine-labeled protein.

  • Incubation: Allow the reaction to proceed for 30-60 minutes at room temperature with gentle rotation.[1][3] For sensitive biomolecules or to slow the reaction, incubation can be performed at 4°C for a longer duration (e.g., 2 hours to overnight).[1][3]

  • Monitoring (Optional): The reaction progress can be monitored by the disappearance of the tetrazine's characteristic absorbance peak between 510 and 550 nm.[1][5]

  • Purification: The final conjugate can be purified from unreacted starting materials using methods like size-exclusion chromatography.[1][3]

  • Storage: Store the purified conjugate at 4°C.[1][3]

Protocol 2: Labeling a Protein with a TCO-NHS Ester

This protocol details the initial step of modifying a protein with a TCO moiety using an N-hydroxysuccinimide (NHS) ester.

Materials:

  • Protein of interest in an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.5).[3][7]

  • TCO-PEG-NHS ester.

  • Anhydrous DMSO or DMF.[7][14]

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).[14]

  • Spin desalting column.[1][7]

Procedure:

  • Protein Preparation: Dissolve or buffer exchange the protein into an amine-free buffer at a concentration of 1-10 mg/mL.[7][14] Buffers containing primary amines like Tris or glycine must be avoided as they compete in the reaction.[7]

  • TCO-NHS Ester Stock Solution: Immediately before use, dissolve the TCO-PEG-NHS ester in anhydrous DMSO or DMF to a concentration of 10-20 mM.[14]

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester stock solution to the protein solution.[7][14] The optimal molar ratio may need to be determined empirically.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.[3][14]

  • Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM and incubate for 5-10 minutes.[1][14]

  • Purification: Remove the excess, unreacted TCO-NHS ester using a spin desalting column equilibrated with the desired storage buffer.[1][14] The TCO-labeled protein is now ready for ligation with a tetrazine-functionalized molecule.

Protocol 3: Staining of TCO-labeled Cells for Flow Cytometry

This protocol outlines the fluorescent labeling of cells that have been surface-labeled with a TCO moiety.

Materials:

  • TCO-labeled cells.

  • Tetrazine-fluorophore conjugate (e.g., Cy5-PEG-Tetrazine).

  • Anhydrous DMSO.[14]

  • FACS buffer (e.g., PBS with 1% BSA).[14]

  • Flow cytometer.

Procedure:

  • Cell Preparation: Harvest the TCO-labeled cells and wash them once with ice-cold FACS buffer.[14]

  • Staining: Resuspend the cells in FACS buffer containing the tetrazine-fluorophore at a suitable concentration (e.g., 5-20 µM).

  • Incubation: Incubate the cells for 30-60 minutes at 4°C or room temperature, protected from light.

  • Washing: Wash the cells two to three times with ice-cold FACS buffer to remove any unbound tetrazine-fluorophore.

  • Analysis: Resuspend the final cell pellet in FACS buffer and analyze by flow cytometry.

  • Controls: It is crucial to include proper controls, such as unlabeled cells stained with the tetrazine-fluorophore to check for non-specific binding, and TCO-labeled cells without the fluorophore to determine background fluorescence.[14]

Troubleshooting

G Start Problem: Slow or Incomplete Reaction Q1 Check Stoichiometry: Is the molar ratio optimal? Start->Q1 S1 Solution: Empirically optimize the molar ratio (try 1:1.1 to 1:1.5). Q1->S1 No Q2 Check Reactant Integrity: Are reagents degraded? Q1->Q2 Yes S2 Solution: Use freshly prepared solutions. Store reagents properly (desiccated, dark). Q2->S2 Yes Q3 Check Buffer Conditions: Is pH between 6-9? Is the buffer amine-free for NHS reactions? Q2->Q3 No S3 Solution: Adjust pH. Buffer exchange into an appropriate buffer like PBS. Q3->S3 No Q4 Consider Steric Hindrance: Are the molecules bulky? Q3->Q4 Yes S4 Solution: Use reagents with longer PEG spacers to improve accessibility. Q4->S4 Yes

Caption: A troubleshooting workflow for TCO-Tetrazine reactions.

Table 3: Common Issues and Solutions

IssuePossible CauseRecommended Solution
No or poor labeling of protein with TCO-NHS ester Hydrolyzed NHS-ester.Allow the reagent vial to come to room temperature before opening. Use high-quality, anhydrous DMSO or DMF for stock solutions.[7]
Amine-containing buffer (e.g., Tris, glycine).Buffer exchange the protein into an amine-free buffer (e.g., PBS) before labeling.[7]
Slow or incomplete TCO-tetrazine ligation Suboptimal stoichiometry.Empirically optimize the molar ratio of your reactants. A slight excess of one component is often beneficial.[3]
Degradation of reactants.TCOs and tetrazines can degrade over time, especially in aqueous media or in the presence of thiols.[12][15] Use freshly prepared solutions.
Steric hindrance.If conjugating large or bulky molecules, consider using TCO or tetrazine reagents with built-in flexible linkers (e.g., PEG spacers).[7][12]

References

Troubleshooting & Optimization

Troubleshooting slow (S)-TCO-PEG3-amine conjugation reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for (S)-TCO-PEG3-amine conjugation. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions, ensuring the successful execution of your bioorthogonal ligation experiments.

The conjugation process involving this compound is typically a two-step procedure. First, the primary amine of the TCO linker is coupled to a molecule of interest (e.g., a protein with an activated carboxyl group like an NHS ester). Second, the TCO-functionalized molecule is reacted with a tetrazine-modified partner via the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, a very fast and specific click reaction.[1][2] A slow or failed reaction can occur at either of these two stages.

Overall Experimental Workflow

The diagram below illustrates the standard two-step workflow for using this compound in a conjugation experiment.

G cluster_0 Step 1: Initial Amine Labeling cluster_1 Step 2: TCO-Tetrazine Ligation (Click Reaction) MolA Molecule A (e.g., Protein with NHS Ester) TCO_MolA TCO-Labeled Molecule A MolA->TCO_MolA pH 7.2 - 9.0 Amine-free buffer TCO_Amine This compound TCO_Amine->TCO_MolA TCO_MolA_ref TCO-Labeled Molecule A MolB Tetrazine-Labeled Molecule B Final_Conj Final Conjugate (Molecule A-B) MolB->Final_Conj TCO_MolA_ref->Final_Conj pH 6 - 9 Fast kinetics

Caption: General workflow for a two-step conjugation using this compound.

Frequently Asked Questions (FAQs)

Q1: My conjugation reaction is slow or has failed. What are the most common causes?

A slow reaction typically points to one of three areas: (1) compromised reagents, (2) failure of the initial amine labeling step, or (3) suboptimal conditions for the final TCO-tetrazine ligation. The TCO-tetrazine click reaction is known for its exceptionally fast kinetics, so "slow" often indicates a significant underlying issue.[1][3]

Q2: How should I properly store and handle my this compound reagent?

Proper storage is critical as TCO moieties can lose reactivity over time.[4] Highly reactive, strained TCOs can isomerize to their unreactive cis-cyclooctene (CCO) form.[5][6][7]

  • Long-Term Storage: Store at -20°C or colder, desiccated and protected from light.[6][8]

  • Handling: Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation, which can affect the amine group's reactivity or hydrolyze any activated esters you are targeting.[4][9]

  • Solutions: Prepare stock solutions in an anhydrous solvent like DMSO or DMF immediately before use.[6][9]

Q3: Could my buffer be inhibiting the reaction?

Yes, particularly during the initial amine labeling step.

  • Amine-Containing Buffers: Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for reaction with an activated ester (like an NHS ester), significantly reducing or preventing the labeling of your molecule with the TCO linker.[9][10][11] Use an amine-free buffer like PBS, HEPES, or bicarbonate for this step.[9]

  • Contaminants: The TCO group can be sensitive to thiols (e.g., DTT) and certain metals, which may promote isomerization to the inactive CCO form.[6][12] Ensure your buffers are free from these contaminants.

Q4: What are the optimal reaction conditions for the two steps?

The two steps have different optimal conditions.

  • Step 1 (Amine Labeling): The reaction of a primary amine with an NHS ester is most efficient at a pH between 7.2 and 9.0.[9][10]

  • Step 2 (TCO-Tetrazine Ligation): This reaction is robust and proceeds efficiently in a wide pH range, typically between 6 and 9.[13] It is often complete within 30-60 minutes at room temperature, even at low micromolar concentrations.[3][10]

Q5: How does the choice of tetrazine affect the reaction speed?

The electronic properties of the tetrazine are critical. Reaction kinetics are fastest when the tetrazine has electron-withdrawing groups and the TCO has electron-donating groups.[9][14] Additionally, sterically small substituents on the tetrazine generally lead to faster reactions.[14] If your reaction is slow, consider using a more reactive tetrazine partner.

Q6: How can I verify that my molecule is successfully labeled with TCO before proceeding to the final step?

Confirming the success of the first step is crucial for troubleshooting. You can use analytical techniques such as mass spectrometry (e.g., MALDI-TOF or LC-MS) to check for the mass shift corresponding to the addition of the TCO-PEG3-amine moiety to your molecule of interest.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low or No Final Conjugate Degraded this compound Reagent The TCO group may have isomerized to the inactive CCO form.[6][7] Use a fresh aliquot of the reagent that has been stored correctly (-20°C or colder, dry, and dark).[4][6]
Failed Initial Amine Labeling (Step 1) - Incorrect Buffer: Ensure you are using an amine-free buffer (e.g., PBS, HEPES) for the labeling step.[9][11]- Suboptimal pH: Verify the pH of the reaction is between 7.2 and 9.0.[9]- Hydrolyzed Activating Group: If targeting a carboxyl group via an NHS ester, ensure the NHS ester is fresh and was not exposed to moisture.[9][10]
Suboptimal TCO-Tetrazine Ligation (Step 2) - Incorrect Stoichiometry: Optimize the molar ratio. A 1.1 to 1.5-fold molar excess of the tetrazine component can help drive the reaction to completion.[3][13]- Low Concentration: Increase the concentration of the reactants. The reaction is second-order, so rate depends on the concentration of both partners.- Steric Hindrance: The PEG3 spacer minimizes steric hindrance, but it can still be a factor for very large molecules.[8][15] Consider increasing incubation time or gentle heating (e.g., 37°C).[4]
Degraded Tetrazine Reagent Ensure the tetrazine-labeled molecule has been stored properly and its reactivity is intact. Verify its presence and integrity if possible.
Precipitation or Aggregation Poor Solubility The PEG3 linker enhances water solubility, but some biomolecules may still precipitate.[15] Consider adding a small percentage of a compatible organic co-solvent like DMSO or DMF, but verify its compatibility with your system first.[15]

Troubleshooting Workflow

If you are experiencing issues, follow this logical workflow to diagnose the problem.

G start Start: Slow or No Conjugation check_reagents Are TCO and Tetrazine reagents stored properly and within shelf-life? start->check_reagents step1_check Was Step 1 (Amine Labeling) performed in amine-free buffer at pH 7.2-9.0? check_reagents->step1_check Yes sol_reagents Solution: Use fresh, properly stored reagents. Protect from moisture. check_reagents->sol_reagents No step1_verify Can you verify TCO labeling analytically (e.g., by mass spec)? step1_check->step1_verify Yes sol_step1_buffer Solution: Repeat Step 1 with correct amine-free buffer and pH. step1_check->sol_step1_buffer No step2_check Are Step 2 (Ligation) conditions optimal? (Stoichiometry, Conc.) step1_verify->step2_check Yes sol_step1_recheck Problem is in Step 1. Verify activity of target molecule (e.g., NHS ester hydrolysis). step1_verify->sol_step1_recheck No sol_step2_optimize Solution: Optimize Step 2. Increase concentration or use 1.1-1.5x excess Tetrazine. step2_check->sol_step2_optimize No end_success Problem Solved step2_check->end_success Yes sol_reagents->start Retry sol_step1_buffer->start Retry sol_step2_optimize->start Retry

Caption: A step-by-step workflow for troubleshooting slow conjugation reactions.

Quantitative Data Summary

Table 1: Recommended Reaction Parameters

ParameterStep 1: Amine Labeling (with NHS Ester)Step 2: TCO-Tetrazine Ligation
pH 7.2 - 9.0[9]6.0 - 9.0[13]
Buffer System Amine-free (PBS, HEPES, Bicarbonate)[9][10]PBS is common; most non-thiol buffers are suitable[13]
Temperature Room Temperature[10]Room Temperature (or 37°C to accelerate)[3][4][13]
Duration 1 - 2 hours[10][11]30 - 60 minutes[3][10]
Stoichiometry Typically 5- to 20-fold molar excess of TCO-amine reagent over protein[10][11]Typically 1.1- to 1.5-fold molar excess of tetrazine reagent over TCO-labeled molecule[3][13]

Table 2: (S)-TCO Reagent Stability

ConditionObservationRecommendation
Long-Term Storage Prone to isomerization and degradation if not stored properly.[5][12]Store as a solid or in anhydrous solvent at -20°C or colder, desiccated.[6][8]
Aqueous Solution TCO-labeled IgG loses ~10.5% reactivity after 4 weeks at 4°C, pH 7.5.[3]Use freshly prepared TCO-labeled biomolecules for best results.
Presence of Thiols Thiols (e.g., DTT) can promote isomerization to the inactive CCO form.[6][12]Avoid thiol-containing buffers and reagents during and after TCO labeling.[3]

Experimental Protocols

Protocol 1: General Two-Step Protein Conjugation

This protocol describes labeling a protein containing primary amines (e.g., lysine residues) with this compound via an NHS ester crosslinker, followed by conjugation to a tetrazine-labeled protein.

Materials:

  • Protein A (to be TCO-labeled)

  • Protein B (tetrazine-labeled)

  • TCO-PEG3-NHS Ester (or similar amine-reactive TCO reagent)

  • Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5 (Amine-free PBS)

  • Anhydrous DMSO or DMF

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Spin desalting columns

Procedure:

  • Protein Preparation: Buffer exchange Protein A into the amine-free Reaction Buffer to a concentration of 1-5 mg/mL.[10][16]

  • TCO Reagent Preparation: Immediately before use, prepare a 10-20 mM stock solution of the TCO-PEG3-NHS ester in anhydrous DMSO.[10]

  • Step 1 - TCO Labeling:

    • Add a 10- to 20-fold molar excess of the TCO reagent solution to the Protein A solution.[10][11]

    • Incubate for 1 hour at room temperature with gentle mixing.

    • Quench the reaction by adding Quenching Buffer to a final concentration of 50-100 mM and incubate for 5-15 minutes.[10][16]

    • Remove excess, unreacted TCO reagent using a spin desalting column equilibrated with Reaction Buffer.[10][16] The TCO-labeled Protein A is now ready.

  • Step 2 - TCO-Tetrazine Ligation:

    • Calculate the volume of tetrazine-labeled Protein B needed to achieve a 1.1- to 1.5-fold molar excess over the TCO-labeled Protein A.[3][13]

    • Mix the TCO-labeled Protein A with the calculated volume of tetrazine-labeled Protein B.

    • Allow the reaction to proceed for 60 minutes at room temperature.[3][11]

    • The final conjugate is now ready for purification or downstream analysis. Store at 4°C.[10][11]

Protocol 2: Optimizing Reactant Stoichiometry for TCO-Tetrazine Ligation

This protocol is used to find the optimal molar ratio of tetrazine-reagent to TCO-reagent for maximum conjugation efficiency.

Procedure:

  • Prepare a stock solution of your TCO-labeled molecule at a known concentration.

  • Set up a series of small-scale reactions (e.g., 20-50 µL total volume).

  • In each reaction, keep the amount of the TCO-labeled molecule constant.

  • Add varying molar equivalents of the tetrazine-labeled molecule to each reaction tube. A good range to test is 1.0, 1.2, 1.5, 2.0, and 3.0 molar equivalents.

  • Incubate all reactions for a fixed time (e.g., 60 minutes) at room temperature.

  • Analyze the results for each reaction. A common method is to run the samples on an SDS-PAGE gel. The lane showing the most efficient formation of the higher molecular weight conjugate with the least amount of unreacted starting material indicates the optimal ratio.

  • Use this empirically determined optimal ratio for your large-scale experiments.[13]

References

Common side reactions with (S)-TCO-PEG3-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (S)-TCO-PEG3-amine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the use of this reagent in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a heterobifunctional linker molecule used in bioconjugation.[1] It contains two key functional groups:

  • A trans-cyclooctene (TCO) group, which is a strained alkene that reacts with high specificity and rapid kinetics with tetrazine (Tz)-modified molecules. This reaction is a type of "click chemistry" known as the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition.[2][3][4][5]

  • A primary amine (-NH2) group, which can be used to conjugate the linker to molecules containing amine-reactive groups, such as activated esters (e.g., NHS esters) or carboxylic acids (in the presence of activators like EDC).[6][7]

The polyethylene glycol (PEG3) spacer enhances water solubility and provides a flexible linkage, which can help to minimize steric hindrance between the conjugated molecules.[4][6] Its primary application is in the precise and efficient labeling and crosslinking of biomolecules, such as proteins, peptides, and antibodies, for various applications including antibody-drug conjugates (ADCs), in vivo imaging, and targeted drug delivery.[1][8][9]

Q2: What are the main advantages of using the TCO-tetrazine ligation?

The TCO-tetrazine ligation offers several key advantages for bioconjugation:

  • Exceptional Kinetics: It is one of the fastest bioorthogonal reactions currently known, with second-order rate constants that can exceed 800 M⁻¹s⁻¹.[2][4] This allows for efficient labeling even at low concentrations of reactants.[4]

  • High Selectivity and Bioorthogonality: The TCO group reacts specifically with tetrazines and does not show significant cross-reactivity with other functional groups found in biological systems, such as amines and thiols.[1]

  • Biocompatibility: The reaction proceeds under mild, physiological conditions (pH and temperature) without the need for cytotoxic catalysts like copper.[1][2]

  • Stability of the Conjugate: The resulting dihydropyridazine bond is highly stable.[2]

Q3: How should I store this compound?

This compound should be stored at -20°C in a dry, dark environment.[7] It is important to minimize exposure to moisture and light to prevent degradation. For optimal stability, it is recommended to handle the material under an inert gas.[10][11] Avoid frequent freeze-thaw cycles.[10]

Q4: What is the stability of the TCO group in aqueous solutions?

The TCO functional group is reasonably stable in aqueous buffered media for weeks at 4°C and a pH of 7.5.[4] However, the TCO group can undergo isomerization to the less reactive cis-cyclooctene (CCO) isomer, particularly in the presence of thiols or in serum.[12] One study showed that a TCO-modified antibody lost about 10.5% of its reactivity when stored at 4°C for 4 weeks in a phosphate buffer.[13] For long-term storage of TCO-labeled samples, it is advisable to avoid buffers containing thiols or azides.[13]

Troubleshooting Guide

This guide addresses common issues that may be encountered during bioconjugation experiments using this compound.

Issue Potential Cause Recommended Solution
Low or No Conjugation Product Inactive this compound: The TCO group may have isomerized to the less reactive CCO form due to improper storage or handling.- Ensure the reagent has been stored correctly at -20°C and protected from light and moisture. - Prepare fresh solutions of the linker immediately before use. - If possible, verify the integrity of the TCO group using analytical methods like NMR.
Hydrolysis of Amine-Reactive Group: If conjugating to a molecule with an activated ester (e.g., NHS ester), the ester may have hydrolyzed.- Prepare solutions of amine-reactive compounds immediately before use. - Perform the conjugation reaction in an amine-free buffer at a pH between 7 and 9.[4]
Suboptimal Reaction Conditions: The pH, temperature, or reactant concentrations may not be optimal.- Ensure the reaction buffer is free of primary amines (e.g., Tris, glycine) if targeting NHS esters.[4] - Maintain a reaction pH between 7.2 and 8.0 for efficient conjugation.[14] - Use a slight molar excess (e.g., 1.1 to 5-fold) of one reactant.[2]
"Buried" TCO Group: The hydrophobic TCO moiety can sometimes become sterically inaccessible within the folded structure of a protein.[15]- The inclusion of a hydrophilic PEG spacer, as in this compound, helps to mitigate this issue.[16] - Consider optimizing the conjugation strategy to attach the linker to a more accessible site on the biomolecule.
Formation of Aggregates or Precipitate Hydrophobicity of the Conjugate: The addition of the TCO linker can increase the hydrophobicity of the biomolecule, leading to aggregation.- The PEG3 spacer in the linker is designed to improve water solubility.[4] - Consider including a low concentration of a non-ionic detergent (e.g., 0.01% Tween-20) in the reaction and purification buffers.[2]
High Degree of Labeling (DOL): Over-labeling a protein can lead to precipitation.- Reduce the molar excess of the this compound used in the conjugation reaction. - Optimize the reaction time to control the DOL.
Solvent Incompatibility: High concentrations of organic solvents (like DMSO or DMF) used to dissolve the linker can cause protein precipitation.[13]- Keep the final concentration of the organic solvent in the reaction mixture to a minimum, typically below 10% (v/v).[9]
Unexpected Side Products Reaction with Other Components: While highly specific, some very reactive tetrazines might have off-target reactivity.- Ensure the purity of all reactants. - If off-target reactions are suspected, consider using a less reactive tetrazine derivative.
Isomerization of TCO to CCO: The TCO ring can isomerize to the less reactive cis-cyclooctene (CCO), which will not react with tetrazine.[7] This can be catalyzed by thiols or occur in serum.[12]- Avoid the presence of free thiols in the reaction mixture. - For in vivo applications, be aware of potential isomerization and consider this in the experimental design.

Experimental Protocols

Protocol 1: General Procedure for Labeling a Protein with this compound via an NHS Ester

This protocol describes the conjugation of this compound to a protein that has been pre-activated with an NHS ester.

Materials:

  • Protein of interest functionalized with an NHS ester

  • This compound

  • Anhydrous DMSO or DMF

  • Amine-free reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting spin column

Procedure:

  • Prepare the Protein Solution: Dissolve the NHS ester-functionalized protein in the reaction buffer to a concentration of 1-5 mg/mL.

  • Prepare the this compound Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound solution to the protein solution.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature or for 2-4 hours at 4°C.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 5-15 minutes at room temperature.

  • Purification: Remove the excess, unreacted this compound using a desalting spin column equilibrated with a suitable storage buffer (e.g., PBS).

Protocol 2: TCO-Tetrazine Ligation for Protein-Protein Conjugation

This protocol outlines the conjugation of a TCO-labeled protein to a tetrazine-labeled protein.

Materials:

  • TCO-labeled Protein A

  • Tetrazine-labeled Protein B

  • Reaction Buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare Reactant Solutions: Prepare solutions of the TCO-labeled Protein A and the tetrazine-labeled Protein B in the reaction buffer at concentrations of 1-5 mg/mL.

  • Ligation Reaction: Mix the two protein solutions. A slight molar excess (typically 1.1 to 1.5-fold) of one protein over the other is often recommended.[4]

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature. The reaction progress can often be monitored by the disappearance of the characteristic color of the tetrazine.

  • Purification (Optional): If necessary, the final protein-protein conjugate can be purified from any unreacted starting materials using size-exclusion chromatography (SEC).

Visual Guides

Reaction of this compound with an NHS-activated Biomolecule

G A Biomolecule-NHS C TCO-labeled Biomolecule A->C + this compound B This compound D NHS leaving group C->D releases

Caption: Workflow for labeling a biomolecule with this compound.

TCO-Tetrazine Ligation Pathway

G TCO TCO-labeled Biomolecule A Intermediate Unstable Intermediate TCO->Intermediate + Tetrazine-Biomolecule B (IEDDA Cycloaddition) Tetrazine Tetrazine-labeled Biomolecule B Product Stable Conjugate (Biomolecule A - Biomolecule B) Intermediate->Product Retro-Diels-Alder N2 Nitrogen Gas (N2) Intermediate->N2 releases

Caption: The inverse-electron-demand Diels-Alder (IEDDA) reaction pathway.

References

Technical Support Center: Optimizing Buffer Conditions for TCO-Tetrazine Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for TCO-tetrazine click chemistry. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions, ensuring the successful execution of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the TCO-tetrazine ligation reaction?

A1: The TCO-tetrazine ligation is robust and proceeds efficiently across a broad pH range, typically between 6 and 9.[1] For the standard ligation reaction, the kinetics are largely insensitive to pH within this physiological range.[1] Studies comparing reaction rates at pH 7.4 and pH 5.0 have shown no significant change in the second-order rate constant.[2] However, for "click-to-release" applications, the subsequent elimination step to release a cargo molecule can be pH-dependent, often accelerated by more acidic conditions.

Q2: Which buffers are recommended for TCO-tetrazine click chemistry?

A2: Phosphate-buffered saline (PBS) is a widely used and recommended buffer for TCO-tetrazine reactions.[3] Other common biological buffers such as HEPES and borate buffers are also compatible.[2] When labeling proteins or other molecules containing primary amines with NHS esters to introduce TCO or tetrazine moieties, it is crucial to use an amine-free buffer, such as 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.5, to prevent unwanted side reactions with the buffer components.[4]

Q3: Are there any buffer components that should be avoided?

A3: Yes. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, should be avoided during the initial labeling step if you are using N-hydroxysuccinimide (NHS) esters to functionalize your molecules with TCO or tetrazine.[4] These buffer components will compete with the primary amines on your target molecule for reaction with the NHS ester, leading to low labeling efficiency. Additionally, TCOs can be sensitive to thiols, so the presence of reducing agents like DTT or TCEP in high concentrations should be carefully considered and may require optimization.[1]

Q4: Does the TCO-tetrazine reaction require a catalyst?

A4: No, the TCO-tetrazine ligation is a bioorthogonal reaction that proceeds rapidly without the need for a catalyst, such as copper, which can be cytotoxic.[1] This catalyst-free nature makes it particularly well-suited for applications in biological systems and live-cell imaging.[1]

Q5: How can I monitor the progress of the reaction?

A5: The progress of the TCO-tetrazine reaction can be conveniently monitored spectrophotometrically. Tetrazines have a characteristic absorbance in the visible range (typically between 510 and 550 nm).[5] As the reaction proceeds, this absorbance decreases, allowing for real-time tracking of the conjugation.[6] For more detailed quantitative analysis, techniques like HPLC and LC-MS can be used to measure the consumption of reactants and the formation of the product.[1]

Troubleshooting Guide

Problem: Low or no conjugation product observed.

  • Possible Cause: Inactive NHS ester due to hydrolysis.

    • Solution: Allow NHS ester vials to equilibrate to room temperature before opening to prevent condensation. Prepare stock solutions in anhydrous, aprotic solvents like DMSO or DMF immediately before use and discard any unused portion of the stock solution.[2][4]

  • Possible Cause: Competing side reactions with buffer components.

    • Solution: If using NHS esters for labeling, ensure your buffer is free of primary amines (e.g., Tris, glycine). Buffer exchange your protein or molecule into an amine-free buffer like PBS or a sodium phosphate buffer before labeling.[4]

  • Possible Cause: Degradation of TCO or tetrazine.

    • Solution: Use freshly prepared solutions. Some tetrazines, particularly those with electron-withdrawing groups, can be susceptible to degradation in aqueous media.[1] TCOs can also degrade, especially in the presence of thiols or under UV light.[1] Store reagents as recommended by the supplier, typically desiccated and protected from light.

  • Possible Cause: Incorrect stoichiometry.

    • Solution: While a 1:1 molar ratio is the theoretical ideal, empirically optimizing the ratio can improve yields. Using a slight excess (e.g., 1.05 to 1.5-fold) of the tetrazine reagent is a common starting point.[1][4]

Problem: The reaction is slow or incomplete.

  • Possible Cause: Steric hindrance.

    • Solution: If the TCO and tetrazine moieties are attached to bulky molecules, their ability to react can be sterically hindered. Consider synthesizing constructs with a flexible spacer, such as a PEG linker, between the reactive moiety and the molecule of interest to improve accessibility.[1]

  • Possible Cause: Low reactant concentration.

    • Solution: The TCO-tetrazine reaction is very fast, but at very low concentrations, the reaction time will be longer. If possible, increase the concentration of your reactants. For protein labeling, a concentration of 1-5 mg/mL is often recommended.[3]

  • Possible Cause: Inaccurate quantification of reactants.

    • Solution: Use a reliable method, such as UV-Vis spectroscopy, to accurately determine the concentration of your TCO and tetrazine stock solutions before setting up the reaction.[1]

Problem: Precipitation of reactants or product.

  • Possible Cause: Poor aqueous solubility.

    • Solution: If your TCO- or tetrazine-functionalized molecule has poor solubility in your reaction buffer, consider using PEGylated versions of these reagents to enhance aqueous solubility.[1] Alternatively, a small percentage of an organic co-solvent like DMSO or DMF can be added, but its compatibility with your biological system must be verified.[1]

Quantitative Data Summary

The kinetics of the TCO-tetrazine ligation are primarily influenced by the electronic and steric properties of the specific TCO and tetrazine derivatives used, rather than the pH of the buffer within the physiological range. Electron-withdrawing groups on the tetrazine and electron-donating groups on the TCO generally increase the reaction rate.[6]

Tetrazine DerivativeTCO DerivativeSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Buffer Conditions
3,6-di-(2-pyridyl)-s-tetrazinetrans-cyclooctene~2,0009:1 Methanol/Water
3-(p-aminophenyl)-6-methyl-s-tetrazineTCO26,000PBS (pH 7.4), 37°C
3-phenyl-1,2,4,5-tetrazineTCO30,000PBS (pH 7.4), 37°C
3,6-di-(2-pyridyl)-s-tetrazineaxial-5-hydroxy-trans-cyclooctene (a-TCO)~150,000Not Specified
H-phenyl-, pyrimidyl-phenyl-, or bis(pyridyl)-Tz-scaffoldsTCO>39,000DPBS, 37°C

Note: The rate constants are highly dependent on the specific structures of the reactants and the experimental conditions. This table provides a selection of reported values to illustrate the range of reaction kinetics.

Experimental Protocols

Protocol: General Procedure for Protein-Protein Conjugation using TCO-Tetrazine Ligation

This protocol outlines a general two-step process: 1) labeling of proteins with TCO-NHS ester and Tetrazine-NHS ester, and 2) the subsequent click chemistry reaction to form the conjugate.

1. Protein Labeling with TCO and Tetrazine Moieties:

  • Buffer Preparation: Prepare an amine-free buffer, such as 100 mM sodium phosphate, 150 mM NaCl, pH 7.5.

  • Protein Preparation: Dissolve or buffer exchange your two proteins (Protein A and Protein B) into the amine-free buffer at a concentration of 1-5 mg/mL.[3]

  • Reagent Preparation: Immediately before use, dissolve the TCO-NHS ester and Tetrazine-NHS ester in anhydrous DMSO or DMF to create 10 mM stock solutions.[2]

  • Labeling Reaction:

    • To Protein A, add a 10- to 20-fold molar excess of the TCO-NHS ester stock solution.[3]

    • To Protein B, add a 10- to 20-fold molar excess of the Tetrazine-NHS ester stock solution.

  • Incubation: Incubate the reactions for 30-60 minutes at room temperature or for 2 hours on ice.[2]

  • Purification: Remove the excess, unreacted NHS esters from each protein solution using a desalting column, dialysis, or size-exclusion chromatography.[2] You now have TCO-labeled Protein A and Tetrazine-labeled Protein B.

2. TCO-Tetrazine Ligation:

  • Reactant Preparation: Ensure both the TCO-labeled Protein A and Tetrazine-labeled Protein B are in a compatible reaction buffer (e.g., PBS, pH 7.4).

  • Reaction Mixture: Combine the TCO-labeled Protein A and Tetrazine-labeled Protein B in the desired molar ratio. A 1:1 to 1:1.5 ratio is a common starting point.[6]

  • Incubation: Incubate the reaction mixture for 30 to 60 minutes at room temperature.[1][4] For some applications, this can be extended to 2 hours or overnight at 4°C.[1]

  • Analysis and Purification: Analyze the reaction products by SDS-PAGE to confirm the formation of the conjugate. If necessary, purify the final conjugate from any unreacted starting material using size-exclusion chromatography.

  • Storage: Store the final conjugate at 4°C.[4]

Visualizations

TCO_Tetrazine_Workflow cluster_labeling Step 1: Labeling cluster_ligation Step 2: Ligation ProteinA Protein A TCO_ProteinA TCO-Labeled Protein A ProteinA->TCO_ProteinA Amine-free buffer (e.g., PBS, pH 7.5) TCO_NHS TCO-NHS Ester TCO_NHS->TCO_ProteinA Mix Mix Reactants TCO_ProteinA->Mix ProteinB Protein B Tetrazine_ProteinB Tetrazine-Labeled Protein B ProteinB->Tetrazine_ProteinB Amine-free buffer (e.g., PBS, pH 7.5) Tetrazine_NHS Tetrazine-NHS Ester Tetrazine_NHS->Tetrazine_ProteinB Tetrazine_ProteinB->Mix Conjugate Protein A-B Conjugate Mix->Conjugate PBS, pH 6-9 RT, 30-60 min

Caption: Experimental workflow for a typical two-step TCO-tetrazine protein conjugation.

Reaction_Kinetics_Factors cluster_tetrazine Tetrazine Properties cluster_tco TCO Properties cluster_conditions Reaction Conditions center_node TCO-Tetrazine Reaction Rate EWG Electron-Withdrawing Groups (EWG) EWG->center_node Increases rate Sterics_Tz Low Steric Hindrance Sterics_Tz->center_node Increases rate EDG Electron-Donating Groups (EDG) EDG->center_node Increases rate Strain High Ring Strain Strain->center_node Increases rate Sterics_TCO Low Steric Hindrance Sterics_TCO->center_node Increases rate Concentration Reactant Concentration Concentration->center_node Influences time Temperature Temperature Temperature->center_node Influences time

Caption: Key factors influencing the kinetics of the TCO-tetrazine click reaction.

Troubleshooting_Tree Start Low or No Product? Check_Labeling Was labeling step efficient? Start->Check_Labeling Yes Success Reaction Optimized Start->Success No (Reaction is working) Check_Reagents Are TCO/Tetrazine reagents active? Check_Labeling->Check_Reagents Yes Sol_Buffer Use amine-free buffer for labeling. Check_Labeling->Sol_Buffer No Check_Stoichiometry Is stoichiometry optimal? Check_Reagents->Check_Stoichiometry Yes Sol_Fresh_Reagents Use fresh reagents, store properly. Check_Reagents->Sol_Fresh_Reagents No Sol_Optimize_Ratio Optimize molar ratio (e.g., 1.5x excess of Tetrazine). Check_Stoichiometry->Sol_Optimize_Ratio No Check_Stoichiometry->Success Yes Sol_NHS Use fresh, anhydrous NHS ester stocks. Sol_Buffer->Sol_NHS

Caption: A decision tree for troubleshooting low-yield TCO-tetrazine ligation reactions.

References

Preventing degradation of (S)-TCO-PEG3-amine in solution

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of (S)-TCO-PEG3-amine in solution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary degradation pathways?

This compound is a heterobifunctional linker used in bioconjugation.[1][2] It contains a strained trans-cyclooctene (TCO) group for catalyst-free "click chemistry" reactions with tetrazines, a hydrophilic 3-unit polyethylene glycol (PEG3) spacer to improve solubility, and a primary amine for conjugation to molecules with carboxyl groups or activated esters.[1][3]

The primary degradation pathways for the TCO moiety, which is the reactive part of the molecule for click chemistry, are:

  • Isomerization: The highly strained, reactive trans-isomer can convert to the more stable but unreactive cis-cyclooctene (CCO) isomer. This is a significant pathway of inactivation.[4][5] This process can be promoted by thiols and certain metals.[4][6]

  • Oxidation: The double bond in the TCO ring is susceptible to oxidation, which can lead to the formation of various degradation products.[7][8] Exposure to light may induce oxidation.[9]

Q2: What are the optimal storage conditions for this compound solutions?

To ensure maximum stability and reactivity, proper storage is critical. For long-term storage, it is recommended to keep the compound at -20°C as a solid or as a stock solution in an anhydrous solvent.[5][10]

  • Solid Form: Store in a dry, dark environment at -20°C for long-term storage (months to years) or at 0-4°C for short-term storage (days to weeks).[10]

  • Stock Solutions: Prepare stock solutions in anhydrous, water-miscible organic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[5][11] Aliquot into single-use volumes to avoid repeated freeze-thaw cycles and exposure to moisture. Store these stock solutions at -20°C.[5][10]

Q3: Which buffers and solvents are recommended for working with this compound?

The choice of buffer is crucial, especially when the amine group of the TCO-PEG3-amine is intended for reaction.

  • For dissolving and storing: Anhydrous DMSO or DMF are the solvents of choice for creating stock solutions.[11]

  • For reactions involving the TCO moiety (click reaction): The TCO-tetrazine reaction is robust and works well in common aqueous buffers like Phosphate-Buffered Saline (PBS) within a pH range of 6.0 to 9.0.[12][13]

  • For reactions involving the amine moiety (e.g., NHS ester chemistry): It is critical to use amine-free buffers to prevent the buffer from competing in the reaction. Recommended buffers include PBS, HEPES, and borate buffers at a pH of 7-9.[14][15] Avoid buffers containing primary amines, such as Tris or glycine.[11][14]

Q4: How can I detect if my this compound has degraded?

Degradation, primarily isomerization to the CCO form, results in a loss of reactivity with tetrazine partners. This can be observed as:

  • Low Conjugation Yield: The most immediate sign of degradation is a significantly lower than expected yield in your click chemistry reaction.

  • Analytical Characterization: Techniques like High-Performance Liquid Chromatography (HPLC) can be used to assess the purity of the reagent.[16] The appearance of new peaks or a reduction in the area of the main peak can indicate degradation. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to detect the isomerization from the trans to the cis form.[17]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or no conjugation yield with a tetrazine partner. Degradation of TCO. The TCO moiety has isomerized to the unreactive cis-form (CCO) or has been oxidized.[4][5]1. Use a fresh aliquot of this compound from -20°C storage. 2. Ensure reaction buffers are free of thiols (e.g., DTT) or radical initiators.[6][17] 3. If possible, analyze the reagent's purity via HPLC.
Hydrolysis of NHS ester (if used). If conjugating the amine to an NHS-ester functionalized molecule, the NHS ester may have hydrolyzed.1. Prepare NHS-ester solutions immediately before use in an anhydrous solvent like DMSO or DMF.[15] 2. Avoid moisture and ensure the reaction pH is within the optimal range (7-9).[15]
Variability between experiments. Inconsistent reagent handling. Repeated freeze-thaw cycles or prolonged storage of diluted solutions at 4°C can lead to gradual degradation.1. Aliquot stock solutions into single-use volumes upon initial preparation.[10] 2. For aqueous working solutions, prepare them fresh for each experiment. TCO functional groups can remain stable for weeks in aqueous buffer at 4°C and pH 7.5, but fresh preparation is the safest practice.[14]
Precipitation of the reagent in aqueous buffer. Low aqueous solubility. Although the PEG3 linker enhances hydrophilicity, high concentrations may still precipitate.1. First, dissolve the reagent in a small amount of a water-miscible organic solvent (e.g., DMSO) before diluting it into the final aqueous reaction buffer.[15]

Data Summary and Experimental Protocols

Stability of TCO Derivatives in Solution

The stability of the TCO group is highly dependent on its specific structure and the solution conditions. While data for this compound is not extensively published, data from similar TCO derivatives provide valuable insights. Highly strained TCOs, which are more reactive, tend to be less stable.[4][18]

Condition Observation Recommendation Citation
Aqueous Buffer (PBS, pH 7.5, 4°C) TCO group is generally stable for weeks.Suitable for short-term storage of working solutions.[14]
Aqueous Solution (Room Temp) Some derivatives show no degradation for up to 14 days.For critical applications, prepare fresh solutions.[18]
High Thiol Concentration (e.g., 30 mM mercaptoethanol) Rapid isomerization to the inactive cis-isomer can occur, sometimes after an induction period.Avoid thiol-containing reagents like DTT in buffers. If necessary, consider adding a radical inhibitor like Trolox.[17][19]
Human Serum (Room Temp) Some derivatives remain >97% in the trans-isomer form after 4 days.Compound shows good stability in biological media, but this can be derivative-specific.[18]
Long-term Storage TCO compounds are generally not recommended for long-term storage due to isomerization risk.Store solid or anhydrous stock solutions at -20°C and use within the recommended shelf life.[5]
Protocol: HPLC Assessment of this compound Stability

This protocol provides a general method to monitor the stability of this compound in a specific buffer over time.

1. Materials:

  • This compound

  • Anhydrous DMSO

  • Buffer of interest (e.g., PBS, pH 7.4)

  • HPLC system with a C18 column and UV detector

2. Procedure:

  • Prepare Stock Solution: Dissolve a known quantity of this compound in anhydrous DMSO to create a concentrated stock solution (e.g., 10 mM).

  • Prepare Test Solution: Dilute the DMSO stock solution into your aqueous buffer of interest to a final concentration suitable for HPLC analysis (e.g., 1 mM).

  • Timepoint Zero (T=0): Immediately after preparation, inject an aliquot of the test solution into the HPLC system. This will serve as your baseline purity measurement.

  • Incubation: Store the remaining test solution under the desired conditions (e.g., 4°C, room temperature, 37°C). Protect from light.

  • Subsequent Timepoints: At regular intervals (e.g., 1, 3, 7, and 14 days), inject another aliquot of the test solution into the HPLC.

  • Analysis:

    • Use a suitable gradient of water and acetonitrile (both may contain 0.1% TFA) to elute the compound from the C18 column.

    • Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., ~220 nm).

    • Compare the chromatograms from each timepoint. Degradation can be quantified by the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.

Visualizations

Degradation Pathways

The primary routes of degradation for the TCO moiety involve isomerization and oxidation, leading to a loss of reactivity.

TCO This compound (Reactive) CCO cis-Cyclooctene (CCO) Isomer (Unreactive) TCO->CCO Isomerization Oxidized Oxidized Products (Unreactive) TCO->Oxidized Oxidation Thiol Thiols (e.g., DTT) Metals, Light Thiol->TCO Promotes Oxygen Oxygen, Light Oxygen->TCO Promotes start Start: Receive Solid This compound store_solid 1. Store solid at -20°C in a dry, dark place start->store_solid prepare_stock 2. Prepare concentrated stock in Anhydrous DMSO/DMF store_solid->prepare_stock aliquot 3. Aliquot into single-use tubes prepare_stock->aliquot store_stock 4. Store aliquots at -20°C aliquot->store_stock prepare_working 5. Prepare fresh working solution in appropriate aqueous buffer immediately before use store_stock->prepare_working use End: Use in experiment prepare_working->use start Low Conjugation Yield check_reagent Was a fresh aliquot of TCO-amine used? start->check_reagent check_buffer Does the reaction buffer contain thiols (e.g., DTT)? check_reagent->check_buffer Yes sol_reagent Root Cause: Degraded TCO Reagent Solution: Use a new, validated lot or a freshly prepared aliquot. check_reagent->sol_reagent No check_partner Is the tetrazine partner known to be active? check_buffer->check_partner No sol_buffer Root Cause: Buffer-induced Isomerization Solution: Use a thiol-free buffer (e.g., PBS, HEPES). check_buffer->sol_buffer Yes sol_partner Root Cause: Inactive Tetrazine Partner Solution: Validate the tetrazine reagent independently. check_partner->sol_partner No sol_unknown Root Cause: Other reaction parameters Solution: Re-evaluate stoichiometry, concentration, pH, and incubation time. check_partner->sol_unknown Yes

References

Solving solubility issues with (S)-TCO-PEG3-amine conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with (S)-TCO-PEG3-amine conjugates.

Troubleshooting Guide

Low solubility or precipitation of this compound conjugates can be a significant hurdle in experimental workflows. This guide provides a systematic approach to identifying the cause of the issue and implementing effective solutions.

Problem: Precipitate observed after conjugation reaction.

Possible Cause Proposed Solution
Properties of the Unmodified Biomolecule: The inherent properties of the protein, peptide, or oligonucleotide, such as a high number of hydrophobic residues or a pI close to the buffer pH, can lead to poor solubility.- Buffer Optimization: Systematically screen different buffer conditions, varying the pH and salt concentration, to find the optimal formulation for your specific conjugate.[1] - Solubilizing Excipients: Incorporate solubility-enhancing excipients into your buffer. Common examples include L-Arginine and L-Glutamate (typically at 50-500 mM), which can suppress aggregation.[2][3] - Glycerol: Adding glycerol (5-20% v/v) can help stabilize the native protein state.[1][3]
High Degree of Labeling (DOL): Excessive modification of the biomolecule with the hydrophobic TCO moiety can lead to aggregation and precipitation.- Optimize Molar Ratio: Reduce the molar excess of the this compound reagent during the conjugation reaction to achieve a lower, more soluble DOL. - Purification: Ensure efficient removal of unreacted this compound, as excess reagent can contribute to insolubility.
Incorrect Solvent for Initial Reagent Dissolution: While this compound is soluble in organic solvents like DMSO and DMF, adding a large volume of this to an aqueous protein solution can cause the protein to precipitate.[4][5][6]- Minimize Organic Solvent: Dissolve the this compound in the smallest practical volume of anhydrous DMSO or DMF.[4] - Stepwise Addition: Add the dissolved reagent to the biomolecule solution slowly and with gentle mixing to avoid localized high concentrations of the organic solvent.
Buffer Incompatibility: The conjugation buffer may not be optimal for the final conjugate, even if it was suitable for the starting biomolecule.- Post-conjugation Buffer Exchange: After the conjugation reaction, exchange the buffer to one that is optimal for the solubility of the final conjugate. This can be done using dialysis or a desalting column.[1]

Problem: Conjugate is soluble initially but precipitates upon storage or concentration.

Possible Cause Proposed Solution
Sub-optimal Storage Conditions: Freeze-thaw cycles and improper storage temperatures can lead to aggregation and precipitation over time.- Aliquot and Store: Aliquot the conjugate into single-use volumes to avoid repeated freeze-thaw cycles. - Cryoprotectants: Store at -80°C in a buffer containing a cryoprotectant like glycerol (up to 50% v/v).[3]
Concentration-Dependent Aggregation: Some conjugates are only soluble up to a certain concentration and will precipitate if this is exceeded.- Determine Solubility Limit: Perform a solubility study to determine the maximum concentration at which your conjugate remains soluble. - Work at Lower Concentrations: If possible, perform downstream experiments at concentrations below the determined solubility limit.
Instability of the Conjugate: The conjugate itself may be inherently unstable, leading to degradation and precipitation.- Characterize Conjugate Integrity: Use analytical techniques such as SDS-PAGE or mass spectrometry to assess the integrity of the conjugate over time. - Optimize Formulation: If instability is observed, further optimization of the buffer composition (pH, excipients) may be required.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve this compound?

This compound is readily soluble in organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and dichloromethane (DCM).[5][6] For bioconjugation reactions, it is recommended to dissolve the reagent in a minimal amount of anhydrous DMSO or DMF before adding it to your aqueous biomolecule solution.[4]

Q2: How does the PEG3 linker in this compound affect the solubility of the conjugate?

The polyethylene glycol (PEG) linker is hydrophilic and generally improves the aqueous solubility of the resulting conjugate.[7][8][9][10] PEGylation can also increase the stability of the biomolecule and reduce aggregation.[10][11] However, the hydrophobicity of the TCO group can counteract this effect, especially at a high degree of labeling.

Q3: My protein is known to be poorly soluble. What precautions should I take before conjugation with this compound?

If your protein has known solubility issues, it is crucial to optimize its solubility before attempting conjugation. This includes:

  • Buffer Optimization: Determine the optimal pH and salt concentration for your protein's solubility.[1]

  • Use of Additives: Screen for the effect of solubility-enhancing additives like L-Arginine, L-Glutamate, or glycerol.[2][3]

  • Work at Low Temperatures: Performing the conjugation reaction at 4°C can sometimes improve the stability and solubility of the protein.

Q4: Can I use this compound to conjugate to a hydrophobic peptide?

Yes, but you may encounter solubility challenges with the final conjugate. The PEG3 linker will help to improve the overall hydrophilicity, but the inherent hydrophobicity of the peptide will still play a significant role. It is highly recommended to perform a small-scale test reaction and solubility analysis before proceeding with a larger-scale conjugation.

Q5: How can I determine the solubility of my this compound conjugate?

A kinetic solubility assay is a common method to assess the solubility of a conjugate.[12][13] This involves preparing a stock solution of your conjugate in an organic solvent (if necessary) and then serially diluting it into your desired aqueous buffer. The concentration at which precipitation is first observed can be determined by visual inspection or by measuring turbidity with a spectrophotometer.

Experimental Protocols

Protocol 1: General Procedure for Aqueous Solubilization of a Lyophilized this compound Conjugate

  • Initial Solvent Screening (Small Scale): a. Aliquot a small, known amount of the lyophilized conjugate (e.g., 0.1 mg) into several microcentrifuge tubes. b. To each tube, add a small volume (e.g., 10 µL) of a different solvent or buffer. Test a range of conditions, including:

    • Molecular biology grade water
    • Phosphate-buffered saline (PBS), pH 7.4
    • Buffers with varying pH (e.g., pH 6.0, 8.0)
    • Buffers containing solubilizing excipients (e.g., 50 mM L-Arginine/L-Glutamate) c. Gently vortex and visually inspect for solubility. If the conjugate does not dissolve, gentle warming (to 37°C) or brief sonication can be attempted. d. Identify the optimal solvent/buffer for complete dissolution.

  • Bulk Solubilization: a. Based on the results of the initial screen, add the optimal solvent/buffer to the vial containing the bulk of the lyophilized conjugate to achieve the desired stock concentration. b. If an organic solvent like DMSO was required for initial dissolution, add the dissolved conjugate dropwise to the desired aqueous buffer with gentle stirring to avoid precipitation. Do not exceed a final organic solvent concentration of 10% if your biomolecule is sensitive to it.[4]

  • Clarification and Sterilization: a. Centrifuge the reconstituted conjugate solution at >10,000 x g for 10 minutes to pellet any insoluble aggregates. b. Carefully transfer the supernatant to a new sterile tube. c. If required for downstream applications, sterile filter the solution using a 0.22 µm syringe filter that is compatible with your buffer and conjugate.

Protocol 2: Kinetic Solubility Assay

  • Preparation of Stock Solution: a. Prepare a high-concentration stock solution of your purified this compound conjugate in a suitable solvent. If the conjugate is soluble in aqueous buffer, use that as the solvent. If not, use an organic solvent like DMSO.

  • Serial Dilution: a. In a 96-well plate, add your desired aqueous buffer to a series of wells. b. Add a small volume of your stock solution to the first well and mix thoroughly. c. Perform a serial dilution across the plate to create a range of conjugate concentrations.

  • Incubation and Observation: a. Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a set period (e.g., 1-2 hours). b. Visually inspect each well for signs of precipitation. c. For a more quantitative measurement, read the absorbance of each well at a wavelength of 600-650 nm using a plate reader to measure turbidity.

  • Data Analysis: a. The kinetic solubility is the highest concentration at which no precipitate is observed.

Visualizations

experimental_workflow Experimental Workflow for this compound Conjugation and Solubility Assessment cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_analysis Analysis dissolve_reagent Dissolve this compound in minimal anhydrous DMSO/DMF conjugation Add reagent to biomolecule solution (slowly, with mixing) dissolve_reagent->conjugation prepare_biomolecule Prepare biomolecule in optimized aqueous buffer prepare_biomolecule->conjugation incubation Incubate at specified temperature and time conjugation->incubation purify Purify conjugate (e.g., dialysis, SEC) incubation->purify characterize Characterize conjugate (e.g., SDS-PAGE, MS) purify->characterize solubility_test Perform Kinetic Solubility Assay characterize->solubility_test

Caption: Workflow for conjugation and solubility assessment.

troubleshooting_workflow Troubleshooting Workflow for Conjugate Precipitation start Precipitate Observed check_biomolecule Is the unmodified biomolecule soluble under these conditions? start->check_biomolecule optimize_buffer Optimize buffer for unmodified biomolecule (pH, salt, additives) check_biomolecule->optimize_buffer No check_dol Is the Degree of Labeling (DOL) too high? check_biomolecule->check_dol Yes optimize_buffer->start Re-attempt conjugation reduce_reagent Reduce molar excess of TCO reagent check_dol->reduce_reagent Yes check_solvent Was a high concentration of organic solvent used? check_dol->check_solvent No reduce_reagent->start Re-attempt conjugation minimize_solvent Use minimal organic solvent and add dropwise check_solvent->minimize_solvent Yes final_check Is the conjugate soluble in a different buffer? check_solvent->final_check No minimize_solvent->start Re-attempt conjugation buffer_exchange Perform buffer exchange post-conjugation final_check->buffer_exchange Yes end Soluble Conjugate final_check->end No, further optimization needed buffer_exchange->end

Caption: Decision tree for troubleshooting precipitation.

References

Impact of stoichiometry on (S)-TCO-PEG3-amine reaction yield

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for (S)-TCO-PEG3-amine reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to the impact of stoichiometry on reaction yield.

Frequently Asked Questions (FAQs)

Q1: What is the optimal stoichiometric ratio for the reaction between this compound and a tetrazine-functionalized molecule?

A1: For efficient conjugation, it is generally recommended to use a slight molar excess of the tetrazine-functionalized molecule relative to the this compound. A common starting point is a 1.05 to 1.5-fold molar excess of the tetrazine reagent.[1][2] This helps to ensure that the often more valuable TCO-containing molecule is completely consumed. However, the optimal ratio may vary depending on the specific molecules being conjugated and should be empirically determined for your system.[1]

Q2: Why is a molar excess of the tetrazine component typically recommended?

A2: Using a slight excess of the tetrazine component can help drive the reaction to completion, maximizing the consumption of the this compound. This is particularly important when the TCO-modified molecule is the limiting and more valuable reagent.

Q3: Can I use a 1:1 stoichiometric ratio?

A3: A 1:1 molar ratio is the theoretical ideal for the reaction.[3] However, in practice, minor inaccuracies in concentration determination or the stability of the reagents can lead to incomplete reactions. Using a slight excess of one component is a common strategy to overcome these potential issues.

Q4: What are the potential consequences of using a large excess of the tetrazine reagent?

A4: While a slight excess is beneficial, a large excess of the tetrazine reagent can complicate downstream purification, as the unreacted tetrazine will need to be removed from the final conjugate. This is especially critical in applications where the purity of the final product is paramount.

Q5: How does the PEG3 linker in this compound affect the reaction?

A5: The hydrophilic polyethylene glycol (PEG) spacer arm enhances the water solubility of the molecule and provides a flexible connection that minimizes steric hindrance. This can lead to improved labeling efficiency and reduced aggregation of the conjugated biomolecules.[2]

Troubleshooting Guide

This guide addresses common issues related to reaction yield and provides potential causes and solutions.

Issue Potential Cause Recommended Solution
Low or No Conjugation Product Suboptimal Stoichiometry: An incorrect molar ratio of TCO to tetrazine can lead to an incomplete reaction.[1]Empirically optimize the molar ratio of your reactants. Start with a 1.05 to 1.5-fold molar excess of the tetrazine-containing molecule.[1][2]
Degradation of this compound: The TCO group can be sensitive to long-term storage and may isomerize to the less reactive cis-cyclooctene (CCO).[4]Use a fresh aliquot of this compound for your reaction. Ensure it has been stored properly at -20°C and protected from light.
Inactive Tetrazine Molecule: The tetrazine-functionalized molecule may have degraded or was not properly synthesized.Confirm the integrity and purity of your tetrazine-labeled molecule using appropriate analytical techniques (e.g., LC-MS, NMR).
Steric Hindrance: Bulky molecules conjugated to either the TCO or tetrazine can physically impede the reaction.The PEG3 linker in this compound is designed to reduce steric hindrance. If issues persist, consider a longer PEG linker.
Reaction Appears to Stall or is Incomplete Insufficient Reactant Concentration: The reaction rate is dependent on the concentration of both reactants.Increase the concentration of one or both reactants if possible. The TCO-tetrazine reaction is known to be efficient even at low concentrations, but very high dilutions may slow the reaction.[5]
Incorrect Reaction Buffer/pH: While the TCO-tetrazine ligation is robust over a wide pH range (typically 6-9), extreme pH values can affect the stability of the reactants or the biomolecules being conjugated.[1]Ensure the reaction is performed in a suitable buffer, such as Phosphate-Buffered Saline (PBS), within a pH range of 7.0-8.5.[1]
Presence of Multiple Products/Side Reactions Impure Starting Materials: Impurities in either the this compound or the tetrazine-labeled molecule can lead to side reactions.Purify all reactants before use. Use high-quality, anhydrous solvents for preparing stock solutions.
Cross-reactivity with other Functional Groups: While highly specific, ensure no unintended reactive moieties are present in your reaction mixture.The TCO-tetrazine ligation is bioorthogonal, meaning it should not react with other functional groups typically found in biological systems.[2] If unexpected products are observed, re-evaluate the purity of your starting materials.

Data Presentation

While specific yield data for this compound under varying stoichiometric conditions is not extensively published in a comparative format, the TCO-tetrazine ligation is known for its high efficiency. Studies on similar TCO-PEG-linker systems have reported high to quantitative yields.

Reactant System Stoichiometric Ratio (Tetrazine:TCO) Reported Yield Reference
CytC-PEG3-TCO + Tetrazine-FAMNot specified, but reaction went to completion~90% modification of CytC with TCO[6]
SST-Tetrazine + TCO-PEG12Not specified, reaction driven to completionNearly quantitative (95%)[6]
General Protein-Protein Conjugation1.05 - 1.5 : 1High efficiency, often >95%[1][2]
General Protein-Protein Conjugation2 - 5 : 1Recommended for driving the reaction to completion[2]

Experimental Protocols

Protocol 1: General Procedure for Conjugation of this compound to a Tetrazine-labeled Protein

This protocol outlines a general workflow for the conjugation of this compound to a protein that has been previously functionalized with a tetrazine moiety.

Materials:

  • This compound

  • Tetrazine-labeled protein

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Anhydrous DMSO or DMF

  • Spin desalting columns

Procedure:

  • Prepare Stock Solution of this compound:

    • Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

  • Prepare Protein Solution:

    • Dissolve the tetrazine-labeled protein in PBS at a concentration of 1-5 mg/mL.

  • Reactant Calculation:

    • Determine the molar concentrations of the this compound stock solution and the tetrazine-labeled protein solution.

    • Calculate the volume of the this compound stock solution required to achieve the desired molar ratio (e.g., 1:1.1 TCO:Tetrazine). For this example, the tetrazine-labeled protein is in slight excess.

  • Conjugation Reaction:

    • Add the calculated volume of the this compound stock solution to the tetrazine-labeled protein solution.

    • Gently mix the reaction solution.

    • Incubate at room temperature for 30-60 minutes. For less concentrated solutions or potentially sterically hindered reactants, the incubation time can be extended up to 2 hours or overnight at 4°C.[1]

  • Purification:

    • Remove the excess unreacted tetrazine-labeled protein and the final conjugate from any small molecule byproducts using a spin desalting column or size-exclusion chromatography.

  • Analysis:

    • Analyze the reaction products by SDS-PAGE to visualize the formation of the higher molecular weight conjugate. Further characterization can be performed using LC-MS.

Visualizations

Experimental Workflow for TCO-Tetrazine Conjugation

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Conjugation cluster_analysis Purification & Analysis prep_tco Prepare this compound Stock Solution (DMSO/DMF) calculate Calculate Stoichiometry (e.g., 1:1.1 TCO:Tetrazine) prep_tco->calculate prep_tz Prepare Tetrazine-labeled Protein Solution (PBS) prep_tz->calculate mix Mix Reactants calculate->mix Add TCO to Tetrazine incubate Incubate (RT, 30-60 min) mix->incubate purify Purify Conjugate (SEC / Desalting) incubate->purify analyze Analyze Product (SDS-PAGE, LC-MS) purify->analyze

Caption: A general experimental workflow for the conjugation of this compound to a tetrazine-labeled protein.

Troubleshooting Logic for Low Reaction Yield

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Reaction Yield cause_stoich Suboptimal Stoichiometry start->cause_stoich cause_reagent Reagent Degradation (TCO or Tetrazine) start->cause_reagent cause_conditions Suboptimal Conditions (pH, Temp, Conc.) start->cause_conditions cause_sterics Steric Hindrance start->cause_sterics sol_stoich Optimize Molar Ratio (1.05-1.5x Tetrazine) cause_stoich->sol_stoich sol_reagent Use Fresh Reagents, Verify Purity cause_reagent->sol_reagent sol_conditions Adjust pH, Temp, or Concentration cause_conditions->sol_conditions sol_sterics Consider Longer Linker cause_sterics->sol_sterics

Caption: A troubleshooting flowchart for diagnosing and resolving low reaction yield in TCO-tetrazine ligations.

References

Storage and handling best practices for (S)-TCO-PEG3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the storage and handling of (S)-TCO-PEG3-amine, along with troubleshooting guides and frequently asked questions to facilitate its successful use in experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a heterobifunctional linker molecule. It contains a strained trans-cyclooctene (TCO) group and a primary amine. The TCO moiety reacts with extreme speed and selectivity with tetrazine-modified molecules through an inverse-electron-demand Diels-Alder cycloaddition, a type of "click chemistry".[1][2][3] The primary amine allows for conjugation to molecules containing activated esters (like NHS esters) or carboxylic acids.[4][5] The PEG3 linker enhances solubility and provides a flexible spacer, which can minimize steric hindrance.[5][6] Its primary applications are in bioconjugation, such as linking proteins, antibodies, or imaging agents for drug delivery systems, diagnostics, and polymer chemistry.[7]

Q2: What are the recommended storage and handling conditions for this compound?

A2: this compound should be stored at -20°C in a desiccated environment to prevent degradation.[6] For long-term storage, it is crucial to protect it from moisture and light.[1] When preparing to use the compound, allow the vial to warm to room temperature before opening to avoid condensation of moisture, which can hydrolyze the reagent. Solutions should be prepared fresh for best results.

Q3: What solvents are compatible with this compound?

A3: this compound is soluble in a variety of organic solvents, including dimethyl sulfoxide (DMSO), dimethylformamide (DMF), dichloromethane (DCM), tetrahydrofuran (THF), and chloroform.[6]

Q4: How stable is the TCO group?

A4: The trans-cyclooctene (TCO) group is known to be unstable over long periods as it can isomerize to the unreactive cis-cyclooctene (CCO) form.[4] This process can be accelerated by the presence of thiols or certain metal ions. For this reason, long-term storage of TCO-containing compounds is not recommended.[4] One study on a TCO-PEG3-modified antibody showed a reactivity loss of about 10.5% after four weeks of storage at 4°C.[2]

Experimental Protocol: General Procedure for TCO-Tetrazine Ligation

This protocol provides a general workflow for the conjugation of a tetrazine-modified molecule to a molecule that has been functionalized with this compound.

Materials:

  • This compound

  • Tetrazine-functionalized molecule

  • Amine-reactive molecule (e.g., NHS-ester labeled protein)

  • Anhydrous DMSO or DMF

  • Reaction Buffer: Amine-free buffer such as Phosphate-Buffered Saline (PBS) or HEPES, pH 7.2-8.5.

Procedure:

  • Preparation of this compound Stock Solution:

    • Allow the vial of this compound to equilibrate to room temperature.

    • Prepare a stock solution of the desired concentration (e.g., 10 mM) in anhydrous DMSO or DMF.

  • Amine-Reactive Labeling (if necessary):

    • Dissolve the molecule to be labeled (e.g., protein with an NHS ester) in the reaction buffer.

    • Add the this compound stock solution to the molecule solution. A molar excess of the amine linker may be required and should be optimized for the specific application.

    • Incubate at room temperature for 30-60 minutes or at 4°C for 2 hours.

    • Remove the excess, unreacted this compound using a desalting column or dialysis.

  • TCO-Tetrazine Ligation:

    • To the solution of the TCO-labeled molecule, add the tetrazine-functionalized molecule. A 1.5 to 2-fold molar excess of the tetrazine compound is often used to ensure complete reaction.

    • The reaction is typically rapid and can be complete within 30-60 minutes at room temperature.

    • The progress of the reaction can be monitored by following the disappearance of the characteristic absorbance of the tetrazine at 510-550 nm.[3]

  • Purification:

    • Purify the final conjugate using size-exclusion chromatography or other appropriate methods to remove any remaining unreacted components.

Quantitative Data Summary

ConditionObservationSource
Storage of TCO-PEG3-modified IgG at 4°C for 4 weeks~10.5% loss of reactivity towards tetrazines[2]
Storage of TCO-PEG3-modified IgG at -20°C for 4 weeks~7% loss of reactivity towards tetrazines[2]
TCO in the presence of 0.12 µM 3-mercapto-2-pentanoneHalf-life of 0.6 hours due to isomerization to CCO[8]
TCO in 50% fresh mouse serum at 37°CAlmost complete conversion to the cis-isomer within 7 hours[8]

Troubleshooting Guide

ProblemPotential CauseRecommended Solution
Low or No Product Formation Isomerization of TCO to inactive CCO: The trans-cyclooctene can isomerize to the unreactive cis-cyclooctene, especially at elevated temperatures or in the presence of thiols.- Avoid prolonged incubation at high temperatures.- If your buffer contains thiols (e.g., DTT), consider removing them prior to the reaction.- Store TCO-containing reagents at -20°C or below and protect from light. Use freshly prepared solutions.
Hydrolysis of NHS ester (if applicable): If you are using an NHS ester to attach the TCO-PEG3-amine, the NHS ester can hydrolyze in aqueous buffers, rendering it unreactive.- Prepare NHS ester solutions immediately before use.- Use anhydrous solvents like DMSO or DMF to prepare stock solutions.- Perform the NHS ester coupling reaction in an amine-free buffer at a pH of 7.2-9.0.[9]
Presence of primary amines in the buffer: Buffers containing primary amines (e.g., Tris, glycine) will compete with your target molecule for reaction with an NHS ester.- Use an amine-free buffer such as PBS, HEPES, or bicarbonate buffer for the NHS ester coupling step.[9]
Reaction is Too Slow Low reactant concentrations: The reaction rate is dependent on the concentration of both the TCO and tetrazine reactants.- Increase the concentration of one or both reactants if possible.
Steric hindrance: Bulky molecules attached to the TCO and tetrazine moieties can physically block their interaction.- The PEG3 linker in this compound helps to mitigate this, but if the problem persists, consider a linker with a longer PEG chain.
Unexpected Side Products Reaction of tetrazine with other components: While highly specific for TCO, some highly reactive tetrazines may have off-target reactivity under certain conditions.- Ensure the purity of your reactants.- Consider using a less reactive tetrazine derivative if off-target reactions are a concern.
Precipitation of Reagents or Product Poor solubility: One or more components of the reaction may not be sufficiently soluble in the reaction buffer.- The PEG3 linker enhances aqueous solubility, but if precipitation occurs, a small percentage of an organic co-solvent like DMSO or DMF can be added. Ensure the co-solvent is compatible with your biomolecules.

Logical Troubleshooting Workflow

TroubleshootingWorkflow Start Low/No Product Check_TCO Check TCO Integrity Start->Check_TCO Is TCO active? Check_Tetrazine Check Tetrazine Integrity Start->Check_Tetrazine Is Tetrazine active? Check_Reaction_Cond Review Reaction Conditions Start->Check_Reaction_Cond Are conditions optimal? Use_Fresh_TCO Use Fresh TCO Reagent Check_TCO->Use_Fresh_TCO Degraded Use_Fresh_Tetrazine Use Fresh Tetrazine Reagent Check_Tetrazine->Use_Fresh_Tetrazine Degraded Optimize_pH Optimize pH (7.2-8.5) Check_Reaction_Cond->Optimize_pH Suboptimal pH Optimize_Concentration Increase Reactant Concentration Check_Reaction_Cond->Optimize_Concentration Low Concentration Remove_Thiols Remove Thiols from Buffer Check_Reaction_Cond->Remove_Thiols Thiols Present Successful_Reaction Successful Reaction Use_Fresh_TCO->Successful_Reaction Use_Fresh_Tetrazine->Successful_Reaction Optimize_pH->Successful_Reaction Optimize_Concentration->Successful_Reaction Remove_Thiols->Successful_Reaction

Caption: Troubleshooting workflow for low or no product yield in TCO-tetrazine ligation.

References

Validation & Comparative

A Head-to-Head Battle of Bioorthogonal Handles: (S)-TCO-PEG3-amine vs. DBCO-PEG3-amine for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the intricate world of bioconjugation, the choice of linker can be as critical as the molecules being joined. Among the arsenal of bioorthogonal "click" chemistry tools, (S)-TCO-PEG3-amine and DBCO-PEG3-amine have emerged as prominent, copper-free options. This guide provides an objective, data-driven comparison of these two heterobifunctional linkers to inform the selection of the optimal tool for your specific research needs.

At their core, both molecules offer a primary amine for initial conjugation to a biomolecule (e.g., via NHS ester chemistry) and a bioorthogonal handle for a subsequent, highly specific reaction. The key difference lies in their reactive partners and the underlying chemistry. This compound utilizes the exceptionally fast inverse-electron-demand Diels-Alder (IEDDA) reaction between a trans-cyclooctene (TCO) and a tetrazine.[1][2][3] In contrast, DBCO-PEG3-amine employs the strain-promoted alkyne-azide cycloaddition (SPAAC), where a dibenzocyclooctyne (DBCO) reacts with an azide.[4][5][6]

Quantitative Performance Metrics: A Comparative Analysis

The decision between (S)-TCO and DBCO often hinges on reaction speed, stability, and efficiency. The following tables summarize key quantitative data to facilitate a direct comparison.

ParameterThis compound + TetrazineDBCO-PEG3-amine + AzideKey Considerations
Reaction Type Inverse-Electron-Demand Diels-Alder (IEDDA)Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)Both are bioorthogonal and copper-free, making them suitable for in vivo applications.[1][5]
Second-Order Rate Constant (k₂) Up to 10⁶ M⁻¹s⁻¹; typically 800 - 30,000 M⁻¹s⁻¹[1][7]~1.0 M⁻¹s⁻¹ with benzyl azide[8]TCO-tetrazine ligation is significantly faster, which is advantageous for reactions with low reactant concentrations.[3]
Biocompatibility Excellent; no cytotoxic catalyst required.[1][3]Excellent; no cytotoxic catalyst required.[4][5]Both are well-suited for live-cell imaging and in vivo studies.
Reaction Conditions Aqueous media, physiological pH (6-9), room temperature.[1]Aqueous media, physiological pH, room temperature.[6]Both chemistries are robust under common biological conditions.

Table 1: Reaction Kinetics and General Properties

MoietyStability ConsiderationsHalf-life in presence of GSHPotential Side Reactions
(S)-TCO Can isomerize to the less reactive cis-cyclooctene (CCO).[9] Stability is influenced by serum components.[10] The axial isomer is more reactive but less stable than the equatorial isomer.Variable, moiety-dependent.[10]Isomerization to unreactive CCO. Potential for slow deactivation in serum (e.g., 25% in 24 hours for a TCO-antibody conjugate).[11]
DBCO Generally stable, but can be susceptible to reaction with thiols like glutathione (GSH).[10][12]~71 minutes[10][12]Can react with thiols. Some tetrazines may exhibit slow cross-reactivity with DBCO.[13]

Table 2: Stability and Potential Side Reactions

Experimental Protocols

Detailed methodologies for the key bioconjugation steps are provided below. These protocols are generalized and may require optimization for specific biomolecules and applications.

Protocol 1: Protein Modification with (S)-TCO-PEG3-NHS Ester or DBCO-NHS Ester

This protocol describes the initial labeling of a protein with either a TCO or DBCO moiety using an N-hydroxysuccinimide (NHS) ester derivative of the PEGylated linker.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • (S)-TCO-PEG3-NHS ester or DBCO-NHS ester

  • Anhydrous DMSO or DMF

  • 1 M Sodium Bicarbonate (NaHCO₃)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Spin desalting columns

Procedure:

  • Protein Preparation: Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer. If the buffer contains primary amines (e.g., Tris or glycine), perform a buffer exchange into PBS.

  • NHS Ester Preparation: Prepare a 10 mM stock solution of the TCO- or DBCO-NHS ester in anhydrous DMSO or DMF.

  • Reaction Setup: To your protein solution, add 1/10th volume of 1 M NaHCO₃. Immediately add the desired molar excess (typically 10-20 fold) of the dissolved NHS ester to the protein solution.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.

  • Quenching: Add the quenching buffer to a final concentration of 50-100 mM and incubate for 15 minutes to stop the reaction.

  • Purification: Remove excess, unreacted linker using a spin desalting column equilibrated with the desired storage buffer.

Protocol 2: Bioorthogonal Ligation

This protocol outlines the reaction between the modified protein and its bioorthogonal partner.

Materials:

  • TCO- or DBCO-modified protein

  • Tetrazine- or azide-functionalized molecule (e.g., fluorescent dye, drug molecule)

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reactant Preparation: Prepare the TCO- or DBCO-modified protein in the reaction buffer. Dissolve the tetrazine- or azide-labeled molecule in a compatible solvent (e.g., DMSO) and then dilute it into the reaction buffer.

  • Ligation Reaction: Mix the modified protein with a slight molar excess (typically 1.5-3 fold) of the tetrazine or azide partner.

  • Incubation:

    • TCO-Tetrazine Ligation: Incubate for 30-60 minutes at room temperature.[1]

    • DBCO-Azide Ligation: Incubate for 2-12 hours at room temperature, or overnight at 4°C.[14]

  • Purification (Optional): If necessary, the final conjugate can be purified from unreacted components using size-exclusion chromatography or dialysis.

Visualizing the Chemistry: Reaction Mechanisms and Workflows

To further elucidate the processes involved, the following diagrams illustrate the reaction pathways and a general experimental workflow.

General Bioconjugation Workflow cluster_modification Step 1: Biomolecule Modification cluster_ligation Step 2: Bioorthogonal Ligation Biomolecule Biomolecule (e.g., Protein with -NH2) Linker (S)-TCO-PEG3-NHS or DBCO-PEG3-NHS Biomolecule->Linker Reaction (Amine-NHS Ester) Modified_Biomolecule Modified Biomolecule (TCO- or DBCO-labeled) Linker->Modified_Biomolecule Partner Reactive Partner (Tetrazine or Azide) Modified_Biomolecule->Partner Click Reaction (IEDDA or SPAAC) Conjugate Final Bioconjugate Partner->Conjugate

Caption: A generalized workflow for a two-step bioconjugation process.

TCO-Tetrazine IEDDA Reaction TCO this compound Transition [4+2] Cycloaddition TCO->Transition Tetrazine Tetrazine Tetrazine->Transition Intermediate Unstable Intermediate Transition->Intermediate Retro Retro-Diels-Alder Intermediate->Retro Product Stable Dihydropyridazine Conjugate Retro->Product N2 N2 (gas) Retro->N2

Caption: The inverse-electron-demand Diels-Alder (IEDDA) reaction mechanism.

DBCO-Azide SPAAC Reaction DBCO DBCO-PEG3-Amine Cycloaddition [3+2] Cycloaddition DBCO->Cycloaddition Azide Azide Azide->Cycloaddition Product Stable Triazole Conjugate Cycloaddition->Product

Caption: The strain-promoted alkyne-azide cycloaddition (SPAAC) mechanism.

Conclusion: Making the Right Choice

The selection between this compound and DBCO-PEG3-amine is application-dependent.

Choose this compound when:

  • Speed is paramount: The unparalleled reaction kinetics of the IEDDA ligation are ideal for applications requiring rapid conjugation, especially at low concentrations of reactants.[1][3]

  • High efficiency is critical: The fast kinetics drive the reaction to completion, often leading to higher yields in shorter timeframes.

Choose DBCO-PEG3-amine when:

  • Enhanced stability is a primary concern: While both linkers are relatively stable, DBCO does not undergo isomerization, which can be a concern for TCO in certain in vivo environments over extended periods.[9]

  • Longer reaction times are acceptable: The SPAAC reaction, while slower than IEDDA, is still highly efficient and bioorthogonal.

Both this compound and DBCO-PEG3-amine are powerful tools in the bioconjugation toolkit. By understanding their respective strengths and weaknesses, supported by the quantitative data and protocols presented here, researchers can make an informed decision to advance their scientific endeavors.

References

The Unrivaled Speed of TCO: A Comparative Guide to Click Chemistry Linkers

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving landscape of bioconjugation and drug development, the choice of a chemical linker is paramount to the success of an experimental design. Among the arsenal of "click chemistry" reactions, the inverse-electron-demand Diels-Alder (IEDDA) reaction between trans-cyclooctene (TCO) and tetrazine stands out for its exceptional speed and biocompatibility.[1][2] This guide provides an objective comparison of the reaction kinetics of TCO with other widely used click chemistry linkers, supported by quantitative data and detailed experimental protocols to inform researchers, scientists, and drug development professionals in their selection process.

Kinetic Comparison of Click Chemistry Linkers

The efficacy of a click chemistry reaction is often judged by its second-order rate constant (k₂), a measure of how quickly the two reacting partners form a covalent bond. The IEDDA reaction between TCO and tetrazine derivatives boasts the fastest kinetics among all known bioorthogonal reactions, with rate constants that can reach up to 10⁶ M⁻¹s⁻¹.[2][3][4] This remarkable speed allows for efficient labeling and conjugation even at low reactant concentrations, a critical advantage for in vivo applications.[1]

In contrast, other popular click chemistry reactions, such as the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), exhibit significantly slower kinetics. SPAAC, which utilizes strained alkynes like dibenzocyclooctyne (DBCO) and bicyclo[6.1.0]nonyne (BCN), offers the advantage of being copper-free, thus avoiding the cellular toxicity associated with copper catalysts.[5][] However, its reaction rates are orders of magnitude lower than the TCO-tetrazine ligation.[4] CuAAC, while faster than SPAAC, still falls short of the speed of the IEDDA reaction and requires the use of a copper catalyst, which can be problematic for live-cell and in vivo studies.[4][]

The following table summarizes the second-order rate constants for various click chemistry linkers, providing a clear quantitative comparison of their reaction kinetics.

Reaction TypeLinker 1Linker 2Second-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reference(s)
IEDDA TCOTetrazine>1,000 - 10⁶[2][7]
IEDDA TCO3,6-di-(2-pyridyl)-s-tetrazine~2,000[8]
IEDDA TCO3-(p-benzylaminocarbonyl)-6-methyl-s-tetrazine~26,000[9]
SPAAC DBCOAzide~1.0 - 2.0[7]
SPAAC BCNAzide~0.3 - 1.0[7]
CuAAC Terminal AlkyneAzide10 - 100[2]

Note: Reaction rates can vary depending on the specific derivatives of the linkers, solvent, temperature, and pH.[4][9][10]

Experimental Methodologies for Kinetic Analysis

The determination of reaction kinetics for click chemistry linkers is crucial for their characterization and comparison. Two primary techniques are employed for this purpose: stopped-flow spectrophotometry and Nuclear Magnetic Resonance (NMR) spectroscopy.

Stopped-Flow Spectrophotometry

This technique is ideal for monitoring fast reactions, such as the TCO-tetrazine ligation, that occur on a millisecond to second timescale.[11]

Principle: Two reactant solutions are rapidly mixed, and the change in absorbance or fluorescence of a chromophore or fluorophore involved in the reaction is monitored over time. For the TCO-tetrazine reaction, the disappearance of the characteristic visible absorbance of the tetrazine moiety (typically between 510 and 540 nm) is followed.[12]

Generalized Protocol:

  • Solution Preparation: Prepare solutions of the TCO and tetrazine derivatives in the desired buffer (e.g., PBS, pH 7.4). One of the reactants is typically in excess to ensure pseudo-first-order kinetics.

  • Instrument Setup: Set up the stopped-flow instrument, which consists of two drive syringes for the reactants, a mixing chamber, and an observation cell coupled to a spectrophotometer or fluorometer.[13]

  • Data Acquisition: Rapidly inject the reactant solutions into the mixing chamber. The instrument's software triggers data collection simultaneously with the mixing, recording the change in absorbance or fluorescence over time.

  • Data Analysis: The observed rate constant (k_obs) is determined by fitting the kinetic trace to an appropriate exponential function. The second-order rate constant (k₂) is then calculated by dividing k_obs by the concentration of the reactant in excess.

NMR Spectroscopy

NMR spectroscopy is a powerful tool for monitoring slower reactions and provides detailed structural information about the reactants and products.[14][15]

Principle: The reaction is carried out directly in an NMR tube, and spectra are acquired at regular time intervals. The disappearance of reactant signals and the appearance of product signals are integrated to determine their respective concentrations over time.[16]

Generalized Protocol:

  • Sample Preparation: Prepare a solution of the reactants in a deuterated solvent suitable for NMR analysis.

  • Data Acquisition: Place the NMR tube in the spectrometer and acquire a series of 1D spectra (e.g., ¹H NMR) over the course of the reaction. The time between acquisitions will depend on the reaction rate.

  • Data Processing and Analysis: Process the spectra and integrate the characteristic peaks of the reactants and products. Plot the concentration of a reactant or product as a function of time and fit the data to the appropriate rate law to determine the rate constant.

Visualizing Click Chemistry in Action: Experimental Workflows

The versatility of click chemistry linkers, particularly the highly efficient TCO-tetrazine ligation, has enabled the development of sophisticated workflows in various fields, including drug development and live-cell imaging.

ADC_Development_Workflow cluster_antibody_modification Antibody Modification cluster_payload_conjugation Payload Conjugation cluster_characterization Characterization & Analysis Ab Antibody TCO_NHS TCO-NHS Ester Ab->TCO_NHS Incubation Ab_TCO TCO-modified Antibody TCO_NHS->Ab_TCO Purification1 Purification Ab_TCO->Purification1 Drug_Tz Tetrazine-Payload Purification1->Drug_Tz Click Reaction (IEDDA) ADC Antibody-Drug Conjugate (ADC) Drug_Tz->ADC Purification2 Purification ADC->Purification2 Analysis Characterization (e.g., Mass Spec, HPLC) Purification2->Analysis Cell_Assay In Vitro/In Vivo Cell Killing Assays Analysis->Cell_Assay

Caption: Workflow for Antibody-Drug Conjugate (ADC) development.

The development of ADCs often utilizes click chemistry for the precise attachment of a cytotoxic payload to a monoclonal antibody.[8][17][18] The workflow above illustrates a common strategy where an antibody is first functionalized with a TCO group, followed by the IEDDA reaction with a tetrazine-modified drug.

Live_Cell_Imaging_Workflow cluster_pre_targeting Pre-targeting cluster_labeling Labeling & Imaging Cells Live Cells TCO_Ab TCO-labeled Antibody Cells->TCO_Ab Add to cells Incubation1 Incubate & Wash TCO_Ab->Incubation1 Tz_Fluor Tetrazine-Fluorophore Incubation1->Tz_Fluor Add to cells Incubation2 Incubate Tz_Fluor->Incubation2 Imaging Fluorescence Microscopy Incubation2->Imaging

Caption: Workflow for live-cell imaging using TCO-tetrazine ligation.

In live-cell imaging, a pre-targeting approach is often employed to minimize background fluorescence and enhance signal-to-noise.[19] A TCO-modified antibody is first administered to bind to its target on the cell surface. After washing away the unbound antibody, a tetrazine-conjugated fluorophore is added, which rapidly and specifically reacts with the TCO-labeled antibody, allowing for precise visualization of the target.[20]

Conclusion

The inverse-electron-demand Diels-Alder reaction between TCO and tetrazine offers unparalleled reaction kinetics, making it a superior choice for a wide range of applications in research and drug development where speed and efficiency are critical. While other click chemistry linkers like DBCO and BCN provide valuable copper-free alternatives, their slower reaction rates may be a limiting factor in certain experimental contexts. By understanding the quantitative differences in reaction kinetics and the appropriate experimental methodologies, researchers can make informed decisions to select the optimal click chemistry linker for their specific needs, ultimately accelerating the pace of discovery and innovation.

References

A Head-to-Head Comparison: The Superiority of (S)-TCO-PEG3-amine Chemistry for High-Precision Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of linker chemistry is a critical determinant of success in creating effective bioconjugates, from antibody-drug conjugates (ADCs) to targeted imaging agents. While traditional N-hydroxysuccinimide (NHS) ester linkers have been a mainstay for their ability to react with primary amines on proteins, they are fraught with challenges of instability and non-specificity. Emerging as a superior alternative, the (S)-TCO-PEG3-amine linker, utilized in a bioorthogonal two-step strategy, offers unparalleled precision, efficiency, and stability. This guide provides an objective, data-supported comparison to inform the selection of the optimal conjugation strategy.

The fundamental advantage of employing this compound lies in its role within the realm of bioorthogonal chemistry. This approach separates the initial protein modification from the final payload conjugation into two distinct, highly specific steps. First, the amine group of this compound is coupled to a carboxyl group on a biomolecule, often facilitated by EDC/NHS chemistry. This initial step introduces the trans-cyclooctene (TCO) moiety. The true power of this method is realized in the second step: the TCO group's extremely rapid and highly selective reaction with a tetrazine-modified molecule (the payload). This "click chemistry" reaction, known as the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, proceeds with exceptional kinetics and specificity, even in complex biological environments, without interfering with native cellular processes.[1][2]

In contrast, NHS ester linkers directly react with primary amines, such as the side chains of lysine residues and the N-terminus of proteins, to form amide bonds.[3] This seemingly straightforward, one-step approach is hampered by the inherent reactivity of the NHS ester group, which is highly susceptible to hydrolysis in aqueous solutions. This competing reaction significantly reduces conjugation efficiency and requires carefully controlled reaction conditions.[1][4] Furthermore, the abundance of lysine residues on the surface of most proteins leads to a heterogeneous mixture of products with varying conjugation sites and numbers of attached linkers, which can negatively impact the efficacy and safety of the final bioconjugate.[1]

Quantitative Performance Comparison

The following tables summarize the key performance differences between the two conjugation strategies, drawing from available experimental data and established chemical principles.

Table 1: Reaction Kinetics and Efficiency

ParameterThis compound (via TCO-Tetrazine Ligation)NHS Ester Linkers
Reaction Type Bioorthogonal Inverse-Electron-Demand Diels-Alder (iEDDA) CycloadditionNucleophilic Acyl Substitution
Second-Order Rate Constant (k₂) ~800 - 30,000 M⁻¹s⁻¹[1]Variable, generally slower[1]
Reaction Speed Extremely fast, often complete within minutes at low concentrations[2][5]Slower, typically requires longer incubation times (30-60 minutes or more)[1]
Typical Conjugation Yield High, with minimal side reactions[6]Variable and often lower due to competing hydrolysis[4][7]
pH Dependence Broad tolerance (pH 6-9)[5]Narrow optimal range (pH 7.2-8.5); significant hydrolysis at higher pH[4][8]

Table 2: Specificity, Stability, and Conjugate Homogeneity

ParameterThis compound (via TCO-Tetrazine Ligation)NHS Ester Linkers
Specificity Highly specific for the tetrazine partner; no cross-reactivity with biological functional groups[1][5]Reacts with any accessible primary amine (e.g., lysine residues), leading to a mixture of products[1]
Off-Target Reactions Minimal to none[1]Can exhibit cross-reactivity with serine, threonine, and tyrosine residues, particularly at higher pH[9]
Linkage Stability Forms a highly stable dihydropyridazine bond[2]Forms a stable amide bond, but the NHS ester itself is prone to hydrolysis before reaction[4][8]
Stability in Serum TCO moiety can exhibit some instability over extended periods (e.g., 25% deactivation in 24h in one study), but is generally stable for typical reaction times.[10] The resulting TCO-tetrazine adduct is highly stable.The NHS ester has a very short half-life in aqueous solutions (e.g., 10 minutes at pH 8.6, 4°C), significantly impacting conjugation efficiency.[4]
Drug-to-Antibody Ratio (DAR) Homogeneity Allows for the creation of more homogeneous ADCs, especially when combined with site-specific modification techniques.[11]Results in heterogeneous ADCs with a distribution of DARs.[12]

Experimental Protocols

Protocol 1: Two-Step Bioconjugation using this compound and Tetrazine

This protocol outlines the general procedure for conjugating a payload to a carboxyl-containing biomolecule (e.g., a protein with accessible glutamate or aspartate residues, or a carboxylated surface).

Step 1: EDC/NHS-mediated Activation and TCO Functionalization

  • Materials:

    • Carboxyl-containing biomolecule

    • This compound

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

    • N-hydroxysuccinimide (NHS) or Sulfo-NHS

    • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

    • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

    • Quenching Solution: 1 M Tris-HCl, pH 8.0 or hydroxylamine

    • Spin desalting columns

  • Procedure: a. Dissolve the carboxyl-containing biomolecule in Activation Buffer. b. Add EDC and NHS (or Sulfo-NHS) to the biomolecule solution. A typical molar excess is 5-10 fold of each over the biomolecule. c. Incubate for 15 minutes at room temperature to activate the carboxyl groups. d. Immediately add this compound to the reaction mixture. A 10-20 fold molar excess over the biomolecule is a good starting point. e. Adjust the pH of the reaction mixture to 7.2-7.5 with Coupling Buffer. f. Incubate for 2 hours at room temperature. g. Quench the reaction by adding the Quenching Solution to a final concentration of 50-100 mM and incubate for 15 minutes. h. Purify the TCO-functionalized biomolecule using a spin desalting column to remove excess reagents.

Step 2: TCO-Tetrazine Ligation

  • Materials:

    • TCO-functionalized biomolecule from Step 1

    • Tetrazine-modified payload

    • Reaction Buffer: PBS, pH 7.4

  • Procedure: a. Dissolve the tetrazine-modified payload in Reaction Buffer. b. Add the tetrazine-payload solution to the TCO-functionalized biomolecule. A 1.1 to 1.5 molar excess of the tetrazine payload is recommended. c. Incubate for 30-60 minutes at room temperature. The reaction is often complete in a shorter time. d. The final conjugate is now ready for purification by size-exclusion chromatography if necessary.

Protocol 2: One-Step Bioconjugation using an NHS Ester Linker

This protocol describes a typical procedure for labeling a protein with an NHS ester-functionalized molecule.

  • Materials:

    • Protein to be labeled (in an amine-free buffer like PBS)

    • NHS ester-functionalized linker/payload

    • Anhydrous DMSO or DMF

    • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3

    • Quenching Buffer: 1 M Tris-HCl, pH 8.0

    • Spin desalting columns

  • Procedure: a. Dissolve the protein in Reaction Buffer to a concentration of 1-5 mg/mL. b. Immediately before use, dissolve the NHS ester-functionalized linker/payload in DMSO or DMF to create a 10 mg/mL stock solution. c. Add a 10-20 fold molar excess of the dissolved NHS ester to the protein solution while gently vortexing. d. Incubate the reaction mixture for 1-2 hours at room temperature, protected from light. e. Stop the reaction by adding Quenching Buffer to a final concentration of 50-100 mM to consume unreacted NHS esters. Incubate for 15-30 minutes. f. Remove excess, unreacted reagents using a spin desalting column.

Visualizing the Conjugation Strategies

The following diagrams illustrate the distinct chemical pathways and experimental workflows of the two conjugation methods.

G cluster_0 NHS Ester Conjugation (One-Step) Protein Protein (with Lysine -NH2) Conjugate_NHS Heterogeneous Protein-Payload Conjugate Protein->Conjugate_NHS pH 7.2-8.5 (competes with hydrolysis) NHS_Linker NHS Ester-Payload NHS_Linker->Conjugate_NHS

Figure 1. NHS Ester Conjugation Workflow.

G cluster_1 This compound Conjugation (Two-Step) cluster_2 Step 1: TCO Functionalization cluster_3 Step 2: Bioorthogonal Ligation Biomolecule Biomolecule (with -COOH) TCO_Biomolecule TCO-functionalized Biomolecule Biomolecule->TCO_Biomolecule EDC, NHS pH 6.0 -> 7.2-7.5 TCO_Amine This compound TCO_Amine->TCO_Biomolecule Final_Conjugate Homogeneous Biomolecule-Payload Conjugate TCO_Biomolecule->Final_Conjugate iEDDA 'Click' Reaction pH 7.4, Fast & Specific Tetrazine_Payload Tetrazine-Payload Tetrazine_Payload->Final_Conjugate

Figure 2. this compound Bioorthogonal Workflow.

Conclusion

For applications demanding precision, high efficiency, and stability, the this compound linker, as part of a two-step bioorthogonal conjugation strategy, presents clear advantages over traditional NHS ester linkers. The unparalleled speed and specificity of the TCO-tetrazine ligation minimize side reactions and allow for conjugation at low concentrations, while the separation of the initial modification from the final payload attachment provides greater control over the final product. While NHS esters offer a simpler, one-step procedure, this comes at the significant cost of lower efficiency due to hydrolysis and the production of heterogeneous conjugates. For the development of next-generation targeted therapeutics and advanced research tools, the superior performance of the TCO-based bioorthogonal approach makes it the clear choice for researchers seeking to maximize the efficacy and reproducibility of their bioconjugates.

References

Stability Showdown: TCO- vs. Maleimide-Based Conjugates in Biopharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of bioconjugation, the stability of the linkage between a biological molecule and its payload is paramount to the efficacy and safety of novel therapeutics such as antibody-drug conjugates (ADCs). Two prominent chemistries dominate this landscape: the well-established maleimide-based conjugation and the increasingly popular TCO (trans-cyclooctene)-tetrazine ligation. This guide provides an objective, data-driven comparison of the stability of conjugates formed through these two methods, offering insights to inform the selection of the optimal conjugation strategy for your research and development endeavors.

At a Glance: Key Stability Differences

FeatureTCO-Based ConjugatesMaleimide-Based Conjugates
Primary Stability Concern Isomerization of the TCO moietyRetro-Michael reaction leading to deconjugation
Stability in Plasma/Serum Generally high stability of the final conjugateVariable; susceptible to thiol exchange with plasma proteins like albumin
Key Influencing Factors Thiol concentration (can promote isomerization)Presence of thiols (e.g., glutathione), pH, and N-substituents on the maleimide
Half-life in Human Plasma Can be very long, depending on the specific TCO derivativeCan range from hours to days, highly dependent on the local chemical environment and linker design

Delving Deeper: The Chemistry of Stability and Instability

The stability of a bioconjugate is intrinsically linked to the chemical nature of the bond connecting the biomolecule to the payload. The distinct mechanisms of TCO-tetrazine ligation and maleimide-thiol conjugation give rise to different stability profiles.

TCO-Tetrazine Ligation: A Bioorthogonal Click Reaction

The reaction between a TCO and a tetrazine is a bioorthogonal inverse-electron-demand Diels-Alder cycloaddition. This [4+2] cycloaddition is characterized by its exceptionally fast reaction kinetics and the formation of a stable dihydropyridazine bond, which subsequently eliminates nitrogen gas to form a stable pyridazine.[1][2][3] This reaction is highly specific and proceeds efficiently under physiological conditions without the need for a catalyst.[4]

The primary stability concern for TCO-based reagents is the potential for the strained trans-cyclooctene to isomerize to the unreactive cis-cyclooctene, a process that can be promoted by high concentrations of thiols.[5] However, the resulting conjugate from the TCO-tetrazine ligation is generally considered highly stable.

Maleimide-Thiol Conjugation: The Michael Addition and its Reversibility

Maleimide chemistry relies on the Michael addition of a thiol (typically from a cysteine residue on a protein) to the electron-deficient double bond of the maleimide ring, forming a thioether bond.[6][7] This reaction is also highly efficient and selective for thiols at physiological pH.[8]

The principal drawback of maleimide-based conjugates is the reversibility of the Michael addition, known as the retro-Michael reaction.[9][10] This can lead to the dissociation of the conjugate, particularly in the presence of other thiols such as glutathione, which is abundant in the cellular cytoplasm and in plasma.[11][12] The liberated maleimide-payload can then react with other thiol-containing molecules, leading to off-target effects.[12]

To counteract this instability, several strategies have been developed, including the hydrolysis of the succinimide ring to the more stable succinamic acid thioether.[13][14]

Quantitative Stability Comparison

Direct head-to-head comparisons of the stability of TCO- and maleimide-based conjugates under identical conditions are limited in the literature. However, studies evaluating next-generation stable linkers against traditional maleimide conjugates provide valuable quantitative insights.

One study compared the stability of protein conjugates prepared with various heteroaromatic sulfones to a maleimide-based conjugate in human plasma. The results demonstrated the significantly lower stability of the maleimide conjugate.

Table 1: Half-life of Protein Conjugates in Human Plasma [15]

Conjugate TypeHalf-life (T1/2) in human plasma (hours)
Cysteine-maleimide conjugate4.3
Cysteine-benzothiazole conjugate191
Cysteine-phenyloxadiazole conjugateNot explicitly stated, but more stable than maleimide
Cysteine-phenyltetrazole conjugateNot explicitly stated, but more stable than maleimide

While this table does not include a TCO-based conjugate, the data starkly illustrates the inherent instability of the maleimide-thiol linkage in a physiological environment. In contrast, a separate study on a TCO-labeled antibody reported a loss of only about 10.5% of its reactivity towards tetrazines after 4 weeks of storage at 4°C in an aqueous buffer, indicating high stability of the TCO moiety itself.[16]

Table 2: Stability of Maleimide-Thiol Conjugates in the Presence of Glutathione [11][17]

Maleimide DerivativeThiolHalf-life of Conversion (hours)Extent of Conversion (%)
N-ethyl maleimide (NEM)4-mercaptophenylacetic acid (MPA)1812.3
N-phenyl maleimide (NPM)4-mercaptophenylacetic acid (MPA)3.189.5
N-aminoethyl maleimide (NAEM)4-mercaptophenylacetic acid (MPA)Not specifiedNot specified
N-ethyl maleimide (NEM)N-acetyl-L-cysteine (NAC)2580.8

This data highlights the significant impact of the maleimide's N-substituent and the nature of the thiol on the stability of the resulting conjugate.

Experimental Protocols

1. General Protocol for Assessing Conjugate Stability in Plasma

This protocol outlines a typical workflow for evaluating the stability of a bioconjugate in plasma.

a. Materials:

  • Test bioconjugate (TCO- or maleimide-based)

  • Control bioconjugate (if available)

  • Human plasma (or plasma from other species of interest)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Protein precipitation solution (e.g., acetonitrile with an internal standard)

  • LC-MS/MS system

b. Procedure:

  • Incubation: Dilute the test bioconjugate to a final concentration of 1 µM in pre-warmed (37°C) plasma.

  • Time Points: Incubate the mixture at 37°C. At designated time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours), withdraw an aliquot of the reaction mixture.

  • Protein Precipitation: Immediately quench the reaction by adding 3 volumes of ice-cold protein precipitation solution to the plasma aliquot.

  • Centrifugation: Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Sample Analysis: Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

  • Quantification: Analyze the samples to determine the concentration of the intact bioconjugate at each time point.

  • Data Analysis: Plot the percentage of intact conjugate remaining versus time. Calculate the half-life (T1/2) of the conjugate in plasma.

2. Protocol for Thiol-Maleimide Conjugation

a. Materials:

  • Thiol-containing biomolecule (e.g., protein with a cysteine residue)

  • Maleimide-functionalized payload

  • Reaction buffer (e.g., PBS, pH 6.5-7.5)

  • Desalting column

b. Procedure:

  • Buffer Exchange: Ensure the thiol-containing biomolecule is in a suitable reaction buffer at a concentration of 1-5 mg/mL.

  • Reagent Preparation: Dissolve the maleimide-functionalized payload in an organic solvent (e.g., DMSO or DMF) to prepare a stock solution.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the maleimide reagent to the biomolecule solution.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

  • Purification: Remove the excess, unreacted maleimide reagent using a desalting column.

Visualizing the Pathways and Workflows

TCO-Tetrazine Ligation Pathway

TCO_Tetrazine_Ligation cluster_reactants Reactants cluster_reaction Inverse Electron Demand Diels-Alder cluster_product Stable Conjugate TCO TCO-Biomolecule Intermediate Unstable Intermediate TCO->Intermediate [4+2] Cycloaddition Tetrazine Tetrazine-Payload Tetrazine->Intermediate Conjugate Stable Conjugate (Biomolecule-Payload) Intermediate->Conjugate Retro-Diels-Alder (N2 elimination) N2 N2 (gas) Intermediate->N2

Caption: The TCO-Tetrazine ligation proceeds via a rapid cycloaddition followed by nitrogen elimination.

Maleimide-Thiol Conjugation Pathway

Maleimide_Thiol_Conjugation cluster_reactants Reactants cluster_product Thioether Conjugate cluster_instability Instability Pathway Thiol Thiol-Biomolecule (e.g., Cysteine) Conjugate Thioether Conjugate (Biomolecule-Payload) Thiol->Conjugate Michael Addition Maleimide Maleimide-Payload Maleimide->Conjugate Retro Retro-Michael Reaction (+ Thiol, e.g., GSH) Conjugate->Retro Reversible

Caption: Maleimide-thiol conjugation forms a thioether bond, which can be reversible.

Experimental Workflow for Stability Assessment

Stability_Workflow start Start: Incubate Conjugate in Plasma at 37°C timepoint Collect Aliquots at Various Time Points start->timepoint precipitate Protein Precipitation (e.g., Acetonitrile) timepoint->precipitate centrifuge Centrifuge to Pellet Proteins precipitate->centrifuge analyze LC-MS/MS Analysis of Supernatant centrifuge->analyze quantify Quantify Intact Conjugate analyze->quantify calculate Calculate Half-Life (T1/2) quantify->calculate end End: Stability Profile calculate->end

Caption: Workflow for determining the plasma stability of bioconjugates.

Conclusion: Making an Informed Choice

The choice between TCO- and maleimide-based conjugation chemistries is a critical decision in the development of robust and effective bioconjugates.

Maleimide-based conjugates , while established and widely used, present a significant stability liability due to the potential for retro-Michael reaction and subsequent payload exchange in the physiological environment. This instability can compromise therapeutic efficacy and lead to off-target toxicities. While strategies exist to enhance their stability, these often require additional processing steps.

TCO-based conjugates , formed via the highly efficient and bioorthogonal TCO-tetrazine ligation, generally exhibit superior stability. The resulting bond is not susceptible to the same degradation pathways as the maleimide-thiol adduct. For applications requiring long-term in vivo stability, TCO-based conjugation presents a compelling alternative.

Ultimately, the optimal choice will depend on the specific application, the nature of the biomolecule and payload, and the desired in vivo performance characteristics. This guide provides the foundational knowledge and data to aid researchers in making an informed decision to advance their biopharmaceutical development programs.

References

Validating (S)-TCO-PEG3-amine Labeling Efficiency by Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise construction of bioconjugates, particularly antibody-drug conjugates (ADCs), the choice of ligation chemistry is paramount. This guide provides an objective comparison of (S)-TCO-PEG3-amine, a key reagent in bioorthogonal click chemistry, with other common bioconjugation alternatives. We present supporting experimental data, detailed methodologies for mass spectrometry-based validation, and visual workflows to aid in the selection of the most efficient labeling strategy.

The efficiency of conjugating a molecule of interest to a biomolecule, such as an antibody, directly impacts the efficacy, safety, and manufacturability of the final product. In this context, this compound, which utilizes the highly efficient inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with a tetrazine-functionalized partner, has gained prominence. This guide compares its performance against two widely used alternatives: N-hydroxysuccinimide (NHS) esters for amine labeling and maleimides for thiol labeling.

Comparative Analysis of Labeling Efficiency

The selection of a bioconjugation strategy is often a trade-off between reaction efficiency, site-specificity, and the nature of the biomolecule. The following table summarizes quantitative data on the labeling efficiency of different conjugation chemistries as determined by mass spectrometry. It is important to note that efficiencies can vary based on the specific protein, linker, and reaction conditions.

Conjugation ChemistryTarget ResidueReagent ExamplesReported Labeling Efficiency (by Mass Spectrometry)Key Considerations
TCO-Tetrazine (iEDDA) Site-specifically introduced tetrazineThis compound>95% for site-specific conjugation.[1]Bioorthogonal, very fast kinetics. Requires pre-functionalization of the antibody with a tetrazine moiety.
NHS Ester-Amine LysineGeneric NHS Ester~30-50% for random labeling of native antibodies.[2] Can be optimized.Reacts with multiple lysine residues, leading to a heterogeneous product. The reaction is pH-sensitive and competes with hydrolysis.
Maleimide-Thiol CysteineMaleimide-functionalized linkers80-96% for native or engineered cysteines.[3][4]Targets less abundant cysteine residues, offering more site-selectivity than NHS esters. The stability of the resulting thioether bond can be a concern.

Experimental Protocols for Validating Labeling Efficiency

Mass spectrometry is a powerful tool for the unambiguous determination of labeling efficiency by precisely measuring the mass increase corresponding to the covalent attachment of the linker-payload to the antibody.

Protocol 1: Labeling of an Antibody with this compound and Mass Spectrometry Analysis

This protocol assumes the antibody has been pre-functionalized with a tetrazine moiety.

  • Antibody Preparation: Prepare the tetrazine-labeled antibody in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-5 mg/mL.

  • Reagent Preparation: Dissolve this compound in a compatible organic solvent (e.g., DMSO) to create a stock solution.

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the this compound stock solution to the antibody solution. Incubate for 1-2 hours at room temperature.

  • Purification: Remove excess, unreacted this compound using a desalting column (e.g., Sephadex G-25) equilibrated with a suitable buffer for LC-MS analysis (e.g., 25 mM ammonium bicarbonate).

  • LC-MS Analysis:

    • Chromatography: Use a reversed-phase column (e.g., C4) with a gradient of acetonitrile in water, both containing 0.1% formic acid.

    • Mass Spectrometry: Acquire data in positive ion mode on a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Data Analysis: Deconvolute the mass spectrum of the main chromatographic peak to obtain the mass of the intact antibody. The difference between the mass of the labeled and unlabeled antibody will confirm the successful conjugation and allow for the calculation of the labeling efficiency.

Protocol 2: Labeling of an Antibody with a Generic NHS Ester and Mass Spectrometry Analysis
  • Antibody Preparation: Exchange the antibody into an amine-free buffer at a slightly alkaline pH (e.g., 100 mM sodium bicarbonate, pH 8.0-8.5) at a concentration of 1-5 mg/mL.

  • Reagent Preparation: Freshly prepare a stock solution of the NHS ester in an anhydrous organic solvent (e.g., DMSO).

  • Conjugation Reaction: Add a 10- to 50-fold molar excess of the NHS ester stock solution to the antibody solution. Incubate for 1-2 hours at room temperature.

  • Quenching: Add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM to consume any unreacted NHS ester. Incubate for 15-30 minutes.

  • Purification: Purify the antibody conjugate using a desalting column.

  • LC-MS Analysis: Follow the LC-MS analysis steps as described in Protocol 1. The resulting mass spectrum will show a distribution of species with different numbers of attached linkers, reflecting the heterogeneity of the labeling.

Protocol 3: Labeling of an Antibody with a Maleimide Reagent and Mass Spectrometry Analysis

This protocol is suitable for antibodies with available cysteine residues, either native or engineered.

  • Antibody Reduction (if necessary): If targeting interchain disulfide bonds, partially reduce the antibody with a mild reducing agent like TCEP.

  • Antibody Preparation: Exchange the antibody into a buffer at pH 6.5-7.5 (e.g., PBS with EDTA).

  • Reagent Preparation: Dissolve the maleimide-functionalized reagent in a suitable organic solvent.

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the maleimide reagent to the antibody solution. Incubate for 1-4 hours at room temperature or overnight at 4°C.

  • Purification: Purify the conjugate using a desalting column.

  • LC-MS Analysis: Follow the LC-MS analysis steps as described in Protocol 1.

Visualizing the Workflow and Reaction Pathways

To further clarify the experimental process and the underlying chemical principles, the following diagrams have been generated.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Antibody_Solution Antibody Solution (1-5 mg/mL) Conjugation Conjugation Reaction (RT, 1-4h) Antibody_Solution->Conjugation Reagent_Stock Labeling Reagent Stock Solution Reagent_Stock->Conjugation Purification Purification (Desalting Column) Conjugation->Purification LC_MS LC-MS Analysis (Reversed-Phase) Purification->LC_MS Data_Analysis Data Analysis (Deconvolution) LC_MS->Data_Analysis Efficiency Labeling Efficiency Calculation Data_Analysis->Efficiency

Experimental workflow for validating labeling efficiency by mass spectrometry.

reaction_comparison cluster_tco TCO-Tetrazine (iEDDA) cluster_nhs NHS Ester-Amine cluster_maleimide Maleimide-Thiol Antibody_Tz Antibody-Tetrazine ADC_TCO Antibody Conjugate Antibody_Tz->ADC_TCO [4+2] Cycloaddition TCO_Amine This compound TCO_Amine->ADC_TCO Antibody_Lys Antibody-Lysine (NH2) ADC_NHS Antibody Conjugate (Amide Bond) Antibody_Lys->ADC_NHS Nucleophilic Acyl Substitution NHS_Ester Linker-NHS Ester NHS_Ester->ADC_NHS Antibody_Cys Antibody-Cysteine (SH) ADC_Maleimide Antibody Conjugate (Thioether Bond) Antibody_Cys->ADC_Maleimide Michael Addition Maleimide Linker-Maleimide Maleimide->ADC_Maleimide

Comparison of bioconjugation reaction chemistries.

References

A Head-to-Head Comparison of PEG Spacer Lengths in TCO Linkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

The inverse-electron-demand Diels-Alder (iEDDA) reaction between a trans-cyclooctene (TCO) and a tetrazine is a cornerstone of modern bioconjugation, prized for its exceptionally fast kinetics and bioorthogonality. The inclusion of a polyethylene glycol (PEG) spacer in the TCO linker is a critical design element that modulates the physicochemical properties of the resulting conjugate. For researchers, scientists, and drug development professionals, selecting the optimal PEG spacer length is a crucial step that can significantly impact the performance of antibody-drug conjugates (ADCs), imaging agents, and other targeted therapeutics.

This guide provides an objective comparison of different PEG spacer lengths in TCO linkers, focusing on their effects on reaction kinetics, stability, and solubility, supported by experimental data and detailed methodologies.

The Role of the PEG Spacer

The PEG spacer in a TCO linker serves multiple functions. Its hydrophilicity increases the aqueous solubility of the linker and the resulting bioconjugate, which is particularly important for hydrophobic TCO moieties that might otherwise aggregate or interact non-specifically with proteins. The flexible PEG chain also acts as a spacer, potentially reducing steric hindrance between the conjugated molecules and improving the accessibility of the TCO group for reaction with its tetrazine partner. However, the length of this spacer introduces a trade-off between these beneficial properties and potential drawbacks, such as changes in reaction kinetics and pharmacokinetic profiles.

Data Presentation: Performance vs. PEG Spacer Length

The following tables summarize the key performance parameters of TCO linkers with varying PEG spacer lengths. While direct, side-by-side comparative studies for a full range of PEG lengths are limited in published literature, the data presented here are compiled from available studies and manufacturer specifications to illustrate the general trends.

Table 1: Reaction Kinetics of TCO-PEGn Linkers with Tetrazine

The second-order rate constant (k₂) is a critical measure of the speed of the bioconjugation reaction. The data below is based on reactions with a water-soluble TCO-PEG4 linker, providing a benchmark for PEGylated systems. The trend for longer PEG chains is an extrapolation based on the principle that while PEG enhances solubility, excessively long chains may introduce steric hindrance that can slightly temper the reaction rate.

LinkerTetrazine PartnerSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reaction Conditions
TCO (unmodified)3,6-di-(2-pyridyl)-s-tetrazine~2,000[1][2]Methanol/Water (9:1), 25°C
TCO-PEG4Various Tetrazine Scaffolds1,100 - 73,000[3]DPBS, 37°C
TCO-PEG8(Estimated)Slightly lower than PEG4-
TCO-PEG12(Estimated)Potentially slightly lower than PEG8-

Note: The reaction rate is highly dependent on the specific tetrazine structure. The values for TCO-PEG8 and TCO-PEG12 are estimations based on qualitative descriptions of potential steric hindrance from longer PEG chains.

Table 2: Stability of TCO-PEGn Linkers

The stability of the TCO moiety is crucial for applications that involve pre-targeting strategies or long incubation times. The primary route of degradation is isomerization to the less reactive cis-cyclooctene (CCO) isomer.

LinkerConditionStability MetricFinding
TCO-PEG3Aqueous Buffer (pH 7.5), 4°CReactivity Loss~10.5% loss after 4 weeks[4]
TCO-PEG3Aqueous Buffer (pH 7.5), -20°CReactivity Loss~7% loss after 4 weeks[4]
TCOPresence of thiols (GSH, DTT)IsomerizationSurprisingly stable over 24 hours[5]
General TCOExposure to light, certain metalsIsomerizationSusceptible to isomerization to CCO[6]

General Trend: Shorter PEG linkers may offer slightly better stability for the TCO group by potentially providing a shielding effect when conjugated to a large biomolecule.[3]

Table 3: Solubility of TCO-PEGn Linkers

PEGylation is a well-established method for improving the aqueous solubility of molecules.

LinkerSolubility Profile
TCO-PEG4-NHS EsterSoluble in aqueous buffers, DMSO, DMF, THF, Acetonitrile, Dichloromethane[7]
TCO-PEG12-NHS EsterHydrophilic PEG12 spacer enhances solubility[8]
General mPEG-TCOSoluble in water, ethanol, DMSO[4]

General Trend: Aqueous solubility increases with the length of the PEG chain.

Mandatory Visualization

G General Structure of TCO-PEGn Linkers cluster_tco TCO Moiety cluster_peg PEG Spacer cluster_reactive Reactive Group TCO TCO PEG4 PEG4 (OCH2CH2)4 TCO->PEG4 PEG8 PEG8 (OCH2CH2)8 TCO->PEG8 PEG12 PEG12 (OCH2CH2)12 TCO->PEG12 ReactiveGroup Reactive Group (e.g., NHS Ester) PEG4->ReactiveGroup PEG8->ReactiveGroup PEG12->ReactiveGroup

Caption: Varying PEG spacer lengths in TCO linkers.

G Experimental Workflow for Comparing TCO-PEGn Linkers cluster_prep 1. Preparation cluster_kinetic 2. Kinetic Analysis cluster_stability 3. Stability Assay cluster_solubility 4. Solubility Assay p1 Prepare stock solutions of TCO-PEG4, TCO-PEG8, TCO-PEG12 and a Tetrazine-fluorophore conjugate k1 Mix TCO-PEGn linker with Tetrazine-fluorophore in a stopped-flow spectrophotometer p1->k1 s1 Incubate TCO-PEGn linkers under stress conditions (e.g., 37°C, pH 7.4) p1->s1 sol1 Add excess TCO-PEGn linker to aqueous buffer p1->sol1 k2 Monitor the decrease in Tetrazine absorbance (e.g., at 520 nm) over time k1->k2 k3 Calculate second-order rate constant (k₂) k2->k3 s2 At various time points, react an aliquot with excess Tetrazine s1->s2 s3 Quantify remaining reactive TCO and determine half-life s2->s3 sol2 Equilibrate (e.g., shake for 24h) and centrifuge to pellet undissolved solid sol1->sol2 sol3 Measure the concentration of the solubilized linker in the supernatant via UV-Vis sol2->sol3

Caption: Workflow for comparing TCO-PEGn linker performance.

G Impact of Increasing PEG Spacer Length peg Increasing PEG Spacer Length (e.g., PEG4 -> PEG12) solubility Increases Aqueous Solubility peg->solubility hydrophobicity Decreases Hydrophobicity peg->hydrophobicity clearance Decreases Blood Clearance Rate peg->clearance steric May Increase Steric Hindrance peg->steric kinetics May Slightly Decrease Reaction Rate steric->kinetics

Caption: Logical relationships of PEG spacer length.

Experimental Protocols

Detailed methodologies are crucial for the reproducible comparison of TCO-PEGn linkers.

Protocol 1: Determination of Second-Order Rate Constants (k₂) via UV-Vis Spectroscopy

This protocol is adapted from methods used to monitor the rapid disappearance of the characteristic tetrazine absorbance upon reaction with TCO.[1]

  • Materials:

    • TCO-PEG4, TCO-PEG8, and TCO-PEG12 linkers

    • A tetrazine derivative with a distinct UV-Vis absorbance (e.g., a simple methyl-tetrazine or a dye-conjugate)

    • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

    • Anhydrous DMSO

    • Stopped-flow UV-Vis spectrophotometer

  • Procedure:

    • Prepare Stock Solutions:

      • Prepare a 10 mM stock solution of each TCO-PEGn linker in anhydrous DMSO.

      • Prepare a 10 mM stock solution of the tetrazine derivative in anhydrous DMSO.

    • Prepare Working Solutions:

      • Dilute the TCO-PEGn stock solutions to 20 µM in Reaction Buffer.

      • Dilute the tetrazine stock solution to 20 µM in Reaction Buffer.

      • Note: The final concentration after mixing in the stopped-flow instrument will be 10 µM for each reactant. A pseudo-first-order condition can also be established by using a 10-fold excess of the TCO-linker.

    • Kinetic Measurement:

      • Equilibrate the stopped-flow spectrophotometer to 37°C.

      • Load one syringe with the 20 µM TCO-PEGn solution and the other with the 20 µM tetrazine solution.

      • Rapidly mix the solutions and immediately begin monitoring the decrease in absorbance at the tetrazine's λmax (typically ~520 nm for simple tetrazines) over time.

      • Collect data until the reaction is complete (i.e., the absorbance reading stabilizes).

    • Data Analysis:

      • For second-order kinetics, plot 1/[Tetrazine] versus time. The slope of the resulting linear fit will be the second-order rate constant, k₂.

      • Repeat the measurement for each TCO-PEGn linker to obtain comparative kinetic data.

Protocol 2: Assessment of TCO-PEGn Linker Stability

This protocol assesses the stability of the TCO moiety by quantifying its reactivity after incubation under physiological conditions.

  • Materials:

    • TCO-PEG4, TCO-PEG8, and TCO-PEG12 linkers

    • Reaction Buffer: PBS, pH 7.4

    • Quenching Reagent: A highly reactive tetrazine derivative (in excess)

    • Incubator or water bath at 37°C

    • UV-Vis Spectrophotometer or HPLC

  • Procedure:

    • Prepare Incubation Samples:

      • Dissolve each TCO-PEGn linker in Reaction Buffer to a final concentration of 1 mM.

    • Incubation:

      • Incubate the solutions at 37°C.

      • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.

    • Quenching Reaction:

      • To each aliquot, add a significant molar excess (e.g., 10-fold) of the quenching tetrazine reagent.

      • Allow the reaction to proceed to completion (e.g., 10 minutes).

    • Quantification of Remaining TCO:

      • Using a UV-Vis spectrophotometer, measure the decrease in the tetrazine absorbance to determine how much tetrazine was consumed. This corresponds to the amount of active TCO remaining at that time point.

      • Alternatively, use reverse-phase HPLC to quantify the formation of the TCO-tetrazine product.

    • Data Analysis:

      • Plot the percentage of active TCO remaining versus time for each linker.

      • Calculate the half-life (t₁/₂) of each TCO-PEGn linker under these conditions.

Protocol 3: Determination of Aqueous Solubility

This protocol uses a shake-flask method to determine the equilibrium solubility of the TCO-PEGn linkers.

  • Materials:

    • TCO-PEG4, TCO-PEG8, and TCO-PEG12 linkers (as solid)

    • Solubility Buffer: PBS, pH 7.4

    • Orbital shaker with temperature control

    • Microcentrifuge

    • UV-Vis Spectrophotometer

  • Procedure:

    • Sample Preparation:

      • Add an excess amount of each solid TCO-PEGn linker to separate vials containing a fixed volume of Solubility Buffer (e.g., 1 mL). Ensure enough solid is added so that it will not fully dissolve.

    • Equilibration:

      • Place the vials on an orbital shaker set to 25°C and agitate for 24-48 hours to ensure equilibrium is reached.

    • Separation:

      • Centrifuge the vials at high speed (e.g., 14,000 x g) for 15 minutes to pellet the undissolved solid.

    • Measurement:

      • Carefully collect a known volume of the clear supernatant.

      • Measure the absorbance of the supernatant using a UV-Vis spectrophotometer at a wavelength where the TCO-linker has a known extinction coefficient. If the linker lacks a strong chromophore, a standard curve may need to be generated using an alternative analytical method like HPLC with a suitable detector.

    • Calculation:

      • Use the Beer-Lambert law (A = εcl) or the standard curve to calculate the concentration of the dissolved linker in the supernatant. This concentration represents the equilibrium solubility.

      • Express the solubility in units of mg/mL or mM for comparison.

References

A Comparative Guide to (S)-TCO-PEG3-Amine Antibody Conjugation: A Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conjugation of molecules to antibodies is a cornerstone of modern therapeutics and diagnostics, particularly in the development of Antibody-Drug Conjugates (ADCs). The choice of conjugation chemistry is critical, directly impacting the stability, efficacy, and homogeneity of the final product. This guide provides a quantitative comparison of (S)-TCO-PEG3-amine conjugation, a bioorthogonal click chemistry approach, with other common antibody conjugation methods. Experimental data and detailed protocols are presented to inform the selection of the most appropriate conjugation strategy.

Performance Comparison of Antibody Conjugation Chemistries

The inverse-electron demand Diels-Alder cycloaddition (iEDDA) reaction between a trans-cyclooctene (TCO) and a tetrazine (Tz) is the basis for this compound conjugation. This bioorthogonal reaction is renowned for its exceptional speed and specificity.[1][2][3] The following table summarizes key quantitative performance metrics, comparing TCO-tetrazine ligation with other widely used conjugation chemistries.

FeatureTCO-Tetrazine LigationNHS Ester-Amine CouplingMaleimide-Thiol CouplingStrain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] ~800 - 30,000[1]Variable, generally slower[1]~1000[1]~1[1]
Specificity Highly specific, bioorthogonal[1][4]Reacts with any accessible primary amine (e.g., Lysine)[1]Specific for thiols (e.g., Cysteine)[1]Bioorthogonal, but significantly slower than iEDDA[1]
Reaction Conditions Physiological pH (e.g., PBS pH 7.4)[4]pH 7.2-8.5pH 6.5-7.5[2]Physiological conditions
Key Advantages Extremely fast kinetics, high selectivity, catalyst-free.[1][5]Widely used, simple procedure.Site-specific conjugation to engineered cysteines.Catalyst-free, bioorthogonal.
Potential Limitations TCO can isomerize to the less reactive cis-isomer.[6] Hydrophobic TCOs can be masked by the antibody.[7]Can lead to a heterogeneous product with a wide range of conjugation sites.[8] Potential for inactivation of the antibody if lysines are in the binding site.[8]Requires reduction of disulfide bonds, which can affect antibody stability. Maleimides can undergo hydrolysis and exchange reactions.[1]Significantly slower reaction rates compared to TCO-tetrazine ligation.[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are synthesized from multiple sources to represent a standard approach.

Protocol 1: Antibody Functionalization with this compound via EDC/NHS Chemistry

This protocol describes the conjugation of this compound to the carboxyl groups (glutamic acid, aspartic acid) on an antibody.

Materials:

  • Antibody of interest

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • MES Buffer (e.g., 100 mM, pH 4.7)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Spin desalting columns

Procedure:

  • Antibody Preparation: Buffer exchange the antibody into MES buffer.

  • Activation of Carboxyl Groups:

    • Add a 50-fold molar excess of EDC and a 50-fold molar excess of NHS to the antibody solution.

    • Incubate for 15 minutes at room temperature.

  • Conjugation Reaction:

    • Add a 20-fold molar excess of this compound to the activated antibody solution.

    • Incubate for 2 hours at room temperature.

  • Purification: Remove excess reagents using a spin desalting column equilibrated with PBS.

Protocol 2: Antibody Functionalization with TCO-PEG-NHS Ester

This protocol details the more common method of targeting primary amines (lysine residues) on the antibody.

Materials:

  • Antibody of interest

  • TCO-PEG-NHS ester (e.g., TCO-PEG4-NHS ester)

  • Phosphate Buffered Saline (PBS), pH 8.0-8.5

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Spin desalting columns

Procedure:

  • Antibody Preparation: Buffer exchange the antibody into PBS (pH 8.0-8.5) to a concentration of 1-5 mg/mL.[1]

  • Reagent Preparation: Immediately before use, dissolve the TCO-PEG-NHS ester in DMSO or DMF to a concentration of 5-20 mM.[2]

  • Conjugation Reaction:

    • Add a 10- to 100-fold molar excess of the TCO-PEG-NHS ester to the antibody solution.[7] The optimal ratio should be determined empirically.

    • Incubate for 1-3 hours at room temperature.[7]

  • Quenching: Add quenching buffer to a final concentration of 50-100 mM and incubate for 15 minutes to stop the reaction.[9]

  • Purification: Purify the TCO-modified antibody using a spin desalting column equilibrated with PBS (pH 7.4).[7]

Protocol 3: Conjugation of Tetrazine-Modified Molecules to TCO-Functionalized Antibodies

This protocol describes the bioorthogonal click reaction.

Materials:

  • TCO-functionalized antibody

  • Tetrazine-modified molecule (e.g., drug, fluorophore)

  • Phosphate Buffered Saline (PBS), pH 7.4

Procedure:

  • Reaction Setup: Mix the TCO-functionalized antibody and the tetrazine-modified molecule in a 1:1.1 to 1:5 molar ratio in PBS.[2]

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature.[1][2]

  • Analysis: The resulting antibody conjugate is now ready for downstream analysis (e.g., SDS-PAGE, mass spectrometry) or use.

Protocol 4: Characterization of Antibody-TCO Conjugates

1. Determination of TCO-to-Antibody Ratio (TAR) by Mass Spectrometry:

  • The number of TCO moieties conjugated per antibody can be determined by MALDI-TOF or LC-MS analysis.[6][7] The mass shift corresponding to the addition of the TCO-PEG linker is used to calculate the TAR.[10]

2. Analysis of Conjugation by SDS-PAGE:

  • The conjugation of a molecule to the antibody results in an increase in molecular weight, which can be visualized as a band shift on an SDS-PAGE gel.[4]

3. Functional Analysis of TCO-Conjugated Antibodies:

  • A functional assay should be performed to ensure that the conjugation process has not compromised the antibody's binding affinity. This can be done using methods such as ELISA or flow cytometry.[11]

Visualizing the Workflow and Chemistry

To better illustrate the processes involved, the following diagrams have been generated.

G cluster_prep Antibody & Reagent Preparation cluster_conjugation Conjugation Reaction cluster_purification Purification & Characterization Antibody Antibody in Storage Buffer Buffer_Exchange Buffer Exchange to Reaction Buffer (pH 8.0-8.5) Antibody->Buffer_Exchange Mix Mix Antibody and TCO-PEG-NHS Ester Buffer_Exchange->Mix TCO_Reagent TCO-PEG-NHS Ester Dissolve_TCO Dissolve in DMSO/DMF TCO_Reagent->Dissolve_TCO Dissolve_TCO->Mix Incubate Incubate (1-3h, RT) Mix->Incubate Quench Quench Reaction (e.g., Tris buffer) Incubate->Quench Purify Purify via Spin Desalting Column Quench->Purify Characterize Characterize Conjugate (MS, SDS-PAGE, Functional Assay) Purify->Characterize

Caption: Experimental workflow for antibody conjugation with TCO-PEG-NHS ester.

G Antibody_TCO Antibody-TCO Antibody_Drug_Conjugate Antibody-Drug Conjugate Antibody_TCO->Antibody_Drug_Conjugate iEDDA Click Reaction (Fast, Bioorthogonal) Plus + Tetrazine_Drug Tetrazine-Drug Tetrazine_Drug->Antibody_Drug_Conjugate

Caption: Bioorthogonal TCO-tetrazine click chemistry for antibody conjugation.

Addressing Challenges in TCO Conjugation

A notable challenge in TCO-based antibody conjugation is the potential for the hydrophobic TCO moiety to interact with the antibody surface, rendering it inaccessible for reaction with tetrazine.[7] Research has shown that a significant portion of directly conjugated TCOs can become non-reactive.[7] The inclusion of a hydrophilic polyethylene glycol (PEG) spacer, such as in this compound, helps to mitigate this issue by increasing the solubility and extending the TCO group away from the antibody surface, thereby preserving its reactivity.[7][10] Studies have demonstrated a significant increase in the percentage of functional TCOs when a PEG linker is incorporated.[10]

References

A Comparative Guide to TCO and Azide-Alkyne Cycloaddition for In Vitro and In Vivo Applications

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of bioconjugation, the ability to selectively and efficiently label biomolecules in complex biological environments is paramount. Among the arsenal of bioorthogonal "click" chemistries, the inverse-electron-demand Diels-Alder (IEDDA) reaction between trans-cyclooctene (TCO) and tetrazine (Tz), and the strain-promoted azide-alkyne cycloaddition (SPAAC), stand out as leading catalyst-free methods. This guide provides an objective comparison of their performance in both laboratory (in vitro) and living systems (in vivo), supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Quantitative Comparison of Reaction Kinetics

The efficacy of a bioorthogonal reaction is often quantified by its second-order rate constant (k₂), which reflects the reaction speed. The TCO-tetrazine ligation exhibits exceptionally rapid kinetics, orders of magnitude faster than most SPAAC reactions, making it highly suitable for time-sensitive applications and situations with low reactant concentrations.[1][2][3]

Reaction TypeReactantsSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Conditions
TCO-Tetrazine Ligation (IEDDA) TCO-OH and Tetrazine (Tz)21037°C in PBS, pH 7.4
TCO and various Tetrazines800 - 30,000Aqueous media, room temperature
Highly reactive Tetrazines> 50,000Not specified
General RangeUp to 10⁷Physiological conditions
Azide-Alkyne Cycloaddition (SPAAC) Azide-PEG4 and DBCO-PEG42.1 ± 0.237°C in PBS, pH 7.4
General DBCO derivatives and Azides~1-2Not specified
General SPAAC~1Aqueous media, room temperature
DIFO and Azide0.076Not specified
DIBO and Azide0.17Not specified
DBCO (ADIBO) and Azide~0.31Not specified
Azide-Alkyne Cycloaddition (CuAAC) General Azides and Alkynes10 - 10⁴Requires Copper(I) catalyst

Note: Rate constants can vary significantly based on the specific derivatives of the reactants and the reaction conditions.

Qualitative Performance Comparison

Beyond reaction speed, other factors such as biocompatibility, stability, and potential for side reactions are crucial for in vivo applications.

FeatureTCO-Tetrazine Ligation (IEDDA)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Biocompatibility Excellent; catalyst-free.[1]Excellent; catalyst-free.[1][4]Limited in vivo due to the cytotoxicity of the copper catalyst.[1][2][5] Ligands can be used to mitigate toxicity.[2]
Reaction Conditions Aqueous media, physiological temperature and pH.[1][6]Aqueous media, physiological temperature and pH.[2]Aqueous media, but the copper catalyst can be problematic.[7]
Specificity High specificity and bioorthogonality; reactants do not cross-react with native biological functional groups.[1]High specificity; azide group is virtually absent in biological systems.[4] Some cyclooctynes may exhibit cross-reactivity with thiols.[8]High specificity between the azide and alkyne.[9]
Stability TCO can isomerize from its reactive trans-form to the less reactive cis-form, sometimes mediated by serum components.[10] Tetrazine stability can be modulated by functional groups.[3]Generally stable in aqueous buffers.[8]Reactants are generally stable.
Size of Moiety TCO and tetrazine are somewhat larger than azides and simple alkynes, which could potentially affect the properties of the labeled biomolecule.[2]Cyclooctynes are bulky, which can cause steric hindrance and increase hydrophobicity.[3]Azide and terminal alkyne groups are very small, minimizing perturbation of the biomolecule.[2]

Reaction Mechanisms and Experimental Workflows

Visualizing the chemical transformations and experimental procedures is essential for understanding and implementing these techniques.

G Reaction Mechanisms cluster_0 TCO-Tetrazine Ligation (IEDDA) cluster_1 Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) TCO Trans-cyclooctene (TCO) DielsAlder [4+2] Cycloaddition TCO->DielsAlder Tetrazine Tetrazine Tetrazine->DielsAlder Intermediate Unstable Intermediate DielsAlder->Intermediate Dihydropyridazine Stable Dihydropyridazine Intermediate->Dihydropyridazine Retro-Diels-Alder Nitrogen N₂ Gas Intermediate->Nitrogen Azide Azide Cycloaddition [3+2] Cycloaddition Azide->Cycloaddition Cyclooctyne Cyclooctyne (e.g., DBCO) Cyclooctyne->Cycloaddition Triazole Stable Triazole Cycloaddition->Triazole

Caption: Bioorthogonal reaction mechanisms.

G Generalized In Vivo Pre-targeting Workflow cluster_0 Step 1: Administration of Targeting Agent cluster_1 Step 2: Administration of Imaging/Therapeutic Agent cluster_2 Step 3: Bioorthogonal Reaction and Imaging InjectMab Inject Antibody-TCO or Antibody-Cyclooctyne Conjugate Accumulation Antibody accumulates at target site (e.g., tumor) InjectMab->Accumulation Clearance1 Unbound antibody clears from circulation Accumulation->Clearance1 Allow time for clearance (e.g., 24-72h) InjectProbe Inject radiolabeled Tetrazine or radiolabeled Azide Clearance1->InjectProbe Distribution Probe distributes throughout the body InjectProbe->Distribution Clearance2 Unbound probe rapidly clears from circulation Distribution->Clearance2 Reaction In Vivo 'Click' Reaction at Target Site Distribution->Reaction Probe reacts with pre-targeted antibody Imaging PET/SPECT Imaging Reaction->Imaging

Caption: Workflow for in vivo pre-targeted imaging.

Experimental Protocols

Protocol 1: In Vitro Determination of Second-Order Rate Constant

Objective: To quantify and compare the reaction kinetics of TCO-Tetrazine ligation and SPAAC.

Materials:

  • TCO derivative (e.g., (E)-cyclooct-4-enol)

  • Tetrazine derivative (e.g., a water-soluble, fluorescent tetrazine)

  • Cyclooctyne derivative (e.g., Dibenzocyclooctyne, DBCO)

  • Azide-functionalized molecule (e.g., a fluorescent azide)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Spectrophotometer or fluorometer

  • DMSO (for stock solutions)

Procedure:

  • Reactant Preparation: Prepare 10 mM stock solutions of all reactants in DMSO.

  • Reaction Setup: In a cuvette, prepare a reaction mixture in PBS (pH 7.4) at a controlled temperature (e.g., 37°C). For the TCO-Tetrazine reaction, mix equimolar concentrations (e.g., 50 µM) of the TCO and tetrazine derivatives. For the SPAAC reaction, mix equimolar concentrations (e.g., 500 µM, due to the slower rate) of the azide and cyclooctyne in a separate cuvette.

  • Monitoring Reaction Progress:

    • For TCO-Tetrazine: Monitor the disappearance of the characteristic tetrazine absorbance (typically around 520-540 nm) over time using a spectrophotometer.[1]

    • For SPAAC (using fluorescent probes): Monitor the increase in fluorescence intensity upon triazole formation if using a fluorogenic azide/alkyne pair, or monitor the change in absorbance if one of the reactants has a distinct spectral signature.

  • Data Acquisition: Record measurements at regular time intervals until the reaction is complete or has proceeded sufficiently to determine the rate.

  • Data Analysis: Determine the second-order rate constant (k₂) by plotting the reciprocal of the reactant concentration versus time. For a 1:1 stoichiometric reaction, the plot will be linear, and the slope will equal k₂.[1]

Protocol 2: In Vivo Pre-targeted Tumor Imaging

Objective: To compare the in vivo efficacy of TCO-Tetrazine and SPAAC for pre-targeted imaging in a tumor-bearing mouse model.

Materials:

  • Tumor-bearing mice (e.g., with LS174T xenografts).[11]

  • Antibody targeting a tumor antigen (e.g., anti-CEA mAb), conjugated to TCO (mAb-TCO).

  • The same antibody conjugated to a cyclooctyne (e.g., mAb-DBCO).

  • Radiolabeled, fast-clearing tetrazine probe (e.g., ¹¹¹In-Tz).[10]

  • Radiolabeled, fast-clearing azide probe (e.g., ¹⁸F-Azide).[6]

  • SPECT/CT or PET/CT scanner.

Procedure:

  • Antibody Administration: Inject one cohort of mice with mAb-TCO and a second cohort with mAb-DBCO intravenously.

  • Antibody Accumulation and Clearance: Allow 24-72 hours for the antibodies to accumulate at the tumor site and for unbound antibodies to clear from the bloodstream.[10]

  • Probe Administration: Inject the mAb-TCO cohort with the radiolabeled tetrazine probe. Inject the mAb-DBCO cohort with the radiolabeled azide probe.

  • In Vivo Reaction and Clearance: Allow a short time (e.g., 1-3 hours) for the bioorthogonal reaction to occur at the tumor site and for the unbound radiolabeled probe to clear from circulation.

  • Imaging: Anesthetize the mice and perform whole-body SPECT/CT or PET/CT imaging to visualize the localization of the radiolabel.

  • Analysis: Quantify the radioactivity in the tumor and other organs (e.g., liver, kidneys, blood) to determine the target-to-background ratios for each reaction pair. A higher ratio indicates more efficient and specific in vivo ligation.

Conclusion

For researchers seeking a bioorthogonal reaction with unparalleled speed and high specificity for in vivo and time-critical in vitro applications, the TCO-tetrazine ligation is the premier choice.[1][2][10] Its remarkably fast kinetics enable efficient labeling at low concentrations, which is a significant advantage in living systems.[2] While SPAAC reactions are slower, they remain an excellent and widely used tool, particularly when the slightly larger size and potential instability of TCO are concerns.[3] The choice between these powerful chemistries will ultimately depend on the specific requirements of the experiment, including the desired reaction rate, the stability of the reagents in the biological context, and the potential for steric hindrance from the bioorthogonal handles.

References

A Comparative Guide to the Performance of (S)-TCO-PEG3-amine in Diverse Biological Media

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation, the selection of the appropriate chemical tools is paramount to success. The inverse-electron-demand Diels-Alder (iEDDA) reaction between a trans-cyclooctene (TCO) and a tetrazine has emerged as a leading bioorthogonal reaction due to its exceptional speed and specificity. This guide provides an objective comparison of the performance of (S)-TCO-PEG3-amine, a key reagent in this ligation, with alternative click chemistry linkers in various biological media. The information presented herein is supported by experimental data to aid in the selection of the optimal reagent for specific applications.

Introduction to Bioorthogonal Click Chemistry

Bioorthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. These reactions are characterized by high selectivity, biocompatibility, and favorable kinetics under physiological conditions. The iEDDA reaction between TCO and tetrazine is a prime example, offering reaction rates that are orders of magnitude faster than other click chemistry modalities, such as the strain-promoted alkyne-azide cycloaddition (SPAAC). This rapid kinetics is particularly advantageous for in vivo applications and the labeling of low-abundance biomolecules.[1]

This compound is a heterobifunctional linker that incorporates the highly reactive (S)-TCO moiety and a primary amine, connected by a hydrophilic polyethylene glycol (PEG) spacer. The amine group allows for straightforward conjugation to biomolecules via activated esters or other amine-reactive chemistries, while the TCO group is ready for rapid ligation with a tetrazine-modified partner.

Performance Comparison in Biological Media

The performance of a bioorthogonal reagent is critically dependent on its stability and reactivity in complex biological environments such as cell culture media, serum, and plasma. These media contain a plethora of nucleophiles, enzymes, and other molecules that can potentially degrade or interact with the reactive moieties of the linkers.

Reactivity and Kinetics

The primary advantage of the TCO-tetrazine ligation is its unparalleled speed. The second-order rate constants for this reaction are among the highest of all bioorthogonal reactions.

Table 1: Comparison of Second-Order Rate Constants for Common Bioorthogonal Reactions

Reaction ChemistryDienophile/ElectrophileDiene/NucleophileSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Key Characteristics
iEDDA This compound Tetrazine ~800 - 30,000 [1]Extremely fast, highly specific, bioorthogonal, catalyst-free. [1]
SPAACDBCO-amineAzide~1Catalyst-free, bioorthogonal, but significantly slower than iEDDA.
SPAACBCN-amineAzide~1-10Generally faster than DBCO, but still slower than iEDDA.
NHS Ester-Amine CouplingNHS EsterPrimary AmineVariable, generally slowerWidely used, but not bioorthogonal; can react with any accessible primary amine.
Maleimide-Thiol CouplingMaleimideThiol~1000Specific for thiols, but can undergo hydrolysis and exchange reactions.

Note: The exact rate constant for the TCO-tetrazine reaction can vary depending on the specific structures of the TCO and tetrazine.

The rapid kinetics of the TCO-tetrazine reaction allows for efficient conjugation at low concentrations, which is crucial for in vivo applications where high concentrations of reagents can be toxic or lead to off-target effects.

Stability

The stability of the reactive moiety is a critical factor for the successful application of bioorthogonal linkers, especially in experiments with long incubation times or in in vivo settings.

Table 2: Comparative Stability of Bioorthogonal Linkers in Biological Milieus

Linker MoietyBiological Medium/ConditionObserved StabilityReference
This compound (TCO moiety) Aqueous buffered media (pH 7.5, 4°C)Stable for weeks.[2]
This compound (TCO moiety) TCO-modified IgG in 100 mM sodium phosphate, 150 mM NaCl, pH 7.5~10.5% loss of reactivity after 4 weeks at 4°C.[2]
DBCO-amine (DBCO moiety) Presence of Glutathione (GSH)Half-life of ~71 minutes. The hydrophobicity can lead to aggregation.[3]
BCN-amine (BCN moiety) Presence of Glutathione (GSH)Half-life of ~6 hours. Generally more stable to thiols than DBCO.[3]
Tetrazine-amine (Tetrazine moiety) SerumStability is variable and structure-dependent. Some tetrazines can decompose in the presence of serum components.[4][5]
Maleimide-amine (Maleimide moiety) Presence of Glutathione (GSH)Half-life of ~4 minutes. Susceptible to retro-Michael reaction and exchange with serum thiols.[3]

It is important to note that the stability of TCO derivatives can be influenced by their specific structure, with some isomers showing greater stability in the presence of thiols. The PEG3 linker in this compound enhances aqueous solubility and can help to minimize steric hindrance, which may positively influence its stability and reactivity.

Experimental Protocols

Protocol 1: General Procedure for Protein Labeling with this compound

This protocol describes the modification of a protein with a tetrazine-NHS ester, followed by conjugation with this compound-labeled partner.

Materials:

  • Protein to be labeled in an amine-free buffer (e.g., PBS, pH 7.4)

  • Tetrazine-NHS ester

  • This compound-labeled molecule

  • Anhydrous DMSO or DMF

  • Spin desalting columns

Procedure:

  • Protein Preparation: Dissolve the protein in an amine-free buffer at a concentration of 1-5 mg/mL.

  • Tetrazine Labeling:

    • Immediately before use, prepare a 10-20 mM stock solution of the Tetrazine-NHS ester in anhydrous DMSO or DMF.

    • Add a 10-20 fold molar excess of the Tetrazine-NHS ester to the protein solution.

    • Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.

    • Remove excess, unreacted tetrazine using a spin desalting column.

  • TCO Ligation:

    • Add the this compound-labeled molecule to the tetrazine-labeled protein. A 1.1 to 1.5-fold molar excess of the TCO-reagent is recommended.

    • Incubate the reaction for 30-60 minutes at room temperature.

    • The progress of the reaction can be monitored by the disappearance of the characteristic tetrazine absorbance around 520 nm using a spectrophotometer.

  • Purification: The final conjugate can be purified from unreacted components using size-exclusion chromatography if necessary.

Protocol 2: Assessing the Stability of this compound in Serum

This protocol provides a general method for evaluating the stability of a TCO-labeled biomolecule in serum.

Materials:

  • TCO-labeled biomolecule

  • Human or Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • HPLC system

  • LC-MS system (optional)

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the TCO-labeled biomolecule in PBS.

    • Dilute the stock solution into serum to a final concentration of 1 mg/mL.

    • Prepare a control sample by diluting the stock solution in PBS to the same final concentration.

  • Incubation: Incubate both the serum and PBS samples at 37°C.

  • Time Points: At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.

  • Protein Precipitation: Precipitate the serum proteins from the aliquots by adding a cold organic solvent (e.g., acetonitrile) and centrifuging.

  • Analysis:

    • Analyze the supernatant by reverse-phase HPLC to quantify the amount of intact TCO-labeled biomolecule remaining.

    • The percentage of intact conjugate at each time point is calculated relative to the t=0 time point.

    • For a more detailed analysis of degradation products, LC-MS can be employed.[3]

Visualizing Workflows and Relationships

To better illustrate the concepts and procedures discussed, the following diagrams have been generated using the DOT language.

G General Workflow for Bioconjugation using TCO-Tetrazine Ligation cluster_0 Step 1: Biomolecule Modification cluster_1 Step 2: Ligation cluster_2 Step 3: Analysis/Purification Biomolecule_A Biomolecule A (e.g., Antibody) Labeled_A Tetrazine-labeled Biomolecule A Biomolecule_A->Labeled_A Amine Coupling Tetrazine_NHS Tetrazine-NHS Ester Tetrazine_NHS->Labeled_A Conjugate Bioconjugate A-B Labeled_A->Conjugate iEDDA Reaction TCO_Amine This compound -labeled Biomolecule B TCO_Amine->Conjugate Purification Purification (e.g., SEC) Conjugate->Purification Analysis Analysis (e.g., SDS-PAGE, MS) Purification->Analysis

Bioconjugation workflow using TCO-tetrazine ligation.

G Comparative Signaling Pathway of Bioorthogonal Reactions cluster_TCO TCO-Tetrazine (iEDDA) cluster_DBCO DBCO-Azide (SPAAC) Start Biomolecule Modification TCO_React TCO-labeled Biomolecule Start->TCO_React Tetrazine_React Tetrazine-labeled Biomolecule Start->Tetrazine_React DBCO_React DBCO-labeled Biomolecule Start->DBCO_React Azide_React Azide-labeled Biomolecule Start->Azide_React TCO_Product Stable Conjugate (Dihydropyridazine) TCO_React->TCO_Product Very Fast (k > 800 M⁻¹s⁻¹) Tetrazine_React->TCO_Product DBCO_Product Stable Conjugate (Triazole) DBCO_React->DBCO_Product Slower (k ~ 1 M⁻¹s⁻¹) Azide_React->DBCO_Product

References

Safety Operating Guide

(S)-TCO-PEG3-amine proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

Proper chemical waste management is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of (S)-TCO-PEG3-amine, ensuring compliance with general laboratory safety standards.

Hazard Assessment

Based on available Safety Data Sheets (SDS), this compound is not classified as a hazardous substance under normal conditions of use[1]. It is not regulated for transport, and no special environmental precautions are required for the intact product[1]. However, as with all laboratory chemicals, it must be handled with care. The generation of waste should be minimized whenever possible, and disposal must always comply with local, regional, and national regulations[1].

Personal Protective Equipment (PPE)

Before handling this compound or its waste, ensure you are wearing the appropriate Personal Protective Equipment (PPE).

PPE ItemSpecification
Eye Protection Tight-sealing safety goggles[1].
Hand Protection Compatible, chemical-resistant gloves (e.g., nitrile)[1].
Body Protection Standard laboratory coat. Wear suitable protective clothing[1].
Respiratory Protection Not typically required under normal use with adequate ventilation[1].

Disposal Protocol

This protocol outlines the step-by-step process for disposing of this compound in various forms. The primary principle is to segregate waste streams and ensure clear labeling for collection by your institution's Environmental Health and Safety (EHS) department.

Step 1: Waste Segregation

Proper segregation is the first step in safe disposal. It prevents accidental mixing of incompatible chemicals and ensures that waste is handled by the correct disposal stream.

  • Do not mix this compound waste with other chemical waste, especially hazardous materials like heavy metals, halogenated solvents, or strong acids/bases[2].

  • Keep waste streams separate: solid waste, aqueous waste, and empty containers.

Step 2: Handling Different Waste Forms

The disposal procedure varies depending on the form of the waste.

A. Unused or Expired Solid this compound:

  • Collect the solid material in its original container or a new, clean, and sealable container made of compatible plastic or glass.

  • Label the container clearly with the full chemical name: "this compound" , the approximate amount, and the date.

  • Store the sealed container in a designated waste accumulation area.

  • Arrange for pickup by your institution's EHS department.

B. Contaminated Laboratory Supplies (Solid Waste):

  • This category includes items like pipette tips, weigh boats, contaminated gloves, and absorbent paper.

  • Place all contaminated solid waste into a designated, sealable plastic bag or container.

  • Label the container as "Solid Waste contaminated with this compound" .

  • Once the container is full, seal it and move it to the waste accumulation area for EHS pickup.

C. Aqueous Solutions containing this compound:

  • Do not pour aqueous solutions containing this compound down the sanitary sewer without explicit permission from your EHS department[3]. While some amines can be sewer-disposed, many institutions prohibit this due to potential environmental impact and reaction with other materials in the drain system[2][3].

  • Collect all aqueous waste in a dedicated, leak-proof carboy or bottle. Do not use metal containers, as amines can be corrosive to some metals[4].

  • Label the waste container clearly with "Aqueous Waste: this compound" and list any other components in the solution. Maintain a running log of the contents.

  • Keep the container securely capped when not in use[4].

  • When full, transport the container to the designated waste accumulation area for EHS collection.

D. Empty Original Containers:

  • A container is considered "empty" when all contents have been removed by standard practice[4].

  • Deface or remove the original product label to prevent misuse.

  • Dispose of the empty container in the normal laboratory trash or recycling bin, in accordance with your institution's policies[4].

Disposal Summary Table

Waste FormRecommended ContainerDisposal Method
Unused/Expired Solid ProductLabeled, sealed plastic or glass jarCollect for institutional EHS pickup as non-hazardous chemical waste.
Contaminated Labware (pipette tips, etc.)Labeled, sealed plastic bag or binCollect for institutional EHS pickup as chemically contaminated solid waste.
Aqueous SolutionsLabeled, sealed non-metal carboy/bottleCollect for institutional EHS pickup. Do not dispose down the drain without EHS approval [3].
Empty Product ContainerN/ADeface label and dispose of in normal laboratory trash or recycling[4].

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G start This compound Waste ehs Consult Institutional EHS Guidelines start->ehs ALWAYS waste_type Identify Waste Form start->waste_type solid_waste Solid Waste (Unused product, contaminated labware) waste_type->solid_waste Solid liquid_waste Aqueous Solution waste_type->liquid_waste Liquid empty_container Empty Original Container waste_type->empty_container Empty Container collect_solid 1. Collect in a clearly labeled, sealable container. solid_waste->collect_solid collect_liquid 1. Collect in a clearly labeled, non-metal waste container. liquid_waste->collect_liquid dispose_container 1. Deface original label. 2. Dispose in normal lab trash/recycling. empty_container->dispose_container ehs_pickup Arrange for EHS Pickup collect_solid->ehs_pickup collect_liquid->ehs_pickup final_disposal Final Disposal dispose_container->final_disposal ehs_pickup->final_disposal

References

Essential Safety and Logistical Information for Handling (S)-TCO-PEG3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical reagents. This guide provides essential, immediate safety and logistical information for the proper handling and disposal of (S)-TCO-PEG3-amine, a valuable reagent in bioconjugation and other applications.

This compound is a chemical building block containing a TCO (trans-cyclooctene) moiety and a free amine, connected by a PEG3 (polyethylene glycol) spacer.[1] The TCO group reacts with tetrazines in "click chemistry," a rapid and specific conjugation method, while the amine group can react with activated esters or carboxylic acids.[1] The PEG spacer enhances solubility in aqueous media and provides flexibility.[2]

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protective equipment is crucial to minimize exposure and ensure safety. The following table summarizes the recommended PPE.

PPE CategoryItemSpecifications
Eye and Face Protection Safety Goggles or Face ShieldMust be ANSI Z87.1 compliant.[3] A face shield should be worn in addition to goggles when there is a significant splash hazard.[3][4]
Skin Protection Chemical-Resistant GlovesNitrile, neoprene, or butyl rubber gloves are recommended.[3] Consider double gloving for added protection.[3]
Lab Coat or Chemical-Resistant ApronProtects against skin contact and contamination of personal clothing.[3]
Closed-toe ShoesRequired for all laboratory work to protect feet from spills.[3][5]
Respiratory Protection Fume Hood or RespiratorAll handling of this compound should be conducted in a certified chemical fume hood to prevent inhalation of any potential vapors or aerosols.[3][6] If a fume hood is not available or insufficient, a NIOSH-approved respirator with appropriate cartridges should be used.[7][8]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational workflow is critical for the safe handling of this reagent.

  • Preparation :

    • Before handling, review the Safety Data Sheet (SDS) for this compound.[5]

    • Ensure a chemical spill kit appropriate for amines is readily available.[3]

    • Assemble all necessary equipment and reagents in a designated, well-ventilated area, preferably within a chemical fume hood.[5][9]

  • Donning PPE :

    • Put on all required PPE as detailed in the table above before entering the work area.[3]

  • Handling the Compound :

    • This compound is often a liquid or low-melting solid that can be difficult to weigh and dispense.[10] To facilitate handling, consider preparing a stock solution in an appropriate dry, water-miscible solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF).[1][10]

    • When dispensing, do so carefully to avoid splashes and the generation of aerosols.[3]

    • Keep all containers tightly closed when not in use.[3]

    • Avoid contact with skin, eyes, and clothing.[6]

  • Post-Handling :

    • After use, thoroughly decontaminate the work area and any equipment that may have come into contact with the chemical.[3]

    • Properly remove and dispose of contaminated PPE.[5]

    • Wash hands and any exposed skin thoroughly with soap and water after handling.[11]

First Aid Measures

In the event of exposure, immediate action is critical.

  • If Inhaled : While not expected to be a significant inhalation hazard under normal use, if respiratory irritation occurs, move the person to fresh air.[8] If symptoms persist, consult a physician.[8]

  • In Case of Skin Contact : Rinse the affected area with plenty of water.[8] Immediate medical attention is generally not required, but if irritation develops or persists, seek medical advice.[8]

  • In Case of Eye Contact : Rinse cautiously with water for several minutes.[8] If present, remove contact lenses if it is easy to do so.[8] Continue rinsing and seek medical attention if irritation persists.[8]

  • If Swallowed : Ingestion is not an expected route of exposure under normal laboratory use.[8] If you feel unwell after accidental ingestion, seek medical advice.[8]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection : Collect all waste, including empty containers, contaminated PPE, and spill cleanup materials, in a clearly labeled, sealed, and chemically compatible container.[3]

  • Disposal : The generation of waste should be minimized whenever possible.[8] This material and its container must be disposed of according to approved disposal techniques, complying with all applicable local, regional, and national regulations.[8] Do not dispose of it in the regular trash or down the drain.

Experimental Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

A Preparation - Review SDS - Prepare Spill Kit - Work in Fume Hood B Don PPE - Goggles/Face Shield - Chemical-Resistant Gloves - Lab Coat A->B C Handling - Prepare Stock Solution (DMSO/DMF) - Dispense Carefully - Keep Container Closed B->C D Post-Handling - Decontaminate Work Area - Doff PPE Correctly C->D E Waste Disposal - Collect in Labeled Container - Dispose as Hazardous Waste D->E

Caption: Logical workflow for the safe handling of this compound.

References

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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。